Thiomorpholine-1-oxide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHTBMMJSMMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76176-87-9 | |
| Record name | Thiomorpholine, 1-oxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76176-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiomorpholine-1-oxide Hydrochloride (CAS: 76176-87-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiomorpholine-1-oxide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, spectroscopic information, and known biological activities, presenting it in a structured format for easy reference and application in a research and development setting.
Chemical and Physical Properties
This compound is the hydrochloride salt of Thiomorpholine-1-oxide. The introduction of the sulfoxide group and the subsequent salt formation significantly influence its physicochemical properties, such as solubility and stability, which are critical for its handling and potential therapeutic applications.
| Property | Value | Reference |
| CAS Number | 76176-87-9 | [1][2] |
| Molecular Formula | C₄H₁₀ClNOS | [2] |
| Molecular Weight | 155.65 g/mol | [1] |
| IUPAC Name | thiomorpholine 1-oxide hydrochloride | [1] |
| Synonyms | 1,4-thiazinane 1-oxide hydrochloride, 1-Oxothiomorpholine hydrochloride | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [1][2] |
| Purity | Typically ≥95% | [1][3] |
Spectroscopic Data
| Type | Data (for Thiomorpholine-1-oxide) | Reference |
| ¹H NMR (CDCl₃) | δ 3.09–3.05 (m, 4H, CH₂–S), 2.57–2.53 (m, 4H, CH₂–N) | [4] |
| ¹³C NMR (CDCl₃) | δ 47.9 (CH₂–N), 28.3 (CH₂–S) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound involves a two-step process: the synthesis of the thiomorpholine core, followed by its selective oxidation to the sulfoxide and subsequent conversion to the hydrochloride salt.
Experimental Workflow: Synthesis of this compound
References
Physical and chemical properties of Thiomorpholine-1-oxide hydrochloride
A Technical Guide to Thiomorpholine-1-oxide Hydrochloride
Introduction
This compound is a heterocyclic organic compound and a derivative of thiomorpholine. As a sulfoxide, it occupies an intermediate oxidation state between thiomorpholine and its fully oxidized sulfone analogue, thiomorpholine-1,1-dioxide. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and reactivity of this compound for researchers and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. Quantitative data such as melting point, boiling point, and specific solubility values are not consistently available in the public literature.
| Property | Value | Source(s) |
| CAS Number | 76176-87-9 | [2] |
| Molecular Formula | C₄H₁₀ClNOS | [2] |
| Molecular Weight | 155.65 g/mol | [3] |
| IUPAC Name | thiomorpholine 1-oxide hydrochloride | |
| Synonyms | 1,4-thiazane-1-oxide hydrochloride, 1-Oxothiomorpholine hydrochloride | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | |
| Storage Conditions | Room Temperature, under inert atmosphere | [2] |
| SMILES String | Cl.O=S1CCNCC1 | [3] |
| InChI Key | CNAHTBMMJSMMEC-UHFFFAOYSA-N | [3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No specific data available |
Reactivity and Stability
The chemistry of this compound is dominated by the sulfoxide functional group.
-
Oxidation: The sulfoxide group can be further oxidized to a sulfone (thiomorpholine-1,1-dioxide) using stronger oxidizing agents.[4] Careful control of reaction conditions is necessary during its synthesis to prevent this over-oxidation.[5]
-
Reduction: Sulfoxides can be deoxygenated back to their corresponding sulfides (thiomorpholine) using various reducing agents, often catalyzed by metal complexes.[6]
-
Acidity of α-Protons: The protons on the carbons adjacent (α) to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.[6]
-
Coordination Chemistry: The sulfoxide group, particularly the oxygen atom, can act as a ligand to form coordination complexes with transition metals.[6]
-
Stability: The compound should be stored at room temperature under an inert atmosphere to ensure stability.[2]
Experimental Protocols
Detailed experimental data for this compound is limited. However, established methods for the synthesis of the parent compound and the oxidation of sulfides provide a reliable basis for its preparation and analysis.
Synthesis: Mild Oxidation of Thiomorpholine and Salt Formation
The synthesis involves a two-step process: the selective oxidation of thiomorpholine to thiomorpholine-1-oxide, followed by conversion to its hydrochloride salt. The key challenge is to prevent over-oxidation to the sulfone.[5][7]
Step 1: Oxidation with Hydrogen Peroxide [7]
-
Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Stoichiometric control is critical.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully neutralize the mixture to a pH of ~7-8 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiomorpholine-1-oxide.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude thiomorpholine-1-oxide in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid (e.g., 1 M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While a specific protocol for this compound is not detailed, reverse-phase HPLC is a standard method for analyzing related polar compounds like Thiomorpholine, 4-methyl-, 1,1-dioxide.[8] A general method can be adapted.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[8]
-
Detector: UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.
-
Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the sample.
Biological and Pharmacological Context
There is limited specific research on the biological activity of this compound itself. However, the broader thiomorpholine scaffold is of significant interest in pharmacology.
-
Privileged Scaffold: Thiomorpholine and its derivatives are considered privileged structures due to their presence in molecules exhibiting a wide range of biological activities, including antitubercular, antioxidant, hypolipidemic, antimalarial, and antibacterial properties.[1]
-
Potential Mechanisms: In studies of related N-substituted thiomorpholine derivatives with hypolipidemic and antioxidant activity, a proposed mechanism involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This activity, combined with antioxidant properties, suggests potential as anti-atherosclerotic agents.[1]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Oxidation and reduction relationships of the thiomorpholine scaffold.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Oxide thiomorpholine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Video: Preparation and Reactions of Sulfides [jove.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Thiomorpholine-1-oxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of thiomorpholine-1-oxide hydrochloride. The document summarizes key structural data, outlines experimental methodologies for its characterization, and presents visual representations of its structural features and analytical workflows.
Molecular Structure and Conformation
This compound (C₄H₁₀ClNOS, CAS: 76176-87-9) is a heterocyclic compound featuring a six-membered thiomorpholine ring with a sulfoxide group. The hydrochloride salt form implies the protonation of the nitrogen atom. The overall molecular geometry and the orientation of the sulfoxide oxygen are critical determinants of its chemical reactivity and biological activity.
The thiomorpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the ring atoms can occupy either axial or equatorial positions. The orientation of the S=O bond is of particular interest, as it can be either axial or equatorial, leading to two possible diastereomers. The interplay of steric and electronic effects governs the preference for one conformation over the other.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related thiomorpholine derivatives provides significant insight into its likely structural features.
Data Presentation: Crystallographic Data of an Analogous Compound
To illustrate the typical bond lengths, bond angles, and torsion angles within a thiomorpholine ring system, we present the crystallographic data for 4-(4-nitrophenyl)thiomorpholine. This data, obtained from a single-crystal X-ray diffraction study, serves as a valuable reference for understanding the geometry of the thiomorpholine core.
Table 1: Selected Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine [1]
| Parameter | Bond Length (Å) / Bond Angle (°) / Torsional Angle (°) |
| Bond Lengths (Å) | |
| S1-C2 | 1.805(2) |
| S1-C6 | 1.808(2) |
| N4-C3 | 1.468(3) |
| N4-C5 | 1.469(3) |
| C2-C3 | 1.522(3) |
| C5-C6 | 1.520(3) |
| Bond Angles (°) | |
| C2-S1-C6 | 97.46(10) |
| C3-N4-C5 | 112.1(2) |
| S1-C2-C3 | 112.0(1) |
| N4-C3-C2 | 110.1(2) |
| N4-C5-C6 | 110.1(2) |
| S1-C6-C5 | 112.2(1) |
| Torsional Angles (°) | |
| C6-S1-C2-C3 | -60.9(2) |
| S1-C2-C3-N4 | 56.6(2) |
| C2-C3-N4-C5 | -53.0(2) |
| C3-N4-C5-C6 | 53.0(2) |
| N4-C5-C6-S1 | -56.5(2) |
| C2-S1-C6-C5 | 60.8(2) |
Disclaimer: This data is for an analogous compound and should be used as a general reference for the thiomorpholine ring system.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. The following protocol is a representative example for a thiomorpholine derivative.[1]
Methodology:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent. For instance, dissolving the compound in a solvent like methanol and allowing the solvent to evaporate over several days can yield crystals of sufficient quality for diffraction experiments.
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential degradation.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect diffraction data.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the electronic environment of the hydrogen and carbon atoms, respectively, and through-bond and through-space correlations can help establish the connectivity and stereochemistry.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thiomorpholine Derivatives
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Protons α to S=O | 2.8 - 3.5 | Can be diastereotopic depending on the conformation. |
| ¹H | Protons α to N | 3.0 - 4.0 | Shift can be significantly affected by protonation and N-substituents. |
| ¹³C | Carbon α to S=O | 45 - 55 | |
| ¹³C | Carbon α to N | 50 - 60 |
General Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean NMR tube.
-
The choice of solvent is crucial as it can influence the chemical shifts and the conformation of the molecule.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard one-dimensional ¹H and proton-decoupled ¹³C spectra are typically acquired.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish proton-proton and proton-carbon correlations, which aids in the complete assignment of the spectra.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of protons, which is valuable for conformational analysis.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the molecular structure and conformation.
-
Mandatory Visualizations
Caption: Workflow for the structural elucidation of this compound.
References
Spectroscopic Characterization of Thiomorpholine-1-oxide Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for Thiomorpholine-1-oxide hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a comprehensive summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.
Summary of Spectroscopic Data
The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques. The data presented herein provides a foundational dataset for the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.5-4.0 | Multiplet | CH₂-S(O) |
| ¹H | ~3.2-3.7 | Multiplet | CH₂-N⁺H |
| ¹³C | ~50-55 | - | CH₂-S(O) |
| ¹³C | ~45-50 | - | CH₂-N⁺H |
Note: Predicted values are based on the analysis of Thiomorpholine-1-oxide and general principles of NMR spectroscopy for hydrochloride salts. Actual experimental values may vary based on solvent and other experimental conditions.
For comparison, the experimental NMR data for Thiomorpholine-1-oxide (the free base) in CDCl₃ is reported as:
-
¹H NMR (CDCl₃): δ 3.09–3.05 (m, 4H, CH₂–S), 2.57–2.53 (m, 4H, CH₂–N)[1]
-
¹³C NMR (CDCl₃): δ 47.9 (CH₂–N), 28.3 (CH₂–S)[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the sulfoxide group is typically indicated by a strong absorption band in the region of 1030-1070 cm⁻¹. The N-H⁺ stretching vibration of the hydrochloride salt would likely appear as a broad band in the range of 2400-3200 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ Stretch | 2400-3200 | Strong, Broad |
| C-H Stretch | 2850-3000 | Medium |
| S=O Stretch | 1030-1070 | Strong |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) in positive mode is a suitable technique. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₁₀ClNOS |
| Molecular Weight | 155.65 g/mol |
| Expected [M+H]⁺ (Monoisotopic Mass) | 120.0534 u |
Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following protocols are provided as a guide for researchers.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (General Parameters):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining IR spectra of solid samples. For hydrochloride salts, it is important to use dry KBr to avoid halide exchange.
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Place the resulting fine powder into a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition:
-
Mass Spectrometer: An electrospray ionization mass spectrometer.
-
Ionization Mode: Positive ion mode [ESI+].
-
Scan Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: Adjusted to optimize signal intensity.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Navigating the Solubility of Thiomorpholine-1-oxide Hydrochloride: A Technical Guide for Researchers
Introduction
Thiomorpholine-1-oxide hydrochloride is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As a key intermediate and building block, understanding its solubility characteristics in common laboratory solvents is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a standardized experimental protocol for quantitative solubility determination, and presents a visual workflow to aid researchers in their experimental design.
Qualitative Solubility Data
The following table summarizes the observed qualitative solubility of this compound in various solvents as inferred from documented laboratory procedures.
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Methanol | Soluble | [1] |
| Tetrahydrofuran (THF) | Soluble (in the presence of methanol and HCl) | [1][3] |
| Ethanol | Mentioned as a solvent for purification | [2] |
| Chloroform | Mentioned as a reaction solvent for related syntheses | [2] |
| Ethyl Acetate | Used as a purification solvent | [2] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or g/100mL.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
While quantitative solubility data for this compound remains to be fully characterized in the public domain, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined procedures, scientists and drug development professionals can accurately determine the solubility of this compound in their specific solvent systems, enabling more efficient and effective research and development. The provided workflow diagram serves as a clear visual aid for planning and executing these critical experiments.
References
- 1. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 [chemicalbook.com]
- 2. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 3. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
The Thiomorpholine Oxide Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, and its oxidized derivatives, thiomorpholine S-oxide and thiomorpholine S,S-dioxide, have emerged as privileged scaffolds in medicinal chemistry. The presence of the sulfur atom, which can exist in various oxidation states, imparts unique physicochemical properties that are advantageous for drug design, influencing factors such as lipophilicity, metabolic stability, and receptor-binding interactions. This technical guide provides an in-depth overview of the diverse biological activities of thiomorpholine oxide derivatives, with a focus on their anticancer, antibacterial, antioxidant, and antidiabetic properties. Detailed experimental protocols for key biological assays and synthetic procedures are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.
Biological Activities of Thiomorpholine Oxide Derivatives
Thiomorpholine oxide derivatives have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.
Anticancer Activity
Derivatives of thiomorpholine, including its S-oxide and S,S-dioxide forms, have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.
Table 1: Anticancer Activity of Thiomorpholine and its Oxide Derivatives
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Thiazolyl-thiomorpholine | 4-(4-{[2-(4-(4-methylphenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | MTT | 3.72 | [1] |
| Thiazolyl-thiomorpholine | 4-(4-{[2-(4-(4-bromophenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | MTT | 6.93 | [1] |
| Thiazolyl-thiomorpholine | 4-(4-{[2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | MTT | 7.61 | [1] |
| N-Azole substituted thiomorpholine dioxide | Methyl substituted oxazolyl thiomorpholine dioxide | A549 (Lung Carcinoma) | Not Specified | 10.1 | [2] |
| N-Azole substituted thiomorpholine dioxide | Methyl substituted oxazolyl thiomorpholine dioxide | HeLa (Cervical Cancer) | Not Specified | 30.0 | [2] |
| Morpholine/Thiomorpholine Derivatives | Compound 37a (PI3Kα inhibitor) | - | Enzyme Assay | 120 | [3] |
| Morpholine/Thiomorpholine Derivatives | Compound 38b (PI3Kα inhibitor) | - | Enzyme Assay | 151 | [3] |
Antibacterial Activity
The modification of existing antibiotics with thiomorpholine S-oxide and S,S-dioxide moieties has led to the development of novel antibacterial agents with enhanced potency and improved pharmacological profiles. These compounds often target essential bacterial processes, such as protein synthesis.
Table 2: Antibacterial Activity of Thiomorpholine Oxide Derivatives
| Compound Class | Derivative | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| Phenyloxazolidinones | S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl and thiomorpholine phenyloxazolidinone derivatives | Haemophilus influenzae | Broth microdilution | Potent activity reported | [4] |
| Phenyloxazolidinones | S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl and thiomorpholine phenyloxazolidinone derivatives | Moraxella catarrhalis | Broth microdilution | Potent activity reported | [4] |
| Dihydroquinolines | Thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinoline (7f) | Mycobacterium tuberculosis H37Rv | Not Specified | 1.56 | [5] |
| Dihydroquinolines | N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinoline (7p) | Mycobacterium tuberculosis H37Rv | Not Specified | 1.56 | [5] |
Antioxidant Activity
Several N-substituted thiomorpholine derivatives have been shown to possess significant antioxidant properties. Their mechanism of action is believed to involve the scavenging of free radicals, thereby mitigating oxidative stress, a key factor in various pathological conditions.
Table 3: Antioxidant Activity of Thiomorpholine Derivatives
| Compound Class | Derivative | Assay | IC50 (µM) | Reference |
| N-Substituted Thiomorpholine | Derivative with antioxidant moiety | Ferrous/ascorbate-induced lipid peroxidation | 7.5 | [6] |
| N-Azole substituted thiomorpholine dioxide | Methyl substituted oxazolyl thiomorpholine dioxide 9b | Radical scavenging | Greater than ascorbic acid | [2] |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Thiomorpholine-bearing compounds have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key therapeutic target for the management of type 2 diabetes mellitus. Inhibition of DPP-IV prolongs the action of incretin hormones, leading to improved glycemic control.
Table 4: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound Class | Derivative | Assay | IC50 (µmol/L) | Reference |
| Thiomorpholine-bearing compounds | Compound 16c | Enzyme Inhibition | 3.40 | [3] |
| Thiomorpholine-bearing compounds | Compound 16b | Enzyme Inhibition | 6.29 | [3] |
| Thiomorpholine-bearing compounds | Compound 16a | Enzyme Inhibition | 6.93 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiomorpholine oxide derivatives and for key in vitro and in vivo biological assays.
Synthesis of Thiomorpholine-1,1-dioxide
The synthesis of thiomorpholine-1,1-dioxide is typically achieved through the oxidation of thiomorpholine.[1]
Materials:
-
Thiomorpholine
-
Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂)
-
Appropriate solvent (e.g., water, acetic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve thiomorpholine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or H₂O₂) dropwise to the stirred solution, maintaining a low temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the thiomorpholine-1,1-dioxide product. This may involve filtration, extraction, and purification by crystallization or chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Thiomorpholine oxide derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[3][8]
Materials:
-
96-well black microplate
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Thiomorpholine derivatives (test compounds)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-IV enzyme and substrate in the assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the DPP-IV enzyme solution. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the DPP-IV substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Anticancer Efficacy: Xenograft Model
This protocol describes the use of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anticancer activity of thiomorpholine oxide derivatives.[9][10][11]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cells (e.g., A549)
-
Sterile PBS or Matrigel®
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells, then resuspend them in sterile PBS or a PBS/Matrigel® mixture at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their length and width 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the endpoint size. Euthanize the mice and excise the tumors for further analysis.
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Several morpholine-containing compounds have been identified as inhibitors of this pathway, and it is a likely target for the anticancer activity of thiomorpholine oxide derivatives.[12][13]
Experimental Workflow for In Vivo Anticancer Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anticancer compound using a xenograft model.
Conclusion
Thiomorpholine oxide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antibacterial, antioxidant, and antidiabetic agents underscores their potential for the development of novel therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this privileged scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of thiomorpholine oxide derivatives will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 4. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thiomorpholine-1-oxide Hydrochloride: A Core Scaffold in Drug Discovery and Its Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine-1-oxide hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its core structure, the thiomorpholine-1-oxide moiety, serves as a privileged scaffold in the design and synthesis of novel therapeutic agents. The introduction of the sulfoxide group to the thiomorpholine ring modulates key physicochemical properties such as polarity and hydrogen bonding capacity, which can be pivotal for molecular recognition at biological targets. This technical guide elucidates the role of the thiomorpholine-1-oxide scaffold in various biological systems, focusing on the mechanisms of action of its derivatives, which have shown promise in diverse therapeutic areas including neurodegenerative diseases and metabolic disorders.
The Role of the Thiomorpholine-1-oxide Scaffold in Medicinal Chemistry
The thiomorpholine ring is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms. The oxidation of the sulfur atom to a sulfoxide (as in thiomorpholine-1-oxide) or a sulfone introduces a key functional group that can significantly influence a molecule's biological activity. The sulfoxide group is a chiral center and can act as a hydrogen bond acceptor, enhancing the binding affinity and specificity of a compound to its biological target.
This compound is primarily utilized as a versatile building block in organic synthesis. Its chemical reactivity allows for the facile introduction of the thiomorpholine-1-oxide core into a wide range of molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Biological Activities and Mechanisms of Action of Thiomorpholine-1-oxide Derivatives
While the mechanism of action of this compound itself is not a subject of extensive study, numerous derivatives incorporating this scaffold have demonstrated significant biological activities. The following sections detail the known mechanisms of action for these derivative compounds.
Inhibition of Cholinesterase and Beta-Amyloid Aggregation in Alzheimer's Disease
Certain 2,4-disubstituted pyrimidine derivatives containing a thiomorpholine-1-oxide moiety have been investigated as potential therapeutic agents for Alzheimer's disease. These compounds have been shown to exhibit a dual mechanism of action, targeting two key pathological hallmarks of the disease.
-
Cholinesterase Inhibition: These derivatives can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, which is known to improve cognitive function in Alzheimer's patients.
-
Aβ-Aggregation Inhibition: The same derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a central event in the pathogenesis of Alzheimer's disease, and inhibiting this process is a major therapeutic goal.
The presence of the polar sulfoxide group in the thiomorpholine-1-oxide ring has been shown to be important for the anti-aggregation activity of these compounds.
Hypolipidemic and Antioxidant Activity through Squalene Synthase Inhibition
N-substituted thiomorpholine derivatives have been synthesized and evaluated for their potential to lower lipid levels and combat oxidative stress. The proposed mechanism for their hypolipidemic effect is the inhibition of squalene synthase.
-
Squalene Synthase Inhibition: Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in the formation of sterols. By inhibiting this enzyme, thiomorpholine-1-oxide derivatives can reduce the endogenous production of cholesterol, thereby exerting a hypocholesterolemic effect.
These compounds have also demonstrated antioxidant properties, which are beneficial in mitigating the oxidative stress associated with hyperlipidemia and atherosclerosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of thiomorpholine-1-oxide derivatives.
Synthesis of Thiomorpholine Derivatives
The following protocol describes a general method for the synthesis of thiomorpholine derivatives, which can be adapted for the use of this compound as a starting material or intermediate.
Protocol: Continuous Flow Synthesis of Thiomorpholine [1][2][3][4]
-
Preparation of the Feed Solution:
-
Dissolve cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in methanol in a volumetric flask.
-
An internal standard can be added for quantitative analysis.
-
Degas the solution by sparging with an inert gas (e.g., argon).
-
-
System Setup:
-
Assemble a continuous flow reactor equipped with a photochemical reaction module.
-
Set the desired reaction temperature and LED cooling temperature.
-
-
Photochemical Thiol-Ene Reaction:
-
Pump the feed solution through the photochemical reactor at a defined flow rate.
-
The reaction of cysteamine with a suitable ene (e.g., vinyl chloride) under UV irradiation forms the intermediate.
-
-
Base-Mediated Cyclization:
-
The intermediate is then mixed with a base (e.g., DIPEA) in a T-mixer.
-
The mixture is passed through a heated reactor coil to facilitate intramolecular cyclization to form the thiomorpholine ring.
-
-
Work-up and Purification:
-
The resulting mixture is collected.
-
Standard aqueous work-up procedures are used to separate the product.
-
The final product is purified by distillation or chromatography.
-
Cholinesterase Activity Assay
This colorimetric assay is used to measure the inhibition of acetylcholinesterase by test compounds.
Protocol: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method) [5][6][7][8][9]
-
Reagent Preparation:
-
Prepare AChE assay buffer, AChE enzyme solution, acetylthiocholine (substrate), and DTNB (Ellman's reagent) solution.
-
Prepare a solution of the test compound (thiomorpholine-1-oxide derivative) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE assay buffer, DTNB solution, and the test compound solution to the appropriate wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate to all wells.
-
-
Measurement:
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Aβ Aggregation Inhibition Assay
This assay is used to evaluate the ability of test compounds to inhibit the aggregation of amyloid-beta peptides.
Protocol: Thioflavin T (ThT) Fluorescence Assay [10][11][12][13]
-
Preparation of Aβ Peptides:
-
Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent (e.g., HFIP) to ensure it is in a monomeric state.
-
Remove the organic solvent and resuspend the peptide in an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the Aβ peptide solution, Thioflavin T (ThT) solution, and the test compound at various concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with shaking to promote aggregation.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular intervals using a fluorescence plate reader. ThT fluorescence increases upon binding to amyloid fibrils.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to obtain aggregation curves.
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound.
-
Squalene Synthase Activity Assay
This assay measures the inhibition of squalene synthase by test compounds.
Protocol: Radiometric Squalene Synthase Assay [14][15][16][17][18]
-
Reaction Mixture Preparation:
-
Prepare an assay buffer containing phosphate buffer, MgCl2, and NADPH.
-
Prepare a solution of the test compound at various concentrations.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the assay buffer, a source of squalene synthase (e.g., human liver microsomes), and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate, [3H]-farnesyl pyrophosphate ([3H]-FPP).
-
Incubate for a specific time at 37°C.
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding a solution of KOH in ethanol.
-
Saponify the mixture by heating.
-
Extract the lipid-soluble products (including [3H]-squalene) with an organic solvent (e.g., petroleum ether).
-
-
Measurement and Analysis:
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition of squalene synthase activity for each concentration of the test compound and determine the IC50 value.
-
Data Presentation
(Note: As no specific quantitative data for this compound was found in the search results, the following tables are templates that researchers can use to structure their data when evaluating derivatives.)
Table 1: Cholinesterase Inhibition by Thiomorpholine-1-oxide Derivatives
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Table 2: Aβ Aggregation Inhibition by Thiomorpholine-1-oxide Derivatives
| Compound ID | Concentration (µM) | % Inhibition of Aβ Aggregation |
| Derivative 1 | 10 | |
| 50 | ||
| Derivative 2 | 10 | |
| 50 | ||
| ... |
Table 3: Squalene Synthase Inhibition by Thiomorpholine-1-oxide Derivatives
| Compound ID | Squalene Synthase IC50 (nM) |
| Derivative 1 | |
| Derivative 2 | |
| ... |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for thiomorpholine-1-oxide.
Signaling Pathway: Alzheimer's Disease
Caption: Dual mechanism of action in Alzheimer's disease.
Signaling Pathway: Cholesterol Biosynthesis
Caption: Inhibition of the cholesterol biosynthesis pathway.
Conclusion
This compound is a valuable synthetic intermediate that provides access to a diverse range of biologically active molecules. While the compound itself does not have a well-defined mechanism of action in biological systems, its incorporation into larger molecular scaffolds has led to the development of potent inhibitors for various therapeutic targets. The thiomorpholine-1-oxide moiety plays a crucial role in modulating the pharmacological properties of these derivatives, highlighting its importance as a privileged structure in modern drug discovery. Further exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. assaygenie.com [assaygenie.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. biogot.com [biogot.com]
- 8. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Thiomorpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Executive Summary
The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, metabolic stability, and synthetic accessibility have established it as a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the thiomorpholine core, detailing its synthesis, physicochemical properties, and its increasingly significant role in the development of drugs targeting a range of diseases, including cancer, diabetes, and infectious diseases. Particular focus is given to its application in the design of kinase and enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction: The Rise of a Versatile Scaffold
Thiomorpholine, the sulfur analog of morpholine, has garnered significant attention in drug discovery. The replacement of the oxygen atom in morpholine with sulfur alters the ring's physicochemical properties, including its size, lipophilicity, and metabolic profile, which can be strategically leveraged in drug design.[1][2] Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, antioxidant, and hypolipidemic properties.[3][4] This versatility has solidified its status as a crucial building block for medicinal chemists.
The nitrogen atom in the thiomorpholine ring can act as a hydrogen bond acceptor or a basic center, while the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, and sulfone), can participate in non-covalent interactions with biological targets, offering opportunities to fine-tune a drug candidate's properties.[5]
Synthesis of the Thiomorpholine Core
The construction of the thiomorpholine ring can be achieved through several synthetic strategies, often involving the cyclization of bifunctional precursors. A general and common approach for the synthesis of N-substituted thiomorpholines is outlined below.
Experimental Protocol: General Synthesis of N-Substituted Thiomorpholines
Materials:
-
Thiomorpholine
-
Appropriate electrophile (e.g., alkyl halide, acyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve thiomorpholine (1.0 equivalent) in a suitable solvent.
-
Add a base (1.2-2.0 equivalents) to the solution.
-
To this mixture, add the desired electrophile (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or an elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by partitioning between an organic solvent and water.
-
The organic layer is then dried and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired N-substituted thiomorpholine derivative.
Therapeutic Applications and Key Signaling Pathways
The thiomorpholine scaffold is a key component in a multitude of compounds with diverse therapeutic potential. This section will delve into its role in oncology, diabetes, and infectious diseases, highlighting the key signaling pathways involved.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[6] Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 Analog 6a | 9.9 | >1000 | 36.5 | 9.8 | [7] |
| ZSTK474 Analog 6b | 3.7 | >1000 | 14.6 | 9.8 | [7] |
| Bifunctional Inhibitor 6r | 130 | 1500 | 3900 | 236 | [7] |
| Bifunctional Inhibitor 6s | 107 | 1900 | 2200 | 137 | [7] |
Data presented for ZSTK474 analogs where a morpholine group is replaced, showcasing the impact on isoform selectivity.
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of thiomorpholine derivatives against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (substrate)
-
ATP
-
HTRF assay buffer
-
Europium-labeled anti-GST antibody
-
GST-tagged PH domain
-
Biotinylated PIP3
-
Streptavidin-Allophycocyanin (APC)
-
Test compounds (thiomorpholine derivatives)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds and controls to the assay plate.
-
Add the PI3K enzyme and the PIP2 substrate to initiate the reaction.
-
Add ATP to start the phosphorylation reaction and incubate at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents (Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, and Streptavidin-APC).
-
Incubate to allow for complex formation.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values for each compound.
This protocol outlines the procedure to assess the effect of thiomorpholine-based PI3K inhibitors on the phosphorylation of Akt in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation.
Antidiabetic Activity: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes.[8] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[3]
| Compound ID | DPP-IV IC50 (µM) | Reference |
| 16a | 6.93 | [3] |
| 16b | 6.29 | [3] |
| 16c | 3.40 | [3] |
These compounds are thiomorpholine-bearing derivatives with varying substituents.
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of thiomorpholine derivatives against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds and controls to the wells of the microplate.
-
Add the DPP-IV enzyme solution and incubate at 37°C.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over time.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Antitubercular Activity: The Case of Sutezolid
Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic containing a thiomorpholine moiety that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains.[5] It is an analog of the approved drug Linezolid, where the morpholine ring is replaced by a thiomorpholine ring. Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[5]
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Sutezolid (PNU-100480) | 0.06 - 0.25 | [2] |
| Sutezolid Metabolite (PNU-101603) | 0.25 | [2][9] |
| Linezolid | 0.25 - 1.0 | [2] |
Sutezolid is rapidly metabolized in vivo to an active sulfoxide metabolite, PNU-101603.[2][10] The plasma concentrations of the metabolite are several-fold higher than the parent compound.[10] Interestingly, the parent compound, Sutezolid, appears to be the primary driver of intracellular activity against M. tuberculosis.[2][10] A population pharmacokinetic model for Sutezolid has been described using a two-compartment model for both the parent drug and its metabolite.[11]
This protocol outlines the broth microdilution method for determining the MIC of thiomorpholine-containing compounds against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
96-well microplates
-
McFarland standard (0.5)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in the wells of a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microplate with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Perspectives
The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry.[6] Its favorable physicochemical properties and synthetic tractability have facilitated the development of a wide array of biologically active compounds with therapeutic potential across various diseases. The successful application of this scaffold in the development of clinical candidates like Sutezolid for tuberculosis, and its extensive exploration in the design of kinase and DPP-IV inhibitors, highlights its immense potential.[5] The ability to readily functionalize the thiomorpholine ring, coupled with the diverse biological activities of its derivatives, ensures that this versatile heterocycle will continue to be a valuable tool for medicinal chemists in the pursuit of novel and effective therapies. Future research will likely focus on further exploring the chemical space around the thiomorpholine core to develop next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
- 1. Pharmacokinetics of tedizolid, sutezolid, and sutezolid-M1 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
Stereoelectronic properties of the thiomorpholine ring system
An In-depth Technical Guide to the Stereoelectronic Properties of the Thiomorpholine Ring System
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties significantly influence its conformational behavior, which in turn dictates its interaction with biological targets. Understanding these properties is crucial for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the stereoelectronic effects governing the thiomorpholine ring system, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Conformational Analysis of the Thiomorpholine Ring
Like cyclohexane, the thiomorpholine ring can adopt several conformations, with the chair form being the most stable. The presence of the heteroatoms, however, introduces unique stereoelectronic interactions that modulate the conformational landscape.
Chair Conformation
The chair conformation is the ground state for the thiomorpholine ring, as confirmed by both X-ray crystallography and computational studies.[1] In this conformation, substituents can occupy either axial or equatorial positions. The preference for a particular orientation is governed by a combination of steric and stereoelectronic effects.
A crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation in the solid state, with the 4-nitrophenyl group in a quasi-axial position.[1] This highlights that crystal packing forces can influence the conformation of flexible molecules.
Boat and Twist-Boat Conformations
While less stable than the chair form, boat and twist-boat conformations are important intermediates in the process of ring inversion. Computational studies provide insight into the relative energies of these conformers. The twist-boat conformation is a local energy minimum, whereas the boat conformation represents a transition state between two twist-boat forms.
The energy barrier for the interconversion between the chair and twist-boat conformations is a key parameter in understanding the ring's flexibility.
Table 1: Calculated Conformational Energies of Thiomorpholine
| Conformation | Relative Energy (kcal/mol) | Note |
| Chair | 0.0 | Ground state |
| Twist-Boat | +5.5 - +6.5 | Local energy minimum |
| Boat | +6.5 - +7.5 | Transition state |
| Half-Chair | ~+10 | Transition state for chair-to-twist-boat interconversion |
Note: Energy values are approximate and can vary depending on the computational method and substitution pattern.
Key Stereoelectronic Effects
The interplay of various stereoelectronic interactions is fundamental to the conformational preferences of the thiomorpholine ring.
The Anomeric Effect
The anomeric effect describes the tendency of an electronegative substituent at the carbon adjacent to a heteroatom (the anomeric position) to favor an axial orientation. This is a stabilizing interaction resulting from the overlap of a lone pair on the heteroatom with the antibonding (σ) orbital of the C-substituent bond (n -> σ interaction). In the thiomorpholine ring, this can involve both the nitrogen and sulfur atoms. For example, in a 2-substituted thiomorpholine, an axial substituent can be stabilized by the n -> σ* interaction with the lone pair of the nitrogen atom.
The Gauche Effect
The gauche effect describes the tendency of certain substituents to adopt a gauche (dihedral angle of ~60°) rather than an anti (180°) conformation. This is often observed when vicinal substituents are electronegative. Within the thiomorpholine ring, the relative orientations of the C-N and C-S bonds, as well as the positioning of substituents, can be influenced by gauche interactions.
Experimental and Computational Analysis
A combination of experimental techniques and computational methods is employed to elucidate the stereoelectronic properties of the thiomorpholine ring.
X-ray Crystallography
X-ray crystallography provides precise information about the conformation, bond lengths, and bond angles of molecules in the solid state. This data serves as a benchmark for understanding the geometry of the thiomorpholine ring.
Table 2: Selected Bond Lengths and Angles for 4-(4-Nitrophenyl)thiomorpholine [1]
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | S1-C2 | 1.815 |
| S1-C6 | 1.812 | |
| N4-C3 | 1.475 | |
| N4-C5 | 1.478 | |
| Bond Angle | C2-S1-C6 | 98.3 |
| C3-N4-C5 | 114.2 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Vicinal coupling constants (³J) between protons are particularly informative, as their magnitude is related to the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation and the dynamics of ring inversion can be determined. Variable temperature (VT) NMR experiments can be used to study the equilibrium between different conformers and to determine the energy barriers of interconversion.
Computational Chemistry
Density Functional Theory (DFT) and ab initio calculations are invaluable for modeling the conformational landscape of the thiomorpholine ring. These methods can be used to calculate the relative energies of different conformers, the energy barriers for their interconversion, and to visualize the molecular orbitals involved in stereoelectronic interactions. Natural Bond Orbital (NBO) analysis is a particularly useful computational tool for quantifying the strength of hyperconjugative interactions, such as the anomeric effect.
Experimental Protocols
Synthesis of 2-Substituted Thiomorpholines
The synthesis of 2-substituted thiomorpholines is essential for studying the anomeric effect in this ring system. A general approach involves the cyclization of an appropriate precursor.
Protocol: Synthesis of 2-Methoxythiomorpholine
-
Step 1: N-protection of 2-aminoethanethiol. To a solution of 2-aminoethanethiol hydrochloride in dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Stir the reaction mixture at room temperature overnight. After workup, the N-Boc protected aminoethanethiol is obtained.
-
Step 2: Alkylation. Deprotonate the thiol with a suitable base such as sodium hydride in THF, and then add 2-bromo-1,1-dimethoxyethane. Stir the reaction at room temperature for 12 hours.
-
Step 3: Cyclization and Deprotection. Treat the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to effect both the deprotection of the Boc group and the cyclization to form the 2-methoxythiomorpholine.
-
Purification. The final product can be purified by column chromatography on silica gel.
References
The Thiomorpholine Scaffold: A Privileged Core for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Targets of Thiomorpholine-Containing Compounds
The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate lipophilicity and serve as a metabolically susceptible site for oxidation, make it a valuable building block in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of thiomorpholine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant area of investigation for thiomorpholine derivatives is in oncology, where they have shown considerable promise as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[2] The morpholine ring is a common feature in many PI3K inhibitors, and its thio-analog offers a strategy for structural modification and the development of new chemical entities.[1]
Quantitative Data: PI3K Isoform Inhibition
The inhibitory activity of thiomorpholine-containing compounds and their analogs has been quantified against various Class I PI3K isoforms. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for ZSTK474, a known PI3K inhibitor containing two morpholine rings, and its analogs where one morpholine has been replaced. This data provides insight into the structure-activity relationship (SAR) for this class of compounds.
| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | - | 5.0 | 20.8 | 19.2 | 3.9 |
| Analog 2a | Piperazine | >180 | >1500 | >1400 | >140 |
| Analog 2b | N-acetylpiperazine | 2.9 | 21 | 18 | 4.5 |
| Analog 6a | Ethanolamine | 9.9 | >100 | 48 | 9.8 |
| Analog 6b | Diethanolamine | 3.7 | >100 | 14.6 | 9.8 |
Data sourced from a study on ZSTK474 analogs.[3]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and survival, and the point of inhibition by thiomorpholine-based compounds.
Experimental Protocol: PI3K Enzymatic Assay
This assay quantifies the inhibitory activity of compounds against purified PI3K isoforms using a fluorescence resonance energy transfer (FRET)-based method.[4]
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Substrate: Phosphatidylinositol (PI) lipid vesicles
-
ATP and appropriate kinase buffer
-
FRET-based detection reagents
-
Test compounds (thiomorpholine derivatives)
-
Positive control inhibitor (e.g., Wortmannin)[4]
-
96-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare recombinant PI3K isoforms and PI lipid vesicles at the desired concentrations in kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature for a set period.
-
Detection: Stop the reaction and add the FRET-based detection reagents according to the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence signal using a plate reader. The IC50 values, representing the concentration of the compound that inhibits enzyme activity by 50%, are calculated from the dose-response curves.[4]
Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Thiomorpholine-containing compounds have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[2][5] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[2]
Quantitative Data: DPP-IV Inhibition
The in vitro inhibitory activity of a series of thiomorpholine-bearing compounds against DPP-IV has been determined, with some compounds showing significant potency.
| Compound | R Group | DPP-IV Inhibition IC50 (µM) |
| 16a | 1-Methylethyl | 6.93 |
| 16b | 2-Methylpropyl | 6.29 |
| 16c | 1,1-Dimethylethyl | 3.40 |
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[5]
Signaling Pathway: DPP-IV Inhibition and Incretin Effect
The diagram below illustrates how DPP-IV inhibitors enhance the incretin effect, leading to improved glycemic control.
Experimental Protocol: Fluorescence-Based DPP-IV Inhibition Assay
This protocol details a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against DPP-IV.[2]
Materials:
-
Recombinant Human DPP-IV Enzyme
-
DPP-IV Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test Compounds (Thiomorpholine-based inhibitors)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive control in DMSO. Perform serial dilutions in assay buffer.
-
Assay Setup: In a 96-well plate, add diluted test compound, positive control, or assay buffer (for 100% activity control) to triplicate wells. Add diluted recombinant human DPP-IV enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding the pre-warmed DPP-IV substrate (H-Gly-Pro-AMC) to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[2]
Antimicrobial Activity
Thiomorpholine derivatives have demonstrated potent activity against a range of microorganisms, including bacteria and mycobacteria.[6][7] A notable example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[1]
Quantitative Data: Antimicrobial and Antitubercular Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for representative thiomorpholine-containing compounds against Mycobacterium tuberculosis.
| Compound | Target Organism | MIC (µg/mL) |
| 7f | Mycobacterium tuberculosis H37Rv | 1.56 |
| 7p | Mycobacterium tuberculosis H37Rv | 1.56 |
| 4f | Rifampicin-Resistant M. tuberculosis | 3.6 µM (IC50) |
| 5f | Rifampicin-Resistant M. tuberculosis | 1.9 µM (IC50) |
Data for 7f and 7p from a study on dihydroquinolines.[5] Data for 4f and 5f from a study on isatin hydrazones.[8]
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The following diagram outlines the workflow for determining the MIC of a thiomorpholine compound using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test compound (thiomorpholine derivative)
-
Bacterial culture in logarithmic growth phase
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the thiomorpholine compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[1]
Neuroprotective Activity: Targeting Cholinesterases and Monoamine Oxidases
Morpholine and by extension, thiomorpholine derivatives, are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[9] Key therapeutic targets in this area include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[9]
Quantitative Data: Inhibition of Neuro-enzymes
The following table summarizes the IC50 values of some morpholine-based chalcones against MAO-A, MAO-B, AChE, and BuChE. While these are not strictly thiomorpholine compounds, they provide valuable SAR insights for this structural class.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| MO1 | >40 | 0.030 | >40 | >40 |
| MO5 | >40 | 1.31 | 6.1 | 18.09 |
| MO7 | 7.1 | 0.25 | 22.34 | 24.83 |
| MO9 | >40 | 0.36 | 12.01 | 35.67 |
Data from a study on morpholine-based chalcones.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity.[5]
Materials:
-
Acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (thiomorpholine derivatives)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation: Prepare solutions of phosphate buffer, DTNB, and ATCI.
-
Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound solution at various concentrations.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the ATCI substrate.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for several minutes.
-
Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[5]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay uses kynuramine as a substrate to measure the activity of both MAO-A and MAO-B.[2]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine dihydrobromide
-
Selective inhibitors for control: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (thiomorpholine derivatives)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 310-320 nm, Emission: 380-400 nm)
Procedure:
-
Inhibitor Plate Preparation: Add serially diluted test compounds or reference inhibitors to the wells of a 96-well plate.
-
Enzyme Addition: Add the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add the kynuramine substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[2]
Antioxidant and Hypolipidemic Activities
Certain thiomorpholine derivatives have been investigated for their ability to combat oxidative stress and dyslipidemia.
Quantitative Data: Antioxidant Activity
The antioxidant activity of thiomorpholine derivatives has been assessed by their ability to inhibit lipid peroxidation.
| Compound | Assay | IC50 (µM) |
| Various Thiomorpholine Derivatives | Lipid Peroxidation | As low as 7.5 |
| Cinnamic Acid-conjugated Thiomorpholine Derivatives | Lipid Peroxidation | As low as 1.4 |
Data from a comparative analysis of thiomorpholine derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds (thiomorpholine derivatives)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compounds and the standard antioxidant.
-
Assay Procedure: In a 96-well plate, add the DPPH working solution to each well, followed by different concentrations of the test sample or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Hypolipidemic Target: Squalene Synthase
Experimental Protocol: Squalene Synthase Activity Assay
This assay measures the activity of squalene synthase by monitoring the depletion of NADPH.
Materials:
-
Squalene synthase enzyme
-
Substrate: Farnesyl diphosphate (FPP)
-
Cofactor: NADPH
-
Magnesium ions
-
Assay buffer
-
Test compounds (thiomorpholine derivatives)
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Combine FPP, NADPH, squalene synthase, and magnesium ions in an assay buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture under conditions suitable for squalene formation.
-
Measurement: Monitor the concentration of NADPH over time by measuring its fluorescence.
-
Data Analysis: The rate of NADPH depletion is proportional to the squalene synthase activity. Calculate the percentage of inhibition and determine the IC50 values.
Conclusion and Future Perspectives
The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds targeting diverse therapeutic areas, including cancer, diabetes, infectious diseases, and neurodegenerative disorders. The continued exploration of novel synthetic methodologies to access diverse thiomorpholine derivatives, coupled with advanced computational and high-throughput screening techniques, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective.[2]
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiomorpholine-1-oxide Hydrochloride and Thiomorpholine-1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and biological significance of two key thiomorpholine derivatives: thiomorpholine-1-oxide hydrochloride and thiomorpholine-1,1-dioxide. These compounds are important building blocks in medicinal chemistry, and understanding their distinct characteristics is crucial for their application in drug discovery and development.[1][2]
Physicochemical Properties
The oxidation state of the sulfur atom in the thiomorpholine ring significantly influences the physicochemical properties of these molecules. The sulfoxide (thiomorpholine-1-oxide) introduces a chiral center at the sulfur atom and can act as a hydrogen bond acceptor, which can be critical for molecular recognition at biological targets.[2] The sulfone (thiomorpholine-1,1-dioxide) further increases polarity and hydrogen bonding capacity.[2] A summary of their key properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Thiomorpholine-1,1-dioxide |
| CAS Number | 76176-87-9 | 39093-93-1[1] |
| Molecular Formula | C₄H₁₀ClNOS | C₄H₉NO₂S[1] |
| Molecular Weight | 155.64 g/mol [3] | 135.19 g/mol [1] |
| Appearance | Solid | White to almost white crystalline powder[4] |
| Melting Point | Not available | 68 - 71 °C[4] |
| Boiling Point | Not available | 155 °C at 1 mmHg[4] |
| Solubility | Miscible with water | Information not readily available |
| Storage Conditions | Room Temperature, Inert Atmosphere | 10°C - 25°C, under inert gas, protect from light[1] |
Spectroscopic Data
The spectroscopic signatures of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide are distinct, primarily due to the different oxidation states of the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the protons adjacent to the sulfur atom in thiomorpholine-1-oxide are expected to show a downfield shift compared to the parent thiomorpholine due to the deshielding effect of the sulfoxide group.[2] This effect is even more pronounced in thiomorpholine-1,1-dioxide.
In ¹³C NMR spectroscopy, the carbons adjacent to the sulfoxide or sulfone groups will also be deshielded and shift downfield.[2]
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of these two compounds is the presence of characteristic S=O stretching bands. Thiomorpholine-1-oxide exhibits a strong absorption band in the region of 1030-1070 cm⁻¹.[2] Thiomorpholine-1,1-dioxide will show two strong stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfone group.
Synthesis and Experimental Protocols
Both thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide are typically synthesized by the oxidation of thiomorpholine. The choice of oxidizing agent and reaction conditions determines the final product.
Synthesis of this compound
Protocol: Mild Oxidation using Hydrogen Peroxide [2]
This protocol describes the selective oxidation of thiomorpholine to its sulfoxide.
Materials:
-
Thiomorpholine
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield thiomorpholine-1-oxide.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter and dry the resulting solid.
Below is a workflow diagram for the synthesis of thiomorpholine-1-oxide.
Synthesis of Thiomorpholine-1,1-dioxide
Protocol: Oxidation using Potassium Permanganate [2]
This protocol describes the further oxidation to the sulfone. Often, this is achieved by using a stronger oxidizing agent or harsher conditions.
Materials:
-
Thiomorpholine
-
Potassium Permanganate (KMnO₄)
-
Water/Acetone or Acetic Acid
-
Sodium Bisulfite solution (for quenching)
Procedure:
-
Protect the nitrogen of thiomorpholine with a suitable protecting group (e.g., Boc) if necessary.
-
Dissolve the N-protected thiomorpholine in a suitable solvent mixture like aqueous acetone or acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium permanganate (approximately 2.2 equivalents for the sulfone) in water dropwise with vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess permanganate by adding sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Extract the filtrate with a suitable organic solvent.
-
Dry the organic extract and concentrate it to obtain the N-protected thiomorpholine-1,1-dioxide.
-
Deprotect the nitrogen under appropriate acidic conditions to yield thiomorpholine-1,1-dioxide.
Biological Activity and Signaling Pathways
Both thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide moieties are incorporated into various drug candidates due to their favorable pharmacological properties. They are found in compounds developed as antibacterial, anti-inflammatory, and analgesic agents.[2]
A notable biological activity of thiomorpholine-1,1-dioxide is its potential to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[5] The TLR4 pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS) from Gram-negative bacteria, leading to an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases and sepsis.
The diagram below illustrates a simplified overview of the TLR4 signaling cascade.
Conclusion
This compound and thiomorpholine-1,1-dioxide are closely related structures with distinct physicochemical and biological properties. The oxidation state of the sulfur atom significantly impacts their polarity, hydrogen bonding capabilities, and ultimately their interactions with biological targets. Their roles as versatile scaffolds in medicinal chemistry, particularly in the development of anti-inflammatory and anti-bacterial agents, underscore the importance of understanding their comparative profiles. The potential for thiomorpholine-1,1-dioxide to modulate the TLR4 signaling pathway highlights a promising area for future drug development efforts. This guide provides a foundational understanding for researchers to leverage the unique properties of these compounds in their scientific endeavors.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]
- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a six-membered saturated heterocycle containing both nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, have led to its incorporation into a diverse array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the discovery, history, and development of thiomorpholine-based pharmaceuticals, with a focus on their synthesis, mechanisms of action, and therapeutic applications.
A Historical Perspective: The Rise of a Versatile Heterocycle
The journey of thiomorpholine in medicinal chemistry is marked by key discoveries that have unlocked its therapeutic potential across various disease areas. While the simple thiomorpholine molecule has been known for a considerable time, its deliberate use as a pharmacophore has gained significant traction in recent decades.
One of the early notable examples of a thiomorpholine-containing drug is Changrolin , a quinazoline derivative developed in China as an anti-arrhythmic agent.[2][3] Studies in the late 1970s demonstrated its efficacy in experimental arrhythmia models.[2] More recently, the oxazolidinone antibiotic Sutezolid (PNU-100480) has garnered significant attention for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5][6] Originally synthesized by Pharmacia Corporation (now part of Pfizer), Sutezolid is currently in clinical development and represents a promising new therapy for tuberculosis.[5][7][8]
The versatility of the thiomorpholine scaffold is further highlighted by the development of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[9][10] Numerous studies have demonstrated that incorporating a thiomorpholine moiety can lead to compounds with excellent inhibitory activity and favorable pharmacokinetic profiles.
Therapeutic Applications and Mechanisms of Action
The unique structural features of the thiomorpholine ring have been exploited to target a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
Thiomorpholine derivatives have shown significant promise as anticancer agents, often by modulating key signaling pathways involved in cell growth, proliferation, and survival.[1] One of the most critical pathways frequently dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[11][12][13]
The PI3K/Akt/mTOR signaling cascade is a central regulator of normal cellular processes, but its aberrant activation is a hallmark of many cancers.[11][13] Thiomorpholine-containing molecules have been designed to inhibit key kinases within this pathway, thereby blocking downstream signaling and inducing apoptosis or cell cycle arrest in cancer cells.
Antidiabetic Activity: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][14][15] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[16][17] This mechanism has made DPP-IV a prime target for the development of oral hypoglycemic agents for the treatment of type 2 diabetes.[18]
Thiomorpholine-based compounds have been successfully designed as potent and selective DPP-IV inhibitors.[9] The thiomorpholine moiety often occupies a key pocket in the active site of the enzyme, contributing to the high binding affinity of these inhibitors.
Antimicrobial Activity: The Case of Sutezolid
Sutezolid is a prominent example of a thiomorpholine-based antibiotic.[4] As an oxazolidinone, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[7][19] This mechanism of action is effective against a range of bacteria, most notably Mycobacterium tuberculosis.[5] Sutezolid is metabolized to an active sulfoxide metabolite (PNU-101603), which also contributes to its overall efficacy.[20][21]
Other Therapeutic Areas
The versatility of the thiomorpholine scaffold extends to other therapeutic areas, including:
-
Hypolipidemic and antioxidant agents: Some thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce cholesterol and triglyceride levels.[16]
-
Antitubercular agents: Beyond Sutezolid, other thiomorpholine derivatives have shown potent activity against Mycobacterium tuberculosis.[22]
Quantitative Data Summary
The following tables summarize key quantitative data for representative thiomorpholine-based pharmaceuticals and experimental compounds.
Table 1: Antimicrobial and Anti-arrhythmic Activity
| Compound | Target/Organism | Assay | Activity | Reference(s) |
| Sutezolid | M. tuberculosis | MIC | < 0.0625 - 0.5 µg/mL | [23] |
| Sulcardine (Changrolin analog) | Rat (aconitine-induced arrhythmia) | ED₅₀ | 196 mg/kg | [24][25] |
| Sulcardine | Guinea pig ventricular myocytes | IC₅₀ (INa) | 26.9 µmol/L | [24][25] |
| Sulcardine | Guinea pig ventricular myocytes | IC₅₀ (ICa,L) | 69.2 µmol/L | [24][25] |
| Thiomorpholine derivative 7f | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | [22] |
| Thiomorpholine derivative 7p | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | [22] |
Table 2: DPP-IV Inhibition and Hypolipidemic Activity
| Compound | Target | Assay | Activity | Reference(s) |
| Thiomorpholine derivative 16a | DPP-IV | IC₅₀ | 6.93 µmol/L | [12] |
| Thiomorpholine derivative 16b | DPP-IV | IC₅₀ | 6.29 µmol/L | [12] |
| Thiomorpholine derivative 16c | DPP-IV | IC₅₀ | 3.40 µmol/L | [12] |
| Thiomorpholine derivative 5 | Triton WR-1339-induced hyperlipidemic rats | % Reduction (Triglycerides) | 80% | [16] |
| Thiomorpholine derivative 5 | Triton WR-1339-induced hyperlipidemic rats | % Reduction (Total Cholesterol) | 78% | [16] |
| Thiomorpholine derivative 5 | Triton WR-1339-induced hyperlipidemic rats | % Reduction (LDL) | 76% | [16] |
Table 3: Pharmacokinetic Parameters of Sutezolid
| Parameter | Value | Condition | Reference(s) |
| AUC0-24 (median) | 3.52 mg/Lh | 600 mg QD | [26][27] |
| AUC0-24 (median) | 6.79 mg/Lh | 1200 mg QD | [26] |
| AUC0-24 (median) | 8.29 mg/L*h | 600 mg BID | [26] |
| AUC0-24 (median) | 11.18 mg/L*h | 800 mg BD | [26] |
| Metabolite (PNU-101603) to Parent Ratio (median) | 7.1 | Phase 2a trial patients | [21] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel thiomorpholine-based compounds. Below are representative protocols for key experiments.
Synthesis of the Thiomorpholine Core
A general and efficient method for the synthesis of the thiomorpholine core involves a telescoped photochemical thiol-ene reaction followed by cyclization.[28]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol
-
Diisopropylethylamine (DIPEA)
Procedure:
-
A solution of cysteamine hydrochloride and 9-fluorenone in methanol is prepared.
-
This solution is pumped through a continuous flow reactor and mixed with vinyl chloride.
-
The mixture is irradiated with a UV light source to initiate the thiol-ene reaction, forming the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.
-
The output from the photoreactor is then mixed with a solution of DIPEA in a heated flow reactor to induce cyclization.
-
The resulting mixture is then subjected to purification, typically by distillation, to yield thiomorpholine.
In Vitro Anticancer Drug Screening Workflow
A typical workflow for screening thiomorpholine-based compounds for anticancer activity involves assessing their cytotoxicity against a panel of cancer cell lines.
Protocol: MTT Assay for Cytotoxicity [29][30]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the thiomorpholine compounds and a vehicle control for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vitro DPP-IV Inhibition Assay
A fluorescence-based assay is commonly used to screen for DPP-IV inhibitors.[31]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Thiomorpholine test compounds
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the thiomorpholine test compound (or positive control/vehicle).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each compound relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The thiomorpholine scaffold has firmly established its importance in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of biologically active compounds with potential applications in oncology, infectious diseases, metabolic disorders, and beyond. The continued exploration of new synthetic routes to access diverse thiomorpholine derivatives, combined with advanced computational and high-throughput screening methods, will undoubtedly pave the way for the discovery of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex disease pathologies deepens, the strategic incorporation of the thiomorpholine moiety will remain a valuable tool in the armamentarium of medicinal chemists.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Studies on a new antiarrhythmic drug changrolin-4-(3',5'-bis [(N-pyrrolidinyl) methyl]-4'-hydroxyanilino)-quinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiarrhythmic and parasympatholytic properties of substituted phenols. 1. Heteroarylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. sequella.com [sequella.com]
- 6. aidsdatahub.org [aidsdatahub.org]
- 7. Sutezolid - Global Alliance for TB Drug Development/Sequella - AdisInsight [adisinsight.springer.com]
- 8. Sutezolid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 18. jetir.org [jetir.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. Portico [access.portico.org]
- 24. Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent - Bai - Acta Pharmacologica Sinica [chinaphar.com]
- 26. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 27. Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary tuberculosis [page-meeting.org]
- 28. chemrxiv.org [chemrxiv.org]
- 29. benchchem.com [benchchem.com]
- 30. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Synthesis of Thiomorpholine-1-oxide Hydrochloride: A Detailed Guide for Researchers
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of thiomorpholine-1-oxide hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein cover the oxidation of thiomorpholine to thiomorpholine-1-oxide and its subsequent conversion to the hydrochloride salt.
Thiomorpholine and its derivatives are recognized as privileged scaffolds in the development of novel therapeutics, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The selective oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide modifies its physicochemical properties, such as polarity and hydrogen bonding capacity, which can be crucial for molecular recognition at biological targets.[1]
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of thiomorpholine-1-oxide and its hydrochloride salt.
Table 1: Synthesis of Thiomorpholine-1-oxide
| Parameter | Method 1: Hydrogen Peroxide Oxidation | Method 2: m-CPBA Oxidation |
| Starting Material | Thiomorpholine | Thiomorpholine |
| Oxidizing Agent | 30 wt% Hydrogen Peroxide (H₂O₂) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | Monitored by TLC | Monitored by TLC |
| Expected Yield | 80-95%[1] | High |
| Purity | High after purification | High after purification |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Thiomorpholine-1-oxide |
| Reagent | Hydrochloric Acid (HCl) |
| Solvent | Diethyl ether or other suitable organic solvent |
| Reaction Temperature | Room Temperature |
| Expected Yield | Quantitative |
| Purity | >98% (typical) |
Table 3: Characterization Data for Thiomorpholine-1-oxide
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (ppm) | ~3.1 (m, 4H, -N-CH₂-), ~2.6 (m, 4H, -S(O)-CH₂-) |
| ¹³C NMR (ppm) | ~47.9 (-N-CH₂-), ~50.0 (-S(O)-CH₂-) |
| IR (cm⁻¹) | Strong S=O stretch around 1020-1060 |
Experimental Protocols
Part 1: Synthesis of Thiomorpholine-1-oxide
Two effective methods for the selective oxidation of thiomorpholine to thiomorpholine-1-oxide are presented below. Careful control of the reaction conditions is essential to prevent over-oxidation to the corresponding sulfone (thiomorpholine-1,1-dioxide).[1]
Protocol 1: Oxidation with Hydrogen Peroxide
This method utilizes a common and relatively green oxidizing agent.
Materials:
-
Thiomorpholine
-
30 wt% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 to 1.2 equivalents of 30 wt% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Carefully neutralize the reaction mixture to a pH of 7-8 with a 1 M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield thiomorpholine-1-oxide. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly selective oxidizing agent for the conversion of sulfides to sulfoxides.
Materials:
-
Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]
-
In a separate flask, dissolve 1.0-1.2 equivalents of m-CPBA in dichloromethane.[1]
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C and monitor its progress by TLC.[1]
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
If necessary, purify the product by column chromatography on silica gel.
Part 2: Synthesis of this compound
This protocol describes the conversion of the synthesized thiomorpholine-1-oxide to its hydrochloride salt.
Materials:
-
Thiomorpholine-1-oxide (from Part 1)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent like ethyl acetate)
-
Anhydrous Hydrochloric Acid (HCl) solution in diethyl ether (or generated in situ from acetyl chloride and methanol)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the purified thiomorpholine-1-oxide (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous hydrochloric acid (1 equivalent) in diethyl ether dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for an additional 30 minutes after the addition is complete.
-
Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a relevant biological pathway where thiomorpholine derivatives have shown activity.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.
References
Application Notes and Protocols: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its oxidized derivatives, particularly thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, are recognized as privileged scaffolds in medicinal chemistry.[1] The selective oxidation of the sulfur atom in the thiomorpholine ring is a critical transformation that modulates its physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. This strategic modification makes it a valuable tool in drug design and development.[1] Thiomorpholine-1-oxide, a sulfoxide, is of particular interest as it introduces a chiral center at the sulfur atom and can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.[1]
The thiomorpholine moiety is a key structural component in a variety of biologically active compounds.[2][3][4][5] Its incorporation into drug candidates has been shown to enhance pharmacological properties across various therapeutic areas. For instance, sutezolid, a promising drug candidate for the treatment of multidrug-resistant tuberculosis, features a thiomorpholine ring.[1][2][4] Modifications of the antibiotic linezolid to include a thiomorpholine S-oxide have also been explored to develop new antibacterial agents.[1] Furthermore, N-substituted thiomorpholine derivatives have demonstrated antioxidant and hypocholesterolemic activities, with a proposed mechanism involving the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[1]
This document provides detailed protocols for the mild oxidation of thiomorpholine to thiomorpholine-1-oxide, focusing on methods that minimize over-oxidation to the corresponding sulfone.
Data Presentation: Comparison of Mild Oxidation Methods
The selective oxidation of thiomorpholine to its sulfoxide requires carefully controlled conditions to prevent the formation of the sulfone. Several methods have proven effective for this transformation. The following table summarizes key quantitative data for some common mild oxidation methods.
| Oxidizing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | Varies (monitored by TLC) | 80-99%[6][7] | A green and efficient method. Stoichiometry of H₂O₂ is crucial to avoid over-oxidation.[1] |
| Potassium Permanganate (KMnO₄) | Aqueous Acetone or Acetic Acid | 0 °C to Room Temperature | Varies (monitored by TLC) | - | Requires careful control of stoichiometry and often N-protection of thiomorpholine to avoid side reactions.[1] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 0 °C | 30-60 minutes (addition) + stirring | - | A widely used and selective oxidizing agent for the conversion of sulfides to sulfoxides.[1] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments.
Protocol 1: Oxidation with Hydrogen Peroxide
This protocol is adapted from a green and efficient method for the selective oxidation of sulfides to sulfoxides.[6][7]
Materials:
-
Thiomorpholine
-
Glacial Acetic Acid
-
30 wt% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. The stoichiometry of the hydrogen peroxide is critical to minimize over-oxidation to the sulfone.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine-1-oxide.
-
The product can be further purified by column chromatography on silica gel if necessary.[1]
Expected Yield: 80-95% (yields can vary based on reaction scale and purification method).[1]
Protocol 2: Oxidation with Potassium Permanganate
This method requires careful control and often necessitates the use of an N-protected thiomorpholine to prevent side reactions.[1]
Materials:
-
N-protected thiomorpholine (e.g., N-Boc-thiomorpholine)
-
Potassium Permanganate (KMnO₄)
-
Aqueous acetone or acetic acid
-
Sodium bisulfite solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the N-protected thiomorpholine in a suitable solvent (e.g., aqueous acetone or acetic acid) in a round-bottom flask.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (approximately 1 equivalent for sulfoxide formation) in water dropwise.[1]
-
Stir the reaction mixture vigorously and monitor the progress by TLC.
-
Once the reaction is complete, quench any excess permanganate by adding a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of manganese dioxide forms.[1]
-
Filter the mixture to remove the manganese dioxide.
-
Extract the filtrate with an appropriate organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate to obtain the N-protected thiomorpholine-1-oxide.[1]
-
If desired, the protecting group can be removed under appropriate acidic conditions.[1]
Protocol 3: Oxidation with m-CPBA
m-CPBA is a highly selective reagent for the oxidation of sulfides to sulfoxides.[1]
Materials:
-
Thiomorpholine
-
meta-Chloroperoxybenzoic Acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[1]
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to yield the product.
Visualizations
Caption: General experimental workflow for the mild oxidation of thiomorpholine.
Caption: Proposed mechanism of action for hypolipidemic thiomorpholine-1-oxide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemrev.com [jchemrev.com]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Thiomorpholine-1-oxide using Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its oxidized derivatives, such as thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, are significant scaffolds in medicinal chemistry.[1] The controlled oxidation of the sulfur atom within the thiomorpholine ring alters its physicochemical properties, including polarity, capacity for hydrogen bonding, and metabolic stability. This makes it a valuable method in the design and development of new drugs.[1] Thiomorpholine-1-oxide, a sulfoxide, possesses a chiral center at the sulfur atom and can function as a hydrogen bond acceptor, a feature that can be critical for molecular recognition at biological targets.[1] This document provides a detailed protocol for the synthesis of thiomorpholine-1-oxide via the oxidation of thiomorpholine using hydrogen peroxide, a green and efficient method.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Thiomorpholine | [1] |
| Oxidizing Agent | 30 wt% Hydrogen Peroxide (H₂O₂) | [1][2] |
| Solvent | Glacial Acetic Acid | [1] |
| Stoichiometry (H₂O₂) | 1.1 to 1.5 equivalents | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Expected Yield | 80-95% | [1] |
| Purity Monitoring | Thin-Layer Chromatography (TLC) | [1] |
Experimental Protocol: Oxidation of Thiomorpholine with Hydrogen Peroxide
This protocol is adapted from a mild oxidation method for a thiomorpholine derivative and is recognized for its efficiency and environmentally friendly nature.[1] The selective oxidation to the sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone (thiomorpholine-1,1-dioxide).[1]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask to 0 °C using an ice bath.[1]
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution.[1] The stoichiometry of the hydrogen peroxide is critical to prevent the formation of the sulfone byproduct.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.[1]
-
Once the reaction is complete, carefully neutralize the mixture to a pH of approximately 7-8 with a sodium hydroxide solution.[1]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (three times with a volume equivalent to the aqueous layer).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, thiomorpholine-1-oxide.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of thiomorpholine-1-oxide.
Signaling Pathway and Logical Relationships
The oxidation of thiols by hydrogen peroxide is a fundamental reaction in biological systems, often involved in redox signaling.[3] While a specific signaling pathway for thiomorpholine-1-oxide is not detailed in the provided literature, the general mechanism of thiol oxidation by hydrogen peroxide involves the nucleophilic attack of the thiolate anion on the peroxide.[4] This reaction can lead to the formation of a sulfenic acid intermediate (R-SOH), which is a key species in redox signaling pathways.[3]
Caption: Logical relationship of thiomorpholine oxidation states.
References
Application Notes and Protocols for the m-CPBA Oxidation of Thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective oxidation of thiomorpholine to thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide using meta-chloroperoxybenzoic acid (m-CPBA). These compounds are significant in medicinal chemistry and drug development, serving as valuable scaffolds in the synthesis of various therapeutic agents.
Introduction
Thiomorpholine and its oxidized derivatives are key building blocks in the design of novel pharmaceuticals. The sulfur atom in the thiomorpholine ring can be selectively oxidized to a sulfoxide (thiomorpholine-1-oxide) or a sulfone (thiomorpholine-1,1-dioxide). This transformation alters the physicochemical properties of the molecule, such as polarity, solubility, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile. The controlled oxidation of thiomorpholine is therefore a critical step in the synthesis of many drug candidates.
Reaction Overview
The oxidation of thiomorpholine with m-CPBA can be controlled to yield either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidizing agent and the reaction temperature. The use of one equivalent of m-CPBA at a low temperature favors the formation of the sulfoxide, while an excess of m-CPBA and higher temperatures lead to the formation of the sulfone.
Data Presentation
The following table summarizes the key quantitative data for the m-CPBA oxidation of thiomorpholine.
| Parameter | Thiomorpholine-1-oxide | Thiomorpholine-1,1-dioxide |
| m-CPBA Stoichiometry | 1.0 - 1.2 equivalents | > 2.0 equivalents |
| Reaction Temperature | 0 °C | Room Temperature to Reflux |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Time | 1 - 3 hours | 2 - 12 hours |
| Typical Yield | 80 - 95% | High (>90%) |
Experimental Protocols
Materials and Equipment
-
Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol 1: Synthesis of Thiomorpholine-1-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq.) in DCM.
-
Addition of Oxidant: Slowly add the m-CPBA solution dropwise to the stirred thiomorpholine solution at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford thiomorpholine-1-oxide.
Protocol 2: Synthesis of Thiomorpholine-1,1-dioxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq.) in dichloromethane (DCM).
-
Addition of Oxidant: Add m-CPBA (>2.2 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed. For larger scale reactions, cooling in an ice bath during addition is recommended.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide. Gentle heating may be required to drive the reaction to completion.
-
Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bicarbonate (NaHCO₃).
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting thiomorpholine-1,1-dioxide is often a solid and can be purified by recrystallization or silica gel column chromatography.
Characterization Data
The following table summarizes the expected spectroscopic data for thiomorpholine and its oxidized products.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Thiomorpholine | ~3.10 (m, 4H), ~2.58 (m, 4H), ~1.5-2.1 (br s, 1H, NH) | ~47.9, ~28.3 | 3290 (N-H), 2950-2800 (C-H) |
| Thiomorpholine-1-oxide | ~3.4-2.8 (m, 8H), ~2.0 (br s, 1H, NH) | ~52.0, ~45.0 | 3250 (N-H), 2950-2800 (C-H), ~1040 (S=O) |
| Thiomorpholine-1,1-dioxide | ~3.3-3.1 (m, 8H), ~2.2 (br s, 1H, NH) | ~50.5, ~45.5 | 3300 (N-H), 2950-2800 (C-H), ~1320 & ~1120 (SO₂) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Experimental Workflow Diagram
Caption: Experimental workflow for the selective oxidation of thiomorpholine.
Safety Precautions
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid contact with metals and store in a cool, dry place.
-
The oxidation reactions can be exothermic. Perform the reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Application Notes and Protocols: Thiomorpholine-1-Oxide Hydrochloride in Sutezolid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols regarding the use of thiomorpholine-1-oxide hydrochloride and its derivatives as key intermediates in the synthesis of Sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis.
Introduction
Sutezolid, a second-generation oxazolidinone, is a structural analog of Linezolid where the morpholine ring is replaced by a thiomorpholine moiety. This modification enhances its antimycobacterial activity. The synthesis of Sutezolid typically involves the coupling of a thiomorpholine-containing fragment with an aryl fluoride. The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. In fact, Sutezolid is metabolized in vivo to its active sulfoxide metabolite. This suggests that synthetic routes proceeding through a thiomorpholine-1-oxide intermediate are of significant interest.
This document outlines a feasible synthetic pathway and provides detailed experimental protocols for the key transformations involving thiomorpholine and its oxidized form in the synthesis of Sutezolid.
Synthetic Pathway Overview
A common synthetic strategy for Sutezolid involves the initial coupling of thiomorpholine with 3,4-difluoronitrobenzene to form the key intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This intermediate can then be oxidized to its corresponding S-oxide. The subsequent steps involve the reduction of the nitro group, formation of the oxazolidinone ring, and final elaboration to yield Sutezolid. The use of this compound directly as a starting material for the initial coupling is less commonly reported; however, the oxidation of the thiomorpholine moiety at an intermediate stage is a chemically logical and relevant transformation.
Applications of Thiomorpholine-1-oxide Hydrochloride in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine-1-oxide hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including its ability to serve as a bioisostere for the morpholine ring and the presence of a chiral sulfoxide group, make it a valuable scaffold for the design of novel therapeutic agents. The sulfoxide moiety can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols and quantitative data for derived compounds.
Key Application Areas
Derivatives of thiomorpholine-1-oxide have demonstrated promising activity in several therapeutic areas, including:
-
Metabolic Disorders: As a scaffold for the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1]
-
Infectious Diseases: In the synthesis of novel oxazolidinone antibiotics with potential activity against multidrug-resistant bacteria.[2][3]
-
Inflammatory Diseases: As a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4]
-
Cardiovascular and Metabolic Health: In the creation of compounds with hypolipidemic and antioxidant properties.[5][6]
Quantitative Data on Thiomorpholine Derivatives
The following table summarizes the biological activity of various drug candidates synthesized using the thiomorpholine scaffold, some of which are derived from thiomorpholine-1-oxide.
| Compound Class | Target | Key Compound Example | IC50 Value | Therapeutic Area |
| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV (DPP-IV) | L-tert-leucyl-thiomorpholine hydrochloride | Not specified in provided search results | Type 2 Diabetes |
| Antioxidants | Lipid Peroxidation | N-substituted thiomorpholine derivative | 7.5 µM | Oxidative Stress |
| Hypolipidemic Agents | Squalene synthase (proposed) | N-substituted thiomorpholine derivative | Not specified in provided search results | Hyperlipidemia |
| Antibacterial Agents | Bacterial ribosome | Sutezolid (PNU-100480) | MICs not specified in provided search results | Tuberculosis |
Experimental Protocols
Protocol 1: Synthesis of Thiomorpholine-1-oxide from Thiomorpholine
This protocol describes the mild oxidation of thiomorpholine to thiomorpholine-1-oxide, a key starting material for further derivatization.
Materials:
-
Thiomorpholine
-
Hydrogen Peroxide (30 wt%)
-
Glacial Acetic Acid
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. The stoichiometry is critical to prevent over-oxidation to the sulfone.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture to a pH of ~7-8 with a sodium hydroxide solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 times the volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine-1-oxide.[2]
Expected Yield: 80-95%[2]
Protocol 2: Synthesis of a Thiomorpholine-Based DPP-IV Inhibitor
This protocol outlines the synthesis of L-tert-leucyl-thiomorpholine hydrochloride, a potential DPP-IV inhibitor, using a thiomorpholine derivative.
Materials:
-
N-Boc-L-tert-leucine
-
Thiomorpholine
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
4 M HCl in Ethyl Acetate
-
Diethyl ether
-
Standard peptide synthesis equipment
Procedure:
-
Coupling: To a solution of N-Boc-L-tert-leucine (1 equivalent) in DMF, add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents). Stir for 10 minutes.
-
Add thiomorpholine (1.2 equivalents) and stir the reaction mixture at room temperature overnight.
-
Work-up the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-tert-leucyl-thiomorpholine.
-
Deprotection: Dissolve the purified product in a 4 M solution of HCl in ethyl acetate.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield L-tert-leucyl-thiomorpholine hydrochloride.[1]
Visualizing Workflows and Pathways
Caption: General workflow for drug discovery using this compound.
Caption: Mechanism of action of Thiomorpholine-based DPP-IV inhibitors.
Caption: Synthetic workflow for a DPP-IV inhibitor.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using Thiomorpholine-1-oxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential application of novel anti-inflammatory agents derived from thiomorpholine-1-oxide hydrochloride. This document outlines the rationale, synthetic protocols, and biological evaluation of N-acyl-thiomorpholine-1-oxide derivatives, which are analogues of previously reported anti-inflammatory compounds.
Introduction
Thiomorpholine and its derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] The incorporation of the thiomorpholine moiety has been shown to enhance the therapeutic profile of existing non-steroidal anti-inflammatory drugs (NSAIDs), in some cases augmenting their anti-inflammatory effects.[3] The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (thiomorpholine-1-oxide) introduces a chiral center and alters the molecule's polarity and hydrogen bonding capabilities, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[1]
This document details a two-step synthetic strategy to obtain N-acyl-thiomorpholine-1-oxide derivatives, starting from the readily available thiomorpholine. The protocols provided are based on established methodologies for the oxidation of thiomorpholine and the amide coupling of the resulting thiomorpholine-1-oxide with carboxylic acids, such as those found in common NSAIDs.
Synthetic Strategy Overview
The synthesis of N-acyl-thiomorpholine-1-oxide anti-inflammatory agents can be achieved through a two-step process. The first step involves the mild oxidation of thiomorpholine to thiomorpholine-1-oxide. The second step is the coupling of thiomorpholine-1-oxide with a suitable carboxylic acid, typically an NSAID, to form the corresponding amide.
Caption: Synthetic workflow for N-acyl-thiomorpholine-1-oxide derivatives.
Experimental Protocols
Protocol 1: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-oxide
This protocol describes the synthesis of the key intermediate, thiomorpholine-1-oxide, from thiomorpholine using hydrogen peroxide as a mild oxidizing agent.[1]
Materials:
-
Thiomorpholine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine-1-oxide as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-acyl-thiomorpholine-1-oxide Derivatives
This protocol details the coupling of thiomorpholine-1-oxide with a non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid moiety, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is adapted from the synthesis of N-acyl-thiomorpholine derivatives.[3]
Materials:
-
Thiomorpholine-1-oxide (from Protocol 1)
-
NSAID (e.g., Ibuprofen, Naproxen, Diclofenac)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dry Dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the NSAID (1 equivalent) and a catalytic amount of DMAP in dry dichloromethane.
-
Add thiomorpholine-1-oxide (1.1 equivalents) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in dry dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-acyl-thiomorpholine-1-oxide derivative.
Data Presentation
The anti-inflammatory activity of novel compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rats. The following table presents representative data for N-acyl-thiomorpholine derivatives (non-oxidized) which demonstrates the potential for this class of compounds to exhibit significant anti-inflammatory effects.[3] It is hypothesized that the corresponding thiomorpholine-1-oxide derivatives would exhibit comparable or potentially enhanced activity.
| Compound | Parent NSAID | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| 1 | Ibuprofen | 50 | 55 |
| 2 | Naproxen | 50 | 62 |
| 3 | Diclofenac | 50 | 68 |
| 4 | Indomethacin | 50 | 75 |
| Indomethacin (Standard) | - | 10 | 70 |
Signaling Pathways in Inflammation
The anti-inflammatory effects of NSAIDs and their derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Other important pathways in inflammation include the lipoxygenase (LOX) pathway and the NF-κB signaling pathway.
Caption: The Arachidonic Acid Cascade and points of intervention.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The synthesis of N-acyl-thiomorpholine-1-oxide derivatives presents a promising avenue for the development of novel anti-inflammatory agents. The provided protocols offer a robust framework for the synthesis of these compounds, allowing for the exploration of a wide range of NSAID-conjugates. Further biological evaluation is necessary to fully elucidate the anti-inflammatory potential and mechanism of action of these thiomorpholine-1-oxide derivatives. The modulation of physicochemical properties through sulfur oxidation may lead to compounds with improved efficacy and safety profiles, making this a valuable strategy for drug discovery and development professionals.
References
Application Notes and Protocols for the Development of Anticancer Agents Utilizing a Thiomorpholine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2] The substitution of the oxygen atom in the well-known morpholine ring with a sulfur atom alters the physicochemical properties, influencing lipophilicity, metabolic stability, and the ability to form different interactions with biological targets.[2] This has led to the development of potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway and DNA-dependent protein kinase (DNA-PK).[3][4] These application notes provide a comprehensive overview of the synthesis, in vitro and in vivo evaluation of thiomorpholine-based anticancer agents, complete with detailed experimental protocols and data presentation.
Key Signaling Pathways Targeted by Thiomorpholine Anticancer Agents
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][5] Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway, often targeting PI3K and/or mTOR kinases.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine-based anticancer agents.
DNA Damage Response and DNA-PK Inhibition
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[7] By inhibiting DNA-PK, cancer cells become more susceptible to DNA-damaging agents like radiotherapy and certain chemotherapies. Thiomorpholine derivatives have been identified as potent DNA-PK inhibitors, representing a promising strategy for combination cancer therapy.[4]
Caption: Mechanism of DNA-PK inhibition by thiomorpholine derivatives in the NHEJ pathway.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative thiomorpholine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting cell growth.
Table 1: Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives against A549 Human Lung Cancer Cells [8]
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 3a | H | 10.14 |
| 3b | 4-F | 8.26 |
| 3c | 4-Cl | 7.53 |
| 3d | 4-Br | 6.89 |
| 3e | 4-I | 5.12 |
| 3f | 4-CH3 | 3.72 |
| Cisplatin | - | 12.50 |
Table 2: Cytotoxic Activity of Morpholine/Thiomorpholine Benzophenone Derivatives against Murine and Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 8b | DLA (Murine Ascites Lymphoma) | ~7.5 |
| 8f | DLA (Murine Ascites Lymphoma) | ~10.3 |
| 8b | EAC (Murine Ascites Carcinoma) | ~9.5 |
| 8f | EAC (Murine Ascites Carcinoma) | ~10.8 |
| 8b | MCF-7 (Human Breast Carcinoma) | ~7.1 |
| 8f | MCF-7 (Human Breast Carcinoma) | ~9.3 |
Table 3: Inhibitory Activity of Thiomorpholine Derivatives against PI3Kα and mTOR [3]
| Compound | Target | IC50 (µM) |
| 37a | PI3Kα | 120 |
| 38b | PI3Kα | 151 |
| 37a | mTOR | >100 |
| 38b | mTOR | >100 |
Table 4: DNA-PK Inhibitory Activity of a Thiomorpholine-Containing Compound [9]
| Compound Example | Target | IC50 (nM) |
| 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide | DNA-PK | 8 |
Experimental Protocols
Synthesis of a Representative Thieno[3,2-d]pyrimidine Thiomorpholine Derivative
This protocol is adapted from the synthesis of related thieno[2,3-d]pyrimidine derivatives and serves as a representative example for the synthesis of PI3K/mTOR inhibitors with a thiomorpholine scaffold.[6][10]
Caption: General synthetic workflow for a thieno[3,2-d]pyrimidine thiomorpholine derivative.
Protocol:
-
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Intermediate.
-
A mixture of a 2-amino-thiophene-3-carbonitrile derivative and an excess of formamide is heated at reflux for several hours.
-
After cooling, the resulting solid is collected by filtration, washed with water, and dried to yield the thieno[2,3-d]pyrimidin-4-amine intermediate.
-
-
Step 2: Synthesis of 4-Chloro-thieno[2,3-d]pyrimidine Intermediate.
-
The thieno[2,3-d]pyrimidin-4-amine intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline.
-
The reaction mixture is heated, then cooled and carefully poured onto ice. The resulting precipitate is filtered, washed, and dried to give the 4-chloro derivative.
-
-
Step 3: Synthesis of the Final Thiomorpholine-Containing Compound.
-
The 4-chloro-thieno[2,3-d]pyrimidine intermediate is dissolved in a suitable solvent (e.g., isopropanol or DMF).
-
Thiomorpholine and a base (e.g., diisopropylethylamine) are added to the solution.
-
The reaction mixture is heated until the reaction is complete (monitored by TLC).
-
After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
In Vitro Cell Viability (MTT) Assay
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[8]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
DMEM or other appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds and a reference drug (e.g., Cisplatin)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5x10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for 48 hours under the same conditions.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation
This protocol is used to investigate the effect of thiomorpholine compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[2][5]
Materials:
-
Cancer cells treated with the thiomorpholine compound at various concentrations and time points.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After washing, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro DNA-PK Kinase Assay
This protocol is for measuring the in vitro inhibitory activity of thiomorpholine compounds against the DNA-PK enzyme.[5]
Materials:
-
Recombinant human DNA-PK enzyme.
-
DNA-PK peptide substrate.
-
DNA-PK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT).[5]
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Test compound (thiomorpholine derivative).
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing DNA-PK Kinase Buffer, DNA-PK enzyme, and the DNA-PK peptide substrate.
-
Compound Addition: Add the thiomorpholine test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.[5]
-
Luminescence Measurement: Record the luminescence signal, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of DNA-PK activity for each compound concentration and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a thiomorpholine-based anticancer agent.[7][11]
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice).
-
Human cancer cells for xenograft implantation.
-
Test compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[7]
-
Group Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[7]
-
Treatment Administration: Administer the test compound (at various doses) and the vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.[7]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week throughout the study.[7]
-
Endpoint: At the end of the study (e.g., after 14-28 days of treatment or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or histology).[7]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.[7]
Conclusion
The thiomorpholine scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its utility in targeting critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and DNA damage response pathways, has been demonstrated through the synthesis and evaluation of numerous potent derivatives. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further explore and advance thiomorpholine-based compounds as potential cancer therapeutics. Careful consideration of the synthetic routes, rigorous in vitro characterization, and well-designed in vivo studies will be crucial for the successful clinical translation of these promising agents.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiomorpholine Oxide-Derived Polymers for Advanced Biomedical Applications
Thiomorpholine oxide-derived polymers are emerging as a significant class of "smart" materials for biomedical applications. These polymers possess inherent stimuli-responsive characteristics, making them highly attractive for targeted drug delivery, tissue engineering, and advanced therapeutic systems. The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide group dramatically increases the hydrophilicity and biocompatibility of the resulting polymers compared to their non-oxidized thiomorpholine counterparts[1].
A key example, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), demonstrates dual responsiveness to both pH and temperature.[1][2] This property is particularly valuable in designing drug delivery systems that can selectively release their payload in specific microenvironments, such as acidic tumor tissues. The tertiary amine in the thiomorpholine oxide moiety can be protonated in acidic conditions, altering the polymer's solubility and behavior.[1] Furthermore, these polymers exhibit a Lower Critical Solution Temperature (LCST), a phenomenon where the polymer reversibly transitions from a soluble to an insoluble state above a certain temperature, which can be harnessed for thermally triggered drug release.[1][2]
Initial studies have confirmed the high biocompatibility of PTHOXMA, with cytotoxicity assays showing minimal adverse effects on cell viability.[1][2] Hemolysis and red blood cell aggregation assays have further demonstrated their excellent hemocompatibility, indicating their potential for safe use in systemic applications.[1][2] These properties, combined with their tailored stimuli-responsiveness, position thiomorpholine oxide-derived polymers as a versatile and promising platform for the next generation of biomedical materials.
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiomorpholino)ethyl Methacrylate (THMA) Monomer
This protocol details the synthesis of the precursor monomer, THMA, through a nucleophilic substitution reaction.
Materials:
-
2-bromoethyl methacrylate
-
Thiomorpholine
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve 2-bromoethyl methacrylate (1 equivalent) and thiomorpholine (1.2 equivalents) in dichloromethane.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Allow the mixture to react at room temperature for 24 hours under constant stirring.
-
After the reaction period, filter the mixture to remove the K₂CO₃ salt.
-
Wash the filtrate three times with deionized water in a separatory funnel.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution to remove the drying agent.
-
Remove the solvent (DCM) using a rotary evaporator to yield the final product, THMA, as an oil.
Protocol 2: Synthesis of 2-(1-Oxidothiomorpholin-4-yl)ethyl Methacrylate (THOXMA) Monomer
This protocol describes the mild oxidation of the THMA monomer to produce the desired thiomorpholine oxide monomer (THOXMA).[1]
Materials:
-
2-(Thiomorpholino)ethyl methacrylate (THMA)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the THMA monomer (1 equivalent) in dichloromethane.
-
Slowly add hydrogen peroxide (30% aq., 1.1 equivalents) dropwise to the solution while stirring in an ice bath.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Dry the organic phase directly with anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the pure THOXMA monomer.
Protocol 3: Synthesis of Poly(THOXMA) via RAFT Polymerization
This protocol outlines the controlled polymerization of the THOXMA monomer using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined polymers.[1]
Materials:
-
THOXMA monomer
-
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a Schlenk tube, dissolve the THOXMA monomer, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [THOXMA]:[CPAD]:[AIBN] should be tailored to the desired degree of polymerization (e.g., 100:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed Schlenk tube in an oil bath preheated to 70°C and allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
Stop the reaction by quenching the tube in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Recover the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM) and re-precipitate it in cold diethyl ether. Repeat this purification step twice.
-
Dry the final polymer product under vacuum at room temperature.
Protocol 4: Characterization of Polymer Properties
A. pH and Temperature Responsiveness (Cloud Point Measurement):
-
Prepare a polymer solution (e.g., 5 mg/mL) in phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0).
-
Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm).
-
Increase the temperature of the solution incrementally (e.g., 1°C/min).
-
The cloud point, or Lower Critical Solution Temperature (LCST), is defined as the temperature at which the transmittance drops to 50% of its initial value.
B. Cytotoxicity Assay (MTT Assay):
-
Seed cells (e.g., HeLa cells) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Prepare stock solutions of the polymer in sterile PBS and dilute them to various concentrations with cell culture medium.
-
Replace the existing medium with the polymer-containing medium and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
C. Hemolysis Assay:
-
Obtain fresh red blood cells (RBCs) and wash them multiple times with sterile PBS by centrifugation.
-
Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.
-
Add different concentrations of the polymer solution to the RBC suspension. Use deionized water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubate the samples at 37°C for a defined time (e.g., 2 hours).
-
Centrifuge the samples to pellet the intact RBCs.
-
Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
Data Presentation
Table 1: Monomer Synthesis Yields
| Monomer | Synthesis Method | Yield (%) |
| THMA | Nucleophilic Substitution | ~75%[1] |
| THOXMA | Mild Oxidation with H₂O₂ | ~80%[1] |
Table 2: Polymer Characterization Data for PTHOXMA
| Polymer | Mn ( g/mol ) | Đ (Mw/Mn) | pKₐ |
| PTHOXMA | 21,500 | 1.25 | ~5.6[1] |
| Mn = Number-average molecular weight, determined by Size Exclusion Chromatography (SEC). Đ = Dispersity. |
Table 3: Stimuli-Responsive Properties of PTHOXMA
| pH of Solution | Cloud Point (LCST) (°C) | Observation |
| Acidic (e.g., pH < 5.6) | Not Observed | Polymer is protonated and remains hydrophilic.[1][2] |
| Weak Alkaline | 40 - 60 | Exhibits LCST behavior.[1][2] |
| Strong Alkaline | 40 - 60 | Exhibits LCST behavior.[1][2] |
Table 4: Biocompatibility and Hemocompatibility of PTHOXMA
| Assay | Cell Line / Component | Polymer Concentration | Result |
| Cytotoxicity | Human Cells | Up to 1 mg/mL | High biocompatibility observed.[1] |
| Hemolysis | Red Blood Cells | Various | No significant lysis of red blood cells.[1][2] |
| Aggregation | Red Blood Cells | Various | No aggregation of red blood cells.[1][2] |
Visualizations
References
Application Note: Continuous Flow Synthesis of Thiomorpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiomorpholine is a crucial heterocyclic scaffold found in numerous active pharmaceutical ingredients (APIs), including the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis.[1][2] The efficient and scalable synthesis of thiomorpholine is, therefore, of significant interest to the pharmaceutical industry.[1] This application note details a modernized, two-step telescoped continuous flow process for the synthesis of thiomorpholine from readily available and inexpensive starting materials.[1][3] This method offers a time- and atom-efficient alternative to traditional multi-step, time-consuming batch syntheses.[1][4]
Continuous flow chemistry provides several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and seamless scalability.[4][5] By handling hazardous reagents in small volumes within an enclosed system, flow chemistry mitigates risks associated with exothermic reactions and toxic materials.[3][4] This protocol utilizes a photochemical thiol-ene "click" reaction, known for its high yields and lack of byproducts, followed by a base-mediated cyclization.[2][3]
Reaction Pathway
The synthesis proceeds via a two-step telescoped process. The initial key step is a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, which is followed by a base-mediated cyclization to yield the final thiomorpholine product.[1][3]
Quantitative Data Summary
The continuous flow synthesis of thiomorpholine demonstrates significant advantages in terms of reaction time and throughput when compared to traditional batch processing.[4] The following tables summarize the key quantitative data for this process.
Table 1: Key Performance Indicators for Continuous Flow Synthesis [1][2][4]
| Parameter | Value |
| Intermediate Yield (NMR) | Quantitative (≥98%) |
| Thiomorpholine Yield (NMR) | 84% |
| Overall Isolated Yield | 54% |
| Overall Residence Time | 40 minutes |
| Throughput | 1.8 g/h |
| Photocatalyst Loading | 0.1–0.5 mol % |
| Reactant Concentration | 4 M |
Table 2: Comparison of Continuous Flow vs. Batch Processing [4]
| Parameter | Continuous Flow Process | Batch Process |
| Reaction Time | 40 minutes (overall) | 30-60 min (photo-reaction) + 5 min (cyclization) |
| Yield (NMR) | ≥98% (intermediate), 84% (thiomorpholine) | Quantitative (photo-reaction), 86-89% (cyclization) |
| Overall Isolated Yield | 54% | Not reported for telescoped process |
| Throughput | 1.8 g/h | Not applicable (lab scale) |
| Temperature | 20 °C (photochemical), 76-78 °C (cyclization) | Room Temp (photochemical), 100 °C (cyclization) |
| Safety | Enhanced due to small reactor volumes | Handling of hazardous reagents in larger quantities |
| Scalability | Seamless by increasing flow rate or parallelization | Faces heat and mass transfer challenges |
Experimental Protocols
Materials and Equipment
-
Cysteamine hydrochloride
-
Vinyl chloride (gas)
-
9-Fluorenone (photocatalyst)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diphenyl ether (internal standard)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 4 M solution
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)
-
Syringe pumps
-
Mass flow controller
-
Back-pressure regulator
-
T-mixer
-
Heated reactor coil or residence time unit
-
Standard laboratory glassware
-
Rotary evaporator
-
Distillation apparatus
-
NMR spectrometer
Protocol 1: Telescoped Continuous Flow Synthesis of Thiomorpholine [1][2][3]
This protocol describes a two-step telescoped process combining the photochemical thiol-ene reaction and the subsequent cyclization in a continuous stream.
1. Preparation of the Feed Solution:
-
In a 100 mL volumetric flask, dissolve cysteamine hydrochloride (45.44 g, 0.4 mol), 9-fluorenone (0.36 g, 2 mmol, 0.5 mol %), and diphenyl ether (7.264 g, 0.04 mol) as an internal standard in methanol.[2]
-
Aid dissolution by sonication.[1]
-
Degas the solution by sparging with an inert gas, such as argon.[3]
2. System Setup and Thiol-Ene Reaction:
-
Set up the continuous flow reactor, setting the photochemical reactor thermostat to 20 °C and the LED cooling system to 15 °C.[1][2]
-
Pump the prepared liquid feed solution into the flow reactor system.[3]
-
Simultaneously, introduce vinyl chloride gas into the system using a mass flow controller, mixing it with the liquid feed in a T-mixer.[3][4]
-
Pass the reaction mixture through the photochemical reactor, irradiating it with the 365 nm UV-LED light source.[3][4]
-
The residence time for this photochemical step should be approximately 20 minutes.[3]
3. Telescoped Cyclization:
-
Direct the output from the photochemical reactor, containing the intermediate, and mix it with a solution of neat DIPEA (2 equivalents) using a T-mixer.[3][4]
-
Pass this mixture through a heated coiled reactor or residence time unit at 76-78 °C.[4][6]
-
The residence time for the cyclization step should be approximately 20 minutes.[3]
4. Work-up and Purification:
-
Collect the final reaction mixture from the reactor outlet.[3]
-
Add 1 M HCl and EtOAc to the collected fractions.[1]
-
Separate the phases and wash the organic phase with 1 M HCl.[1]
-
Combine the aqueous phases and add ~4 M NaOH until the pH is >13.[1]
-
Extract the aqueous phase multiple times with DCM.[1]
-
Combine the organic fractions, dry over Na₂SO₄, filter, and remove the solvent by evaporation.[1]
-
The final product, thiomorpholine, can be purified by distillation. An overall isolated yield of 54% can be expected.[2][3]
Safety Precautions:
-
Vinyl chloride is a hazardous and flammable gas; this procedure must be conducted in a well-ventilated fume hood.[3]
-
The use of a continuous flow setup minimizes the amount of hazardous material present at any given time, enhancing the safety of the process.[3]
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.[3]
Visualized Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Thiomorpholine-1-oxide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Thiomorpholine-1-oxide hydrochloride (CAS: 76176-87-9, Molecular Formula: C₄H₁₀ClNOS, Molecular Weight: 155.65 g/mol ).[1][2][3][4][5] The following sections detail experimental protocols and data presentation for spectroscopic, chromatographic, and thermal analysis methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectral Data for Thiomorpholine-1-oxide (Free Base) in CDCl₃ [6]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 3.09 – 3.05 | multiplet | 4H, -CH₂-S(O)- |
| ¹H | 2.57 – 2.53 | multiplet | 4H, -CH₂-N- |
| ¹³C | 47.9 | - | -CH₂-N- |
| ¹³C | 28.3 | - | -CH₂-S(O)- |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the N-H proton.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound. The presence of the sulfoxide (S=O) group is a key characteristic feature.[7][8]
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| N-H stretch (salt) | 2700-2250 (broad) | Stretching |
| C-H stretch | 3000-2850 | Stretching |
| S=O stretch | 1070-1030 | Stretching |
| C-N stretch | 1250-1020 | Stretching |
| C-H bend | 1470-1350 | Bending |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (protonated molecule) | 120.0483 |
| [M+Na]⁺ (sodium adduct) | 142.0303 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic fragment ions.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and stability of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of non-volatile compounds like this compound. A reverse-phase method is generally suitable.[9][10]
Table 4: Starting HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution.
-
Method Development: The provided parameters are a starting point. Optimize the gradient, flow rate, and other parameters as needed to achieve good peak shape and resolution from any impurities.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Analysis: Inject the prepared sample solutions and a blank (mobile phase A).
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine melting point and other thermal transitions, while TGA measures changes in mass upon heating, which is useful for identifying the presence of water or other volatile components and determining thermal stability.[1][11][12]
Table 5: General Parameters for Thermal Analysis
| Parameter | DSC | TGA |
| Instrumentation | DSC Instrument | TGA Instrument |
| Sample Pan | Aluminum, hermetically sealed | Alumina or platinum |
| Sample Size | 2-5 mg | 5-10 mg |
| Temperature Program | Heat from 25 °C to 300 °C at 10 °C/min | Heat from 25 °C to 500 °C at 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min | Nitrogen, 50 mL/min |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh the sample into the appropriate sample pan.
-
Instrumentation: Calibrate the temperature and heat flow of the DSC and the mass balance of the TGA according to the manufacturer's instructions.
-
Data Acquisition: Place the sample pan in the instrument and start the temperature program.
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically reported as the onset temperature of the melting endotherm.
-
TGA: Analyze the thermogram for any mass loss steps. Determine the temperature range and the percentage of mass loss for each step.
-
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of Thiomorpholine-1-oxide HCl.
Relationship between Analytical Techniques and Characterization Aspects
Caption: Interrelation of analytical techniques for material characterization.
References
- 1. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. scispace.com [scispace.com]
- 4. Page loading... [guidechem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Thiomorpholine 1-oxide (39213-13-3; 76176-87-9) for sale [vulcanchem.com]
- 7. ThioMorpholine-1-oxide HCl(76176-87-9) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substitution of Thiomorpholine Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine and its oxidized derivatives, thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, are pivotal structural motifs in medicinal chemistry. The nitrogen atom of the thiomorpholine ring serves as a versatile point for substitution, allowing for the synthesis of a diverse array of derivatives with significant therapeutic potential. This document provides detailed protocols for the N-substitution of thiomorpholine oxide derivatives, a summary of their biological activities, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
The incorporation of the thiomorpholine oxide scaffold into drug candidates has been shown to enhance their pharmacological properties, leading to the development of novel antibacterial, anti-inflammatory, and anticancer agents. N-substituted thiomorpholine derivatives have demonstrated a range of biological activities, including antioxidant, cytotoxic, and hypolipidemic effects.
Experimental Protocols
This section outlines detailed methodologies for the N-substitution of thiomorpholine oxide derivatives via N-alkylation, reductive amination, and N-arylation.
Protocol 1: N-Alkylation of Thiomorpholine 1,1-Dioxide
This protocol describes the synthesis of N-alkylated thiomorpholine 1,1-dioxide derivatives through a nucleophilic substitution reaction.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of thiomorpholine 1,1-dioxide (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated thiomorpholine 1,1-dioxide.
Protocol 2: Reductive Amination of Thiomorpholine 1,1-Dioxide
This protocol details the synthesis of N-substituted thiomorpholine 1,1-dioxide derivatives via reductive amination with aldehydes or ketones.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of thiomorpholine 1,1-dioxide (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on reducing agents: Sodium cyanoborohydride can be used as an alternative reducing agent, typically in methanol. However, it is toxic and can release hydrogen cyanide gas under acidic conditions, so appropriate safety precautions must be taken.[1] Sodium triacetoxyborohydride is a milder and often preferred reagent.[2][3]
Protocol 3: N-Arylation of Thiomorpholine 1,1-Dioxide (Ullmann Condensation)
This protocol describes the synthesis of N-aryl thiomorpholine 1,1-dioxide derivatives using a copper-catalyzed Ullmann condensation.
Materials:
-
Thiomorpholine 1,1-dioxide
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane or Toluene
-
Ammonium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (Schlenk tube recommended)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine thiomorpholine 1,1-dioxide (1.0 equivalent), the aryl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), N,N'-dimethylglycine (0.2 equivalents), and cesium carbonate (2.0 equivalents).
-
Add anhydrous dioxane or toluene to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, and quench with ammonium hydroxide solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative N-Arylation Method: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be employed for the N-arylation of thiomorpholine derivatives and may offer milder reaction conditions and broader substrate scope.
Data Presentation
The following table summarizes quantitative data for representative N-substituted thiomorpholine oxide derivatives and their biological activities.
| Compound ID | N-Substituent | Derivative Type | Biological Activity | IC₅₀/EC₅₀ (µM) | Reference |
| 1 | Methyl-substituted oxazolyl | Thiomorpholine 1,1-dioxide | Antioxidant (Radical Scavenging) | > Ascorbic Acid | [4] |
| 2 | Chloro-substituted thiazolyl | Thiomorpholine | Cytotoxic (A549 cells) | 10.1 | [4] |
| 3 | Chloro-substituted thiazolyl | Thiomorpholine | Cytotoxic (HeLa cells) | 30.0 | [4] |
| 4 | Antioxidant moiety | Thiomorpholine | Inhibition of lipid peroxidation | 7.5 | [5] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for the N-substitution of thiomorpholine oxide derivatives.
Signaling Pathway Diagram
Many biologically active morpholine and thiomorpholine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell proliferation, growth, and survival, and is often dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by N-substituted thiomorpholine oxide derivatives.
References
- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avoiding over-oxidation to thiomorpholine-1,1-dioxide during synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of thiomorpholine-1,1-dioxide, with a focus on avoiding over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiomorpholine-1,1-dioxide?
The most common method is the oxidation of thiomorpholine. This is typically a two-step process where thiomorpholine is first oxidized to the intermediate thiomorpholine-1-oxide (a sulfoxide), which is then further oxidized to the desired thiomorpholine-1,1-dioxide (a sulfone).[1][2]
Q2: What are the common oxidizing agents used for this synthesis?
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).[1][3] Each reagent has its own advantages and requires specific reaction conditions to control the oxidation process.
Q3: What is "over-oxidation" in this context and why is it a problem?
Over-oxidation refers to the uncontrolled oxidation of the starting material, thiomorpholine, directly to the final product, thiomorpholine-1,1-dioxide, or the rapid conversion of the intermediate sulfoxide to the sulfone before the starting material has been fully consumed.[1] This can lead to a mixture of products, making purification difficult and reducing the overall yield of the desired compound. Careful control of the reaction is crucial to selectively form the sulfone.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material (thiomorpholine), the formation of the intermediate (thiomorpholine-1-oxide), and the appearance of the final product (thiomorpholine-1,1-dioxide). The different polarity of these compounds allows for their separation on the TLC plate.
Q5: What are the relative polarities of thiomorpholine, thiomorpholine-1-oxide, and thiomorpholine-1,1-dioxide?
In general, the polarity of the compounds increases with the degree of oxidation. Thiomorpholine is the least polar, followed by thiomorpholine-1-oxide, and thiomorpholine-1,1-dioxide is the most polar. This means that on a normal phase silica TLC plate, thiomorpholine will have the highest Rf value (travel the furthest), and thiomorpholine-1,1-dioxide will have the lowest Rf value (travel the least). The sulfoxide will have an intermediate Rf value.
Troubleshooting Guide
Problem 1: My reaction is not going to completion; I still see starting material on the TLC.
-
Possible Cause: Insufficient amount of oxidizing agent.
-
Solution: Ensure you have used the correct stoichiometry of the oxidizing agent. For the conversion to the sulfone, at least two equivalents of the oxidant are required. If the reaction has stalled, you can try adding a small amount of additional oxidizing agent portion-wise and continue to monitor by TLC.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While low temperatures are often used to control the initial stages of the reaction and prevent over-oxidation, the reaction may require a higher temperature to go to completion. Gradually increase the temperature and monitor the reaction progress by TLC.
-
-
Possible Cause: The chosen oxidizing agent is not reactive enough under the current conditions.
-
Solution: Consider switching to a more potent oxidizing agent or adding a catalyst if applicable. For example, if using hydrogen peroxide alone is slow, the addition of a catalytic amount of a metal salt can accelerate the reaction.[4]
-
Problem 2: I am seeing multiple spots on my TLC, indicating a mixture of starting material, sulfoxide, and sulfone.
-
Possible Cause: Poor control over the addition of the oxidizing agent.
-
Solution: The oxidizing agent should be added slowly and in a controlled manner, especially at the beginning of the reaction. Dropwise addition while maintaining a low temperature (e.g., in an ice bath) can help to control the initial exotherm and prevent runaway oxidation.[1]
-
-
Possible Cause: The reaction temperature is too high.
-
Solution: A high reaction temperature can lead to over-oxidation.[1] Maintain a low temperature during the addition of the oxidant and allow the reaction to warm to room temperature slowly.
-
-
Possible Cause: Incorrect stoichiometry of the oxidizing agent.
-
Solution: Using a large excess of the oxidizing agent will favor the formation of the sulfone and can lead to over-oxidation of the starting material.[5] Carefully measure and control the amount of oxidant used. For selective formation of the sulfoxide as an intermediate, typically around one equivalent of the oxidant is used.[1]
-
Problem 3: How do I remove the byproducts or excess reagents after the reaction is complete?
-
For m-CPBA: The byproduct, 3-chlorobenzoic acid, can often be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup.[1]
-
For Potassium Permanganate: The manganese dioxide (MnO₂) byproduct is a solid and can be removed by filtration.[1] Any unreacted permanganate can be quenched with a reducing agent like sodium bisulfite until the purple color disappears.[1]
-
For Hydrogen Peroxide: Excess hydrogen peroxide can often be quenched by the addition of a reducing agent such as sodium sulfite or sodium thiosulfate.
Problem 4: My final product is difficult to purify.
-
Possible Cause: The presence of both the sulfoxide and sulfone.
-
Solution: If you have a mixture, column chromatography on silica gel is usually the most effective method for separation. Due to the polarity difference, the less polar sulfoxide will elute before the more polar sulfone. Careful selection of the eluent system is crucial for good separation.
-
-
Possible Cause: Residual catalyst or byproducts.
-
Solution: Ensure the workup procedure is followed correctly to remove as many impurities as possible before attempting final purification. This may include aqueous washes, extractions, and filtration.
-
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Thiomorpholine Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or methanol, often with a catalyst, 0 °C to reflux[1][4] | Inexpensive, environmentally friendly (byproduct is water).[5] | Can be slow without a catalyst, over-oxidation can be an issue if not controlled.[6] |
| m-CPBA | Chlorinated solvents (e.g., DCM), 0 °C to room temperature[1][3] | Generally clean and selective for sulfoxide formation with one equivalent. | More expensive, byproduct needs to be removed by basic wash. |
| Potassium Permanganate (KMnO₄) | Aqueous acetone or acetic acid, often requires N-protection, 0 °C to room temperature[1][7] | Strong and effective oxidant. | Can be harsh and lead to side reactions, produces solid MnO₂ byproduct.[8] |
Experimental Protocols
Protocol 1: Oxidation of Thiomorpholine to Thiomorpholine-1,1-dioxide using Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid. Cool the flask to 0 °C using an ice bath.
-
Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (2.2 - 2.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol) until the starting material and the intermediate sulfoxide spot are no longer visible.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiomorpholine-1,1-dioxide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Oxidation of Thiomorpholine to Thiomorpholine-1,1-dioxide using m-CPBA
-
Reaction Setup: Dissolve thiomorpholine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (~77% purity, 2.2 - 2.5 equivalents) in DCM. Add this solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material and intermediate are consumed.
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Oxidation pathway of thiomorpholine to thiomorpholine-1,1-dioxide.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxidation of cefazolin by potassium permanganate: Transformation products and plausible pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiomorpholine-1-oxide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Thiomorpholine-1-oxide hydrochloride by recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, and an experimental protocol to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on procedures for analogous compounds like Thiomorpholine-1,1-dioxide hydrochloride, polar protic solvents are recommended. Ethanol is a good starting point, as it has been shown to provide high yields for similar structures. A solvent system of ethanol and water or isopropanol could also be effective. The ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" can occur if the solution is cooled too quickly or if the compound is significantly impure. If you observe an oil, reheat the solution until the oil redissolves. You can then try adding a small amount of a co-solvent in which the compound is less soluble to encourage crystal nucleation or allow the solution to cool at a much slower rate.
Q3: How can I improve the yield of my recrystallization?
A3: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. You can also cool the solution in an ice bath after it has slowly reached room temperature to maximize crystal precipitation.
Q4: The resulting crystals have a yellowish tint. How can I decolorize them?
A4: A colored tint often indicates the presence of impurities. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, so use it sparingly.
Q5: How can I assess the purity of the recrystallized this compound?
A5: The purity of your recrystallized product can be assessed by several analytical methods. A sharp melting point close to the literature value is a good indicator of purity. Additionally, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the purity of your compound.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol | Low to Moderate | High | Good starting solvent |
| Isopropanol | Low | Moderate to High | Potentially a good solvent |
| Water | High | Very High | May be used as a co-solvent with a less polar solvent |
| Ethyl Acetate | Very Low | Low | Likely a poor solvent for dissolving the compound |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| "Oiling out" | Cooling too rapidly; High impurity content | Reheat to dissolve, cool slowly; Add a small amount of anti-solvent |
| Low Crystal Yield | Too much solvent used | Use minimum amount of hot solvent; Evaporate excess solvent |
| No Crystals Form | Solution is not supersaturated | Evaporate some solvent; Scratch the inside of the flask; Add a seed crystal |
| Colored Crystals | Presence of colored impurities | Add activated charcoal to the hot solution before filtration |
Experimental Protocol
This protocol is adapted from procedures for similar compounds, such as Thiomorpholine-1,1-dioxide hydrochloride, and employs general recrystallization principles.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
References
Common side reactions and byproducts in thiomorpholine oxidation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common side reactions and byproducts encountered during thiomorpholine oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of thiomorpholine oxidation?
The oxidation of thiomorpholine primarily targets the sulfur atom. Depending on the reaction conditions and the strength of the oxidizing agent, two main products can be formed:
-
Thiomorpholine-1-oxide (Sulfoxide): This is the product of mild oxidation. The sulfur atom is oxidized to a sulfoxide group (-S=O). This transformation introduces a chiral center at the sulfur atom.
-
Thiomorpholine-1,1-dioxide (Sulfone): This is the product of stronger oxidation or over-oxidation of the sulfoxide. The sulfur atom is further oxidized to a sulfone group (-SO₂-).
Q2: What are the most common side reactions and byproducts in thiomorpholine oxidation?
Besides the desired sulfoxide and the over-oxidized sulfone, other side reactions can occur:
-
Over-oxidation: The most common side reaction is the formation of thiomorpholine-1,1-dioxide when the desired product is the sulfoxide. This occurs when the oxidizing agent is too strong, used in excess, or the reaction is run for too long or at too high a temperature.
-
Ring Opening: Under certain conditions, particularly with enzymatic oxidation or harsh chemical oxidants, the thiomorpholine ring can undergo cleavage. For instance, biodegradation of thiomorpholine can lead to the formation of thiodiglycolic acid[1].
-
N-Oxidation: Although less common for thiomorpholine itself under typical S-oxidation conditions, the nitrogen atom in the ring is a potential site for oxidation, which would lead to the formation of a thiomorpholine N-oxide. This is more likely to occur with specific oxidizing agents or if the sulfur is sterically hindered. Protecting the nitrogen atom can prevent this side reaction.
-
Degradation: Sensitive heterocyclic compounds can degrade under harsh pH conditions or at elevated temperatures during workup and purification[2].
Q3: How can I selectively obtain thiomorpholine-1-oxide and avoid over-oxidation to the sulfone?
Selective oxidation to the sulfoxide requires careful control of reaction conditions:
-
Choice of Oxidizing Agent: Use mild and selective oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) is known for its high selectivity for sulfoxide formation[3]. Hydrogen peroxide (H₂O₂) can also be used effectively, but stoichiometry and temperature control are crucial[3].
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.0 to 1.2 equivalents, for the conversion of the sulfide to the sulfoxide[3].
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to enhance selectivity and minimize over-oxidation[2][3].
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
Troubleshooting Guides
Issue 1: Low yield of the desired thiomorpholine-1-oxide.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Slightly increase the amount of oxidizing agent (e.g., from 1.0 to 1.1 equivalents), but monitor closely for over-oxidation. - Ensure the reaction temperature is appropriate; some reactions may need to be slowly warmed to room temperature[3]. |
| Product Degradation during Workup | - Use milder acidic or basic solutions for extraction and washing. - Avoid prolonged exposure to high temperatures during solvent evaporation. |
| Loss during Purification | - Optimize the chromatography conditions (e.g., solvent system, silica gel activity). - Consider alternative purification methods like crystallization if applicable. |
Issue 2: Significant amount of thiomorpholine-1,1-dioxide (sulfone) byproduct.
| Possible Cause | Troubleshooting Steps |
| Oxidizing agent is too reactive or used in excess. | - Carefully control the stoichiometry of the oxidant. A 1:1 molar ratio of sulfide to oxidant is theoretically required. Start with slightly less than one equivalent (e.g., 0.95 eq.) and monitor the reaction progress[2]. - Switch to a milder oxidizing agent. For example, if using potassium permanganate, consider switching to m-CPBA or hydrogen peroxide[3]. |
| Reaction temperature is too high. | - Lower the reaction temperature. For many selective oxidations, 0 °C or even lower temperatures are optimal[2]. |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the sulfoxide. |
Issue 3: Presence of unexpected byproducts.
| Possible Cause | Troubleshooting Steps |
| N-Oxidation | - If N-oxidation is suspected, consider protecting the nitrogen atom with a suitable protecting group (e.g., Boc) before the oxidation step[3]. |
| Ring Opening | - This is less common in standard chemical oxidations but can occur under harsh conditions. Use milder reaction conditions and avoid strong, non-selective oxidants. |
| Impure Starting Materials | - Ensure the purity of the thiomorpholine starting material and solvents. Impurities can lead to side reactions. |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Thiomorpholine Oxidation to Thiomorpholine-1-Oxide
| Oxidizing Agent | Typical Yield of Sulfoxide | Selectivity for Sulfoxide | Common Byproducts | Key Considerations |
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | 80-95%[3] | Good to Excellent[3] | Thiomorpholine-1,1-dioxide | Stoichiometry and temperature control are crucial to prevent over-oxidation[3]. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | >85%[3] | Excellent[3] | Thiomorpholine-1,1-dioxide (minor) | Highly selective but can be more expensive and requires careful handling. |
| Potassium Permanganate (KMnO₄) | Variable | Moderate to Good[3] | Thiomorpholine-1,1-dioxide, Manganese dioxide | Often requires N-protection of thiomorpholine to avoid side reactions[3]. |
Experimental Protocols
Protocol 1: Oxidation of Thiomorpholine with Hydrogen Peroxide[3]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% in H₂O)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add hydrogen peroxide (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine-1-oxide.
Protocol 2: Oxidation of Thiomorpholine with m-CPBA[3]
Materials:
-
Thiomorpholine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Thiomorpholine Oxidation Pathways
Experimental Workflow for Thiomorpholine Oxidation
Troubleshooting Logic for Over-oxidation
References
Stability and degradation pathways of Thiomorpholine-1-oxide hydrochloride
Welcome to the Technical Support Center for Thiomorpholine-1-oxide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining a room temperature environment under an inert atmosphere is recommended to prevent degradation.[3][4][5]
Q2: What are the known incompatibilities of this compound?
A2: this compound is known to be incompatible with strong bases and oxidizing agents.[6] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation of the compound.
Q3: What are the expected degradation products under thermal stress?
A3: Upon combustion, this compound may decompose and produce hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[6][7]
Q4: How can I assess the stability of this compound in my experimental setup?
A4: A forced degradation study is a common approach to assess the stability of a compound under various stress conditions.[2] This involves exposing the compound to heat, light, different pH levels, and oxidizing agents to identify potential degradation products and establish stability-indicating analytical methods.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The compound may have low solubility in aqueous solutions. | First, create a concentrated stock solution in an organic solvent like DMSO. Then, dilute this stock solution into the aqueous buffer while vortexing to improve dissolution.[1] |
| Inconsistent results in bioassays | The compound may be degrading in the assay medium or due to repeated freeze-thaw cycles of the stock solution. | Prepare fresh dilutions from a stock solution stored in single-use aliquots at -20°C or -80°C.[1] Also, assess the stability of the compound in the specific assay medium over the time course of the experiment. |
| Appearance of unexpected peaks in chromatography | This could indicate the presence of degradation products. | Conduct a forced degradation study to identify potential degradation products. Stress conditions can include exposure to acid, base, heat, light, and oxidizing agents to see if the unexpected peaks correspond to any of the generated degradants.[2][6] |
| Loss of potency over time | The compound may be unstable under the experimental or storage conditions. | Review the storage conditions to ensure they align with the recommendations (cool, dry, dark, inert atmosphere).[1][2][3][4][5] Perform a stability study at your experimental conditions to determine the rate of degradation. |
Stability and Degradation Profile
The stability of this compound can be influenced by several factors. The following table summarizes its expected stability under various stress conditions based on general principles of forced degradation studies.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Potential for hydrolysis. | Cleavage of the thiomorpholine ring. |
| Basic (e.g., 0.1 M NaOH) | Potential for hydrolysis and other base-catalyzed reactions. | Cleavage of the thiomorpholine ring. |
| Oxidative (e.g., 3% H₂O₂) | The sulfoxide group is susceptible to oxidation. | Thiomorpholine-1,1-dioxide. |
| Thermal (e.g., 60°C) | Generally stable, but prolonged exposure may lead to degradation. | Products of thermal decomposition (COx, NOx, SOx, HCl).[6][7] |
| Photolytic (UV/Vis light) | May be sensitive to light. | Photodegradation products (structure dependent on conditions). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[6]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[6]
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[6]
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.
-
Keep a control sample in the dark.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiomorpholine-1-oxide Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiomorpholine-1-oxide hydrochloride and improving yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive oxidizing agent.- Incorrect stoichiometry of reagents.- Reaction temperature is too low. | - Use a fresh, properly stored oxidizing agent (e.g., a new bottle of 30% H₂O₂).- Carefully control the stoichiometry of the oxidizing agent; an excess can lead to over-oxidation, while too little will result in an incomplete reaction.[1]- Ensure the reaction is performed at the optimal temperature as specified in the protocol. For instance, the initial addition of hydrogen peroxide is often done at a low temperature (ice bath), followed by stirring at room temperature.[1] |
| Presence of Starting Material (Thiomorpholine) in Final Product | - Insufficient amount of oxidizing agent.- Short reaction time. | - Increase the equivalents of the oxidizing agent slightly (e.g., from 1.1 to 1.5 equivalents of H₂O₂).[1]- Monitor the reaction progress using Thin-Layer Chromatography (TLC) and continue stirring until the starting material is consumed.[1] |
| Formation of Thiomorpholine-1,1-dioxide (Sulfone) Impurity | - Over-oxidation due to an excess of the oxidizing agent.- Reaction temperature is too high.- Use of a harsh oxidizing agent. | - The stoichiometry of the oxidizing agent is crucial to avoid over-oxidation.[1] Use a mild oxidizing agent like hydrogen peroxide or m-CPBA.- Maintain the recommended reaction temperature. Exothermic reactions should be cooled appropriately.- Carefully control the addition of the oxidizing agent to prevent localized overheating. |
| Difficulty in Product Crystallization/Isolation | - Presence of impurities.- Incorrect pH during workup.- Improper solvent system for extraction or crystallization. | - Purify the crude product using column chromatography on silica gel if necessary.[1]- During the workup, carefully neutralize the reaction mixture to a pH of ~7-8 with a suitable base (e.g., NaOH solution) before extraction.[1]- Use an appropriate solvent for extraction, such as dichloromethane.[1] For crystallization, consider different solvent systems. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the synthesis of thiomorpholine-1-oxide?
A1: The choice of oxidizing agent depends on the desired selectivity and reaction conditions. Mild oxidizing agents are preferred to prevent over-oxidation to the sulfone.[1]
-
Hydrogen Peroxide (H₂O₂): This is an efficient and environmentally friendly ("green") option that typically provides high yields (80-95%).[1]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): Another effective mild oxidizing agent.
-
Potassium Permanganate (KMnO₄): This is a stronger oxidizing agent and often requires N-protection of the thiomorpholine to avoid side reactions and careful control of stoichiometry to favor the formation of the sulfoxide over the sulfone.[1]
Q2: Is it necessary to protect the nitrogen on the thiomorpholine ring?
A2: N-protection (e.g., with a Boc group) is often recommended when using strong oxidizing agents like potassium permanganate to prevent side reactions involving the amine.[1] For milder oxidations, such as with hydrogen peroxide in acetic acid, the reaction can often be performed on the unprotected thiomorpholine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (thiomorpholine), you can observe the consumption of the starting material and the appearance of the product spot.
Q4: What is the expected yield for this synthesis?
A4: The expected yield can vary based on the chosen protocol, scale, and purification method. For the oxidation of thiomorpholine with hydrogen peroxide, yields are typically in the range of 80-95%.[1]
Q5: How is the final hydrochloride salt formed?
A5: After the oxidation to thiomorpholine-1-oxide, the hydrochloride salt is typically formed by dissolving the free base in a suitable solvent and treating it with hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol), followed by precipitation or crystallization of the salt.
Experimental Protocols
Protocol 1: Oxidation of Thiomorpholine using Hydrogen Peroxide
This protocol is adapted from a mild oxidation method for a thiomorpholine derivative.[1]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. The stoichiometry of hydrogen peroxide is crucial to avoid over-oxidation.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7-8.[1]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine-1-oxide.[1]
-
To form the hydrochloride salt, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The salt should precipitate and can be collected by filtration and dried.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing desired oxidation and potential over-oxidation side reaction.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Optimizing Selective Thiomorpholine Oxidation
Welcome to the technical support center for the selective oxidation of thiomorpholine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions, with a specific focus on the critical role of temperature in achieving high selectivity for thiomorpholine-1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective oxidation of thiomorpholine?
The main challenge is to achieve high selectivity for the desired thiomorpholine-1-oxide (sulfoxide) without over-oxidation to the corresponding thiomorpholine-1,1-dioxide (sulfone).[1] Temperature control is a critical parameter in managing this selectivity.
Q2: Why is controlling the reaction temperature so crucial?
Excessive heat can promote undesired side reactions, including the formation of the sulfone byproduct and decomposition of reactants or products.[2] Maintaining a consistent and optimal temperature is key to maximizing the yield of the target sulfoxide.
Q3: What are the typical oxidizing agents used for this transformation?
Commonly used oxidizing agents for the selective oxidation of thiomorpholine include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄). Each of these reagents may require different optimal temperature ranges for best results.[1]
Q4: At what temperature should I generally run the reaction?
For many protocols using oxidants like m-CPBA and hydrogen peroxide, the reaction is initiated and maintained at 0°C, typically using an ice bath.[1] This low temperature helps to control the exothermicity of the reaction and prevent over-oxidation.
Troubleshooting Guide
Q5: My reaction is producing a significant amount of the sulfone byproduct. How can I increase selectivity for the sulfoxide by adjusting the temperature?
-
Lower the Reaction Temperature: If you are observing over-oxidation, the primary step is to lower the reaction temperature. For instance, if the reaction is being conducted at room temperature, try running it at 0°C. If it is already at 0°C, consider even lower temperatures if your solvent system allows.
-
Slow, Cold Addition of Oxidant: Ensure that the oxidizing agent is added dropwise to the thiomorpholine solution while it is being cooled in an ice bath.[1] This helps to dissipate the heat generated during the exothermic oxidation process and maintain a consistently low temperature.
Q6: The reaction is very slow or not proceeding to completion at low temperatures. What should I do?
-
Gradual Temperature Increase: If the reaction is sluggish at 0°C, you can allow it to slowly warm to room temperature after the initial addition of the oxidizing agent is complete.[1] Monitor the reaction closely using a suitable analytical technique like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproducts.
-
Extended Reaction Time: A slower reaction rate at a lower temperature may simply require a longer reaction time to reach completion.[3] It is often better to run the reaction for a longer duration at a lower temperature to maintain selectivity.[2]
Q7: I am observing the formation of polymeric or tar-like byproducts. Can temperature be a contributing factor?
Yes, elevated temperatures can promote the formation of polymeric byproducts.[2] To mitigate this:
-
Maintain Strict Temperature Control: Ensure your cooling system is efficient and can handle any exotherm from the reaction to prevent temperature spikes.[2]
-
Optimize Reactant Concentration: High concentrations of reactants can also lead to polymerization, especially at elevated temperatures.[2] Consider diluting the reaction mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Thiomorpholine Oxidation
| Oxidizing Agent | Typical Reaction Temperature | Typical Reaction Time | Reported Yield of Sulfoxide | Selectivity for Sulfoxide |
| Hydrogen Peroxide (H₂O₂) | 0°C to Room Temperature | 1 - 4 hours | 80 - 95% | Good to Excellent |
| m-CPBA | 0°C | 1 - 3 hours | >85% | Excellent |
| Potassium Permanganate (KMnO₄) | 0°C | 1 - 5 hours | Variable, requires optimization | Moderate to Good |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Oxidation with Hydrogen Peroxide [1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Addition of Oxidant: Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8. Extract the product with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield thiomorpholine-1-oxide.
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA) [1]
-
Dissolution: Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Preparation of Oxidant Solution: In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Addition of Oxidant: Add the m-CPBA solution dropwise to the thiomorpholine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the reaction to stir at 0°C.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for selective thiomorpholine oxidation.
Caption: Troubleshooting logic for improving reaction selectivity.
References
Technical Support Center: Thiomorpholine-1-oxide Hydrochloride Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Thiomorpholine-1-oxide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: The main challenges include:
-
Exothermic Reaction Control: The oxidation of thiomorpholine is an exothermic process. Managing heat dissipation is critical at a larger scale to prevent temperature spikes that can lead to side reactions and product degradation.
-
Reagent Handling and Stoichiometry: Precise control over the stoichiometry of the oxidizing agent is crucial to selectively form the desired sulfoxide and minimize over-oxidation to the sulfone (thiomorpholine-1,1-dioxide). Handling large quantities of oxidizing agents like potassium permanganate or hydrogen peroxide also presents safety challenges.
-
Byproduct Formation: Scaling up can increase the formation of byproducts such as the corresponding sulfone, polymeric materials, or other impurities, complicating purification.
-
Purification and Isolation: Methods like distillation and chromatography, which are feasible at the lab scale, can be inefficient or lead to product loss at an industrial scale. Crystallization of the hydrochloride salt may also present challenges in terms of crystal size, purity, and handling.
-
Process Safety: The synthesis may involve hazardous reagents and intermediates. Ensuring a safe process at a larger scale is a primary concern.
Q2: Which oxidizing agent is preferred for large-scale production: hydrogen peroxide or potassium permanganate?
A2: Both hydrogen peroxide and potassium permanganate can be used for the oxidation of thiomorpholine. The choice depends on several factors:
-
Hydrogen Peroxide: Often considered a "greener" oxidizing agent as its byproduct is water. The reaction is typically performed in an acidic medium like glacial acetic acid. Careful control of stoichiometry (1.1 to 1.5 equivalents) is necessary to avoid over-oxidation.[1]
-
Potassium Permanganate: A powerful and cost-effective oxidizing agent. However, it produces manganese dioxide as a solid byproduct, which requires filtration. To control the exotherm and improve selectivity, it is often added in batches.[2] N-protection of the thiomorpholine may be required to prevent side reactions.[1]
For industrial-scale production, hydrogen peroxide might be favored due to the cleaner reaction profile and easier work-up, despite potentially higher initial costs.
Q3: How can I minimize the formation of the thiomorpholine-1,1-dioxide byproduct?
A3: To minimize over-oxidation to the sulfone, consider the following:
-
Precise Stoichiometry: Use a slight excess of the oxidizing agent (e.g., 1.0-1.2 equivalents of m-CPBA or 1.1-1.5 equivalents of hydrogen peroxide).[1]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the oxidizing agent to control the reaction rate and selectivity.[1]
-
Slow Addition: Add the oxidizing agent dropwise or in portions to maintain control over the reaction exotherm and local concentrations.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored at room temperature in an inert atmosphere.[3][4] It is a solid material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient mixing, especially in large vessels.- Verify the purity of starting materials. |
| Product degradation during workup. | - Use milder acidic or basic conditions for extractions.- Minimize exposure to high temperatures during solvent removal or distillation.[5] | |
| Over-oxidation to sulfone. | - Reduce the amount of oxidizing agent.- Lower the reaction temperature and add the oxidant more slowly. | |
| Impure Product | Formation of polymeric/tar-like byproducts. | - Decrease the concentration of reactants.- Ensure efficient cooling to prevent temperature spikes.[5] |
| Presence of unreacted starting material. | - Increase the amount of oxidizing agent slightly.- Extend the reaction time. | |
| Inefficient purification. | - For large-scale, consider crystallization over chromatography for the final product.- Optimize the solvent system for extraction and crystallization. | |
| Difficult Filtration | Fine particles of manganese dioxide (from KMnO4 oxidation). | - Allow the precipitate to age to increase particle size.- Use a filter aid. |
| Poor crystal morphology of the hydrochloride salt. | - Optimize the crystallization conditions (solvent, temperature profile, agitation). | |
| Thermal Runaway | Poor heat dissipation at a larger scale. | - Use a reactor with a high surface area-to-volume ratio.- Employ a semi-batch process with controlled addition of the oxidizing agent.- Dilute the reaction mixture. |
Data Presentation
Table 1: Comparison of Oxidation Protocols (Lab Scale)
| Parameter | Protocol 1 (H₂O₂ Oxidation)[1] | Protocol 2 (m-CPBA Oxidation)[1] | Protocol 3 (KMnO₄ Oxidation)[1] |
| Oxidizing Agent | Hydrogen peroxide (30 wt%) | meta-Chloroperoxybenzoic acid | Potassium permanganate |
| Equivalents | 1.1 - 1.5 | 1.0 - 1.2 | ~1 (for sulfoxide) |
| Solvent | Glacial acetic acid | Dichloromethane | Water or aqueous mixture |
| Temperature | 0 °C to Room Temperature | 0 °C | 0 °C |
| Expected Yield | 80-95% | Not specified | Not specified |
| Work-up | Neutralization, extraction | Quenching, washing, extraction | Quenching, filtration, extraction |
| Notes | Green and efficient method. | Selective oxidizing agent. | Requires careful control; N-protection may be needed. |
Experimental Protocols
Protocol 1: Mild Oxidation of Thiomorpholine with Hydrogen Peroxide (Lab Scale) [1]
-
Dissolution: Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine-1-oxide.
Protocol 2: Formation of Thiomorpholine-1,1-dioxide Hydrochloride (Example) [2]
Note: This protocol is for the dioxide, but the deprotection and salt formation steps are relevant.
-
Hydrolysis (Deprotection): An N-protected thiomorpholine-1,1-dioxide is hydrolyzed under acidic conditions using concentrated hydrochloric acid in water.
-
Isolation: The reaction mixture is concentrated to remove water and excess hydrochloric acid to obtain the hydrochloride salt.
-
Purification: The crude product can be further purified by recrystallization. For instance, dissolving the hydrochloride salt in water, adjusting the pH to basic to get the free base, extracting with an organic solvent, and then treating with hydrochloric acid to precipitate the pure salt.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for production issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. benchchem.com [benchchem.com]
Safe handling and storage conditions for Thiomorpholine-1-oxide hydrochloride
This technical support center provides essential information for the safe handling and storage of Thiomorpholine-1-oxide hydrochloride (CAS No. 76176-87-9). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and physical data for this compound.
| Property | Value | Reference |
| CAS Number | 76176-87-9 | [1][2] |
| Molecular Formula | C₄H₁₀ClNOS | [2] |
| Molecular Weight | 155.65 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Purity | 95% | [4] |
| Storage Temperature | Room Temperature | [4] |
| Shipping Temperature | Room Temperature | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard identified for this compound is that it causes serious eye irritation (H319).[1][2][3] Some sources also indicate it may cause an allergic skin reaction (H317) and could be harmful if swallowed, in contact with skin, or if inhaled.[3][5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at room temperature in a dry and well-ventilated place.[1][4] Keep the container tightly closed.[1][2] For long-term stability, storing under an inert atmosphere is recommended.[6]
Q3: What personal protective equipment (PPE) should I use when handling this chemical?
A3: When handling this compound, you should wear appropriate personal protective equipment, including:
-
Eye/Face Protection: Safety goggles with side-shields or other approved eye protection.[2]
-
Skin and Body Protection: A lab coat or other impervious clothing.[2][3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][5] If dust is generated, a suitable respirator may be necessary.[2]
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water.[2] Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[2][5]
Q5: What are the known incompatibilities for this compound?
A5: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Avoid contact with these materials to prevent hazardous reactions.
Q6: What are the hazardous decomposition products?
A6: Under fire conditions, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[1][3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Eye or skin irritation after handling the compound. | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately follow the first-aid procedures outlined in FAQ 4. Review and reinforce proper PPE usage with all lab personnel. Ensure safety goggles and gloves are worn at all times. |
| The compound has changed color or appearance during storage. | Improper storage conditions, such as exposure to moisture or incompatible materials. | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal guidelines. Review storage conditions to ensure the container is tightly sealed and stored in a dry, well-ventilated area away from incompatible substances. |
| A spill has occurred outside of a fume hood. | Accidental mishandling of the container. | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if dust is present. For small spills, sweep up the solid material and place it into a suitable container for disposal.[1][3] Ventilate the area and wash the spill site after material pickup is complete.[3] Prevent the material from entering drains.[1] |
Experimental Protocol: General Laboratory Handling
The following is a general protocol for the safe handling of this compound in a laboratory setting. Note that specific experimental procedures should be developed and reviewed by qualified personnel based on the nature of the intended experiment.
-
Preparation and Precautionary Measures:
-
Before beginning any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Put on all required personal protective equipment (PPE) as detailed in FAQ 3.
-
-
Weighing and Transfer:
-
When weighing the solid compound, do so in a location that minimizes the potential for dust generation.
-
Use appropriate tools (e.g., spatula) for transferring the solid. Avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Procedure:
-
Waste Disposal:
-
Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of the material down the drain.[1]
-
-
Post-Experiment:
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Technical Support Center: Troubleshooting Amide Coupling Reactions with Thiomorpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions involving thiomorpholine, with a focus on resolving issues that lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with thiomorpholine is resulting in a low or no yield. What are the common causes?
Low yields in amide coupling reactions with thiomorpholine can stem from several factors, much like other amine couplings. The primary culprits are often incomplete activation of the carboxylic acid, reduced nucleophilicity of thiomorpholine, or suboptimal reaction conditions.[1]
Specific issues to consider with thiomorpholine include:
-
Protonation of Thiomorpholine: Thiomorpholine has a pKa of approximately 9.14, making it a reasonably strong base.[1][2] In the presence of an acidic carboxylic acid, an acid-base reaction can occur, forming a salt and rendering the thiomorpholine non-nucleophilic.
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, degraded, or used in insufficient amounts, leading to incomplete formation of the active ester intermediate.[1]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or near the nitrogen of thiomorpholine can sterically hinder the coupling reaction.[1]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1][3]
Q2: How do I choose the right coupling reagent for my reaction with thiomorpholine?
The choice of coupling reagent is critical. For amide couplings, including those with thiomorpholine, common choices include carbodiimides like EDC (often with additives like HOBt or NHS) and uronium/aminium reagents like HATU.
-
HATU is generally a more reactive and faster coupling reagent, often leading to higher yields, especially for challenging or sterically hindered couplings.[1]
-
EDC/HOBt is a more cost-effective and widely used option that can provide good yields, though it may be less effective for more difficult couplings.[1][3]
Q3: What are the potential side reactions when using thiomorpholine in amide coupling?
Besides the common side reactions in amide coupling like racemization, thiomorpholine introduces the possibility of side reactions involving its sulfur atom.
-
S-Oxidation: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation, especially if the reaction conditions are oxidative or if oxidizing impurities are present. This can lead to the formation of thiomorpholine S-oxide or S,S-dioxide byproducts.
-
Polymerization/Tar Formation: In some multi-component reactions involving thiomorpholine, the formation of polymeric or tar-like byproducts can occur, particularly at high reactant concentrations or elevated temperatures.[2]
Q4: Which solvents and bases are recommended for amide coupling with thiomorpholine?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[4] The choice of solvent can impact the solubility of reactants and the reaction rate.[3]
-
Bases: A non-nucleophilic base is often added to the reaction to neutralize any acid formed and to prevent the protonation of the amine. Diisopropylethylamine (DIPEA) is a common choice.[3] The amount of base is critical and should be optimized.
Troubleshooting Guides
Issue: Low or No Product Formation
If you are observing low or no formation of your desired amide product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low amide coupling yields.
-
Verify Reagent Quality and Stoichiometry:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, EDC) have been stored properly and are not degraded. Use fresh reagents if in doubt.
-
Thiomorpholine: Check the purity of your thiomorpholine.
-
Solvents: Use anhydrous solvents to prevent hydrolysis of activated intermediates.
-
Stoichiometry: Double-check the molar equivalents of all reagents.
-
-
Confirm Carboxylic Acid Activation:
-
You can monitor the activation step by TLC or LC-MS if possible. The disappearance of the carboxylic acid and the appearance of a new spot for the active ester can indicate successful activation.
-
-
Assess Thiomorpholine Nucleophilicity:
-
Evaluate and Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may improve the rate. However, be cautious as higher temperatures can also promote side reactions.[3]
-
Solvent: If solubility is an issue, try a different anhydrous polar aprotic solvent. DMF is often a good choice for dissolving a wide range of reactants.[4]
-
Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.
-
Issue: Formation of Significant Byproducts
If you are observing significant byproduct formation, consider the following:
-
Characterize Byproducts: Use techniques like LC-MS and NMR to identify the structure of the byproducts.[2] This can provide clues about the undesired reaction pathways.
-
S-Oxidation: If you suspect oxidation of the sulfur atom, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your reagents and solvents are free of oxidizing impurities.
-
Polymerization: If you observe tar-like or polymeric material, try running the reaction at a lower concentration and/or temperature.[2]
Data Presentation
| Feature | EDC/NHS | HATU |
| Reaction Yield | Good, but can be lower with sterically hindered substrates. A study on amide bond formation with an electron-deficient amine reported a yield of 19%.[5] | Generally higher yields, especially for challenging couplings. The same study showed a 38% yield under similar conditions.[5] |
| Reaction Time | Activation can take 15-60 minutes, with coupling requiring several hours. | Activation is very rapid (minutes), and coupling is often complete within a few hours. |
| Cost | More cost-effective. | More expensive. |
| Side Reactions | Risk of racemization, which can be suppressed with additives like HOBt. | Generally low racemization due to the HOAt leaving group. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general guideline and may require optimization for your specific substrates.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add thiomorpholine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure to obtain the crude product, which can be purified by column chromatography.[1]
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol is adapted for use with thiomorpholine and may require optimization.
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
To the stirred solution, add HOBt (1.5 equivalents) and EDC (1.5 equivalents).
-
Add thiomorpholine (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Visualizations
Signaling Pathway of Amide Coupling with HATU
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Workflow for EDC/HOBt Coupling
References
Technical Support Center: Managing Exothermic Events in N-Oxide Synthesis and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-oxide synthesis and degradation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with N-oxide synthesis?
A1: The primary thermal hazard in N-oxide synthesis is the potential for a runaway reaction, which is an uncontrolled exothermic process.[1] The oxidation of tertiary amines to N-oxides is an exothermic reaction, releasing heat that can accelerate the reaction rate.[2] If this heat is not effectively removed, the temperature can rise rapidly, leading to a dangerous increase in reaction rate and pressure, potentially causing an explosion.[1][3] Furthermore, the oxidizing agents used, such as hydrogen peroxide, can also decompose exothermically, contributing to the overall heat generation.[4] The thermal decomposition of the N-oxide product itself can also be highly exothermic.[5]
Q2: How can I assess the thermal risk of my N-oxide synthesis reaction?
A2: A thorough thermal hazard evaluation is crucial before scaling up any N-oxide synthesis. Techniques like reaction calorimetry (RC) and differential scanning calorimetry (DSC) are essential.[3][5] Reaction calorimetry can determine the overall heat of reaction, the maximum temperature of the synthesis reaction (MTSR) under uncontrolled conditions, and the rate of heat evolution.[5][6] DSC can be used to analyze the thermal stability of the starting materials, intermediates, and the final N-oxide product, identifying the onset temperature of decomposition and the associated energy release.[5] This data helps in determining the adiabatic temperature rise and the time to maximum rate under adiabatic conditions (TMRad), which are critical for assessing the potential for a thermal runaway.[5]
Q3: What are the key parameters to monitor during an N-oxide synthesis to prevent a runaway reaction?
A3: Continuous monitoring of critical parameters is essential for early detection of a potential thermal runaway.[7] Key parameters to monitor include:
-
Temperature: Use temperature sensors to track the reaction mixture's temperature in real-time.[8] Any deviation from the expected temperature profile should be investigated immediately.
-
Reactant Addition Rate: The rate of addition of the oxidizing agent should be carefully controlled to manage the rate of heat generation.[9]
-
Stirring: Ensure efficient agitation to maintain uniform temperature throughout the reactor and prevent the formation of localized hot spots.
-
Pressure: In a closed system, a rapid increase in pressure can indicate gas generation from decomposition, a sign of a potential runaway.[4]
-
Reaction Progress: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ NMR spectroscopy can be used to monitor the consumption of starting material and the formation of the product, ensuring the reaction is proceeding as expected.[10][11][12]
Q4: What are the common causes of a runaway reaction during N-oxide synthesis?
A4: Runaway reactions in N-oxide synthesis can be triggered by several factors:
-
Inadequate Cooling: The cooling system may be insufficient to remove the heat generated by the reaction, especially during scale-up.[1]
-
Loss of Stirring: Poor agitation can lead to localized overheating.
-
Incorrect Reagent Stoichiometry: An excess of the oxidizing agent can lead to a higher than expected heat release.[13]
-
Accumulation of Unreacted Reagents: If the oxidizing agent is added too quickly and does not react immediately, it can accumulate and then react rapidly, causing a sudden temperature spike.[6]
-
Contamination: Contaminants can sometimes catalyze decomposition reactions.
Q5: What should I do if I suspect a thermal runaway is occurring?
A5: In the event of a suspected thermal runaway, immediate action is critical. A pre-defined emergency plan should be in place.[14][15] The primary goal is to stop the reaction and cool the reactor. This can be achieved by:
-
Stopping the addition of reactants.
-
Maximizing cooling. [9]
-
Adding a quenching agent to rapidly stop the reaction.[9][10] The choice of quenching agent depends on the specific chemistry but can include reducing agents like sodium sulfite or sodium thiosulfate to destroy excess oxidant.[13][16]
-
Emergency venting in a controlled manner if the pressure is rising to a critical level.
Troubleshooting Guides
Issue 1: Unexpectedly High Exotherm During Oxidant Addition
Question: I am observing a much higher temperature increase than expected during the addition of the oxidizing agent in my N-oxide synthesis. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidant addition is too fast. | Reduce the addition rate of the oxidizing agent to allow the cooling system to keep up with the heat generation.[9] |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and that there is good thermal contact with the reaction vessel. For larger scales, consider using a more efficient cooling system like a cryostat or a reactor with a cooling jacket.[7] |
| Poor stirring. | Increase the stirring speed to improve heat dissipation and prevent the formation of hot spots. |
| Incorrect concentration of reagents. | Double-check the concentrations of your starting materials and oxidizing agent. |
| Reaction is more exothermic than anticipated. | Perform a small-scale trial with reaction calorimetry to accurately determine the heat of reaction before proceeding with a larger scale.[3] |
Issue 2: Reaction Temperature Continues to Rise After Oxidant Addition is Complete
Question: I have finished adding the oxidizing agent, but the reaction temperature is still climbing. What is happening and what should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Accumulation of unreacted oxidant. | This is a dangerous situation that can lead to a runaway reaction. Immediately implement your emergency quenching procedure.[10] For future reactions, add the oxidant more slowly to ensure it reacts as it is added.[6] |
| Decomposition of the N-oxide product. | The reaction temperature may have reached the decomposition temperature of the N-oxide. Cool the reaction mixture immediately and consider if a lower reaction temperature is feasible. A DSC analysis of the product can determine its decomposition temperature.[5] |
| Secondary exothermic reactions. | Unwanted side reactions may be occurring at the elevated temperature. Quench the reaction and analyze the mixture to identify byproducts. |
Issue 3: Difficulty in Purifying the N-Oxide Product Due to Thermal Degradation
Question: My N-oxide product seems to be degrading during workup and purification, leading to low yields and impurities. How can I prevent this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High temperatures during solvent removal. | Use a rotary evaporator at a lower temperature and pressure to remove the solvent. Avoid prolonged heating. |
| Thermal instability of the N-oxide. | Some N-oxides are thermally labile. Keep the product cold during all workup and purification steps.[13] |
| Degradation on silica gel during chromatography. | The acidic nature of silica gel can sometimes cause degradation. Consider using neutral or basic alumina for chromatography, or use a different purification technique like crystallization. |
| Meisenheimer rearrangement or Cope elimination. | These are known thermal degradation pathways for certain N-oxides.[17] Characterize the impurities to determine if these rearrangements are occurring. If so, milder reaction and workup conditions are necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal hazards of N-oxide synthesis and degradation.
Table 1: Calorimetric Data for N-Methylmorpholine-N-oxide (NMMO) Synthesis [5]
| Parameter | Value | Unit |
| Overall Heat of Synthesis | 121.69 | kJ mol⁻¹ |
| Maximum Temperature of Synthesis Reaction (MTSR) | 352.71 | K |
| Heat of Decomposition of NMMO | 314.23 - 416.23 | J g⁻¹ |
| Activation Energy (Ea) of Decomposition (non-isothermal) | 40 - 89 | kJ mol⁻¹ |
Table 2: Enthalpies of N-O Bond Dissociation for Pyridine N-Oxide Derivatives [18]
| Compound | Dissociation Enthalpy (D(N—O)) | Unit |
| 4-Nitropyridine N-oxide | 258.5 ± 5.3 | kJ·mol⁻¹ |
| Pyridine-3-carboxylic acid N-oxide | 252.8 ± 2.7 | kJ·mol⁻¹ |
| Pyridine N-oxide | 264.9 ± 2.0 | kJ·mol⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for Controlled N-Oxidation of a Tertiary Amine
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel for the oxidant, a thermometer, and an inert gas inlet. Place the flask in a cooling bath (e.g., ice-water or a cryostat) to maintain the desired reaction temperature.[9]
-
Reactant Charging: Dissolve the tertiary amine in a suitable solvent and charge it to the reactor.
-
Cooling: Cool the solution to the target reaction temperature (e.g., 0 °C).[9]
-
Oxidant Addition: Add the oxidizing agent (e.g., m-CPBA solution or hydrogen peroxide) dropwise from the dropping funnel at a rate that maintains the internal temperature within a narrow, safe range.[9]
-
Reaction Monitoring: Monitor the reaction progress by TLC or another suitable analytical method.[10]
-
Quenching: Once the reaction is complete, quench any remaining oxidant by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium sulfite or sodium thiosulfate).[13][16] Monitor the temperature during quenching as it can also be exothermic.[10]
-
Workup: Proceed with the appropriate aqueous workup to isolate the crude N-oxide.
-
Purification: Purify the crude product, for example by column chromatography or crystallization, taking care to avoid high temperatures.[13]
Protocol 2: Emergency Quenching of a Runaway N-Oxide Synthesis
This protocol should be adapted to the specific reaction chemistry and scale, and all personnel should be trained on its execution before starting any experiment.
-
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
-
Stop Reactant Addition: Cease the addition of all reactants.
-
Maximize Cooling: If possible and safe to do so, increase the cooling to the reactor.[9]
-
Prepare Quenching Agent: Have a pre-determined and readily accessible quenching agent prepared. For oxidations, this is typically a reducing agent like sodium sulfite or sodium thiosulfate solution.[13][16]
-
Controlled Quenching: Under the protection of a blast shield, slowly and carefully add the quenching agent to the reaction mixture. Be prepared for a vigorous reaction and gas evolution.[10]
-
Monitor: Continue to monitor the temperature and pressure until the reaction has been brought under control and the temperature is decreasing.
-
Evacuate if Necessary: If the situation cannot be controlled, evacuate the area and follow established emergency procedures.
Visualizations
Caption: Workflow for managing exothermic events during N-oxide synthesis.
Caption: Troubleshooting logic for unexpected exothermic events.
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. youtube.com [youtube.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Magritek [magritek.com]
- 12. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Thermally induced intramolecular oxygen migration of N-oxides in atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purifying Thiomorpholine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of thiomorpholine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of thiomorpholine derivatives by silica gel chromatography often challenging?
A1: The purification of thiomorpholine derivatives can be difficult due to their inherent basicity and polarity. The basic nitrogen atom in the thiomorpholine ring can interact strongly with the slightly acidic silica gel stationary phase, leading to issues like peak tailing, poor separation, and sometimes irreversible adsorption of the compound onto the column.[1]
Q2: What is the most common issue observed during the silica gel chromatography of thiomorpholine derivatives, and how can it be resolved?
A2: The most common issue is significant peak tailing. This can be mitigated by adding a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or aqueous ammonia.[2] Typically, 0.1-1% triethylamine is sufficient to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[2][3]
Q3: My compound is not moving from the baseline even with a high percentage of polar solvent. What should I do?
A3: If your compound is too polar for the chosen eluent system, it will be strongly adsorbed to the silica. You can try gradually increasing the polarity of your eluent further (e.g., using a methanol/dichloromethane system).[4] If this is not effective, consider switching to a different stationary phase, such as alumina (basic or neutral), or using reverse-phase chromatography where polar compounds elute earlier.[1][5]
Q4: Are there alternative stationary phases to silica gel for purifying thiomorpholine derivatives?
A4: Yes, if silica gel is ineffective, other stationary phases can be used. Basic or neutral alumina is a good alternative for the purification of amines and other basic compounds.[5] Reverse-phase silica gel (e.g., C18) is another option, particularly for very polar derivatives, where a polar mobile phase is used.[5][6]
Q5: How do I choose the initial solvent system for my column?
A5: A good starting point is to use thin-layer chromatography (TLC) to determine a suitable eluent system. Aim for an Rf value of approximately 0.2-0.4 for your target compound in the chosen solvent mixture.[1] For many thiomorpholine derivatives, a mixture of ethyl acetate and hexanes is a common starting point.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | The basic nitrogen of the thiomorpholine is interacting with acidic silanol groups on the silica gel. | Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent system.[2] Consider using a less acidic stationary phase like neutral or basic alumina.[5] |
| Compound Stuck on Column | The compound is too polar for the current eluent system and is strongly adsorbed. | Gradually increase the polarity of the eluent. For very polar compounds, a switch to a more polar solvent system (e.g., methanol in dichloromethane) may be necessary.[4] If the compound is still retained, reverse-phase chromatography is a viable alternative.[1] |
| Poor Separation from Impurities | The chosen eluent system does not provide sufficient resolution between your compound and impurities. | Experiment with different solvent systems. Sometimes a co-solvent system (e.g., dichloromethane/methanol) can offer better separation than a simple binary mixture like ethyl acetate/hexanes.[1] Running a shallow gradient elution can also improve separation.[7] |
| Low Recovery of Compound | The compound may be irreversibly binding to the silica gel or decomposing on the column. | Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[7] If decomposition is suspected, consider milder purification techniques like crystallization if the product is a solid. |
| Triethylammonium Salt in Final Product | Residual triethylamine from the eluent is protonated by an acidic species in your sample or during workup, forming a non-volatile salt. | After combining and concentrating your fractions, perform a quick wash with a mild aqueous base like sodium bicarbonate solution to deprotonate the triethylammonium salt, followed by extraction and removal of the now volatile triethylamine under vacuum.[8] |
Data Presentation: Column Chromatography Conditions
Table 1: Normal-Phase Chromatography Conditions for Thiomorpholine Derivatives
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Notes | Reference(s) |
| N-substituted Thiomorpholine | Silica Gel | Hexane/Ethyl Acetate (10:1) with 1% Triethylamine | Isocratic | Suitable for less polar derivatives. | [3] |
| N-substituted Thiomorpholine | Silica Gel | Hexane/Ethyl Acetate | Gradient (20:1 to 10:1) with 1% Triethylamine | Effective for separating closely related impurities. | [3] |
| N-substituted Thiomorpholine | Silica Gel | Hexane/Ethyl Acetate | Gradient (10:1 to 5:1) with 1% Triethylamine | For more polar N-substituted derivatives. | [3] |
| General Basic Thiomorpholine | Alumina (Basic or Neutral) | Ethyl Acetate/Hexanes | Isocratic or Gradient | A good alternative to silica to avoid acidity. | [5] |
Table 2: Reverse-Phase HPLC Conditions for Thiomorpholine Derivatives
| Derivative Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Reference(s) |
| General Thiomorpholine | C18 Reverse-Phase (5 µm) | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient (e.g., 10% B to 90% B over 20-30 min) | [6] |
| 4-methyl-thiomorpholine-1,1-dioxide | Newcrom R1 (Reverse-Phase) | Water | Acetonitrile with Phosphoric Acid | Isocratic | [3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Thiomorpholine Derivative on Silica Gel
This protocol provides a general procedure for the purification of a moderately polar, basic thiomorpholine-containing compound.
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system, typically a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing: Select an appropriately sized column based on the amount of crude material (a silica gel to crude product ratio of 20:1 to 100:1 by weight is common).[7] Prepare a slurry of silica gel in the initial, least polar eluent (containing Et3N). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9][10]
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[1][7]
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or house air). Begin collecting fractions and systematically monitor the elution progress by TLC.[1] If a gradient elution is required, gradually increase the proportion of the more polar solvent.[7]
-
Product Isolation: Combine the fractions containing the pure product as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiomorpholine derivative.[1]
Mandatory Visualization
A flowchart outlining the general workflow and troubleshooting steps for the column chromatography purification of thiomorpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Impact of solvent choice on thiomorpholine oxidation selectivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective oxidation of thiomorpholine. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments, with a particular focus on the impact of solvent choice on product selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of thiomorpholine oxidation?
A1: The oxidation of the sulfur atom in the thiomorpholine ring can yield two primary products: thiomorpholine-1-oxide (the sulfoxide) and thiomorpholine-1,1-dioxide (the sulfone). The selective formation of one over the other is a critical aspect of synthetic strategies involving this scaffold.[1]
Q2: How can I selectively synthesize thiomorpholine-1-oxide and avoid over-oxidation to the sulfone?
A2: Selective oxidation to the sulfoxide requires carefully controlled reaction conditions.[1] Key factors to consider are:
-
Choice of Oxidizing Agent: Milder oxidizing agents are preferred.
-
Stoichiometry: Precise control of the oxidant-to-substrate ratio is crucial to prevent further oxidation.[1]
-
Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C) to moderate reactivity.
-
Solvent Selection: The choice of solvent plays a significant role in directing the selectivity of the oxidation.
Q3: How does the choice of solvent influence the selectivity of thiomorpholine oxidation?
A3: The solvent can influence the reactivity of the oxidizing agent and stabilize intermediates, thereby affecting the product distribution. For some oxidation systems, polar protic solvents like ethanol can favor the formation of the sulfoxide, while water may promote the formation of the sulfone. In other systems, aprotic solvents may be preferred. For instance, in electrochemical oxidation, dimethylformamide (DMF) has been shown to favor sulfoxide formation, whereas methanol promotes the production of the sulfone.[2]
Q4: What are some common oxidizing agents used for the preparation of thiomorpholine-1-oxide?
A4: Common reagents for the selective oxidation of thiomorpholine to its sulfoxide include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).[1] Each of these requires specific reaction conditions for optimal selectivity.
Troubleshooting Guide
Issue: My reaction is producing a high percentage of the sulfone (thiomorpholine-1,1-dioxide) instead of the desired sulfoxide.
| Possible Cause | Suggested Solution(s) |
| Inappropriate Solvent Choice | The solvent may be promoting over-oxidation. If using a protic solvent like water with certain oxidants, consider switching to a less polar or aprotic solvent. For example, with oxone as the oxidant, using ethanol as the solvent favors sulfoxide formation, whereas water leads to the sulfone.[3] |
| Excess Oxidizing Agent | The stoichiometry of the oxidant is critical. Ensure you are using a controlled amount of the oxidizing agent (typically 1.0-1.2 equivalents for sulfoxide formation).[1] |
| Reaction Temperature is Too High | High temperatures can increase the rate of over-oxidation. Perform the reaction at a lower temperature, such as in an ice bath (0 °C).[1] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of the sulfone. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[1] |
Quantitative Data on Solvent Effects
The selectivity of sulfide oxidation is highly dependent on the specific oxidant and solvent system used. The following table summarizes findings from a study on the catalyst-free oxidation of sulfides using oxone, illustrating the pronounced effect of the solvent on the product outcome.
| Substrate | Oxidant | Solvent | Product Selectivity (Sulfoxide:Sulfone) |
| Thioanisole | Oxone | Ethanol | >99 : <1 |
| Thioanisole | Oxone | Water | <1 : >99 |
| 4-Methylthioanisole | Oxone | Ethanol | >99 : <1 |
| 4-Methylthioanisole | Oxone | Water | <1 : >99 |
| 4-Chlorothioanisole | Oxone | Ethanol | >99 : <1 |
| 4-Chlorothioanisole | Oxone | Water | 3 : 97 |
Data adapted from a study on general sulfide oxidation, demonstrating the principle of solvent-dependent selectivity.[3]
Experimental Protocols
Protocol 1: Oxidation of Thiomorpholine with Hydrogen Peroxide in Acetic Acid [1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Oxidant: Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thiomorpholine-1-oxide.
Protocol 2: Oxidation of Thiomorpholine with m-CPBA in Dichloromethane [1]
-
Dissolution: Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Preparation of Oxidant Solution: In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Addition of Oxidant: Add the m-CPBA solution dropwise to the thiomorpholine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction and Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Below is a diagram illustrating the logical workflow for selecting a solvent to control the oxidation of thiomorpholine.
Caption: Decision workflow for solvent selection in thiomorpholine oxidation.
References
Validation & Comparative
A Comparative Guide for Drug Discovery: Thiomorpholine-1-oxide Hydrochloride vs. Morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the morpholine ring is a well-established privileged structure, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its sulfur-containing counterpart, thiomorpholine, and its oxidized derivatives, such as thiomorpholine-1-oxide, have emerged as versatile alternatives, offering a distinct set of properties that can be strategically exploited in drug design.[4][5] This guide provides an objective comparison of thiomorpholine-1-oxide hydrochloride and its morpholine analogs, supported by experimental data, to inform the selection and design of next-generation therapeutics.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Heterocycles
Table 1: Comparison of Physicochemical and In Vitro ADME Properties
| Property | Thiomorpholine-1-oxide Analog | Morpholine Analog | Rationale for Difference |
| Molecular Weight | Generally higher | Generally lower | Addition of an oxygen atom to the sulfur. |
| Polarity/Solubility | Generally more polar and water-soluble | Less polar | The sulfoxide group is a strong hydrogen bond acceptor. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Increased polarity of the sulfoxide group reduces lipophilicity. |
| pKa | Weakly basic | Weakly basic | The basicity of the nitrogen atom is influenced by the electron-withdrawing nature of the adjacent sulfoxide or ether group. |
| Metabolic Stability (Microsomal) | Potentially altered | Well-established metabolic profiles | The sulfur atom can be a site for metabolism (oxidation), which can be modulated by its oxidation state. |
| Cell Permeability (e.g., Caco-2) | Variable | Generally good | The balance of polarity and lipophilicity will dictate permeability. Increased polarity of the sulfoxide may reduce passive diffusion. |
Biological Activity: A Case Study in Antimycobacterial Agents
A key aspect of drug design is understanding how structural modifications impact biological activity. A study by Marvadi et al. provides a direct comparison of the antimycobacterial activity of a morpholine-containing compound and its thiomorpholine analog against Mycobacterium tuberculosis H37Rv.[6]
Table 2: Comparative Antimycobacterial Activity of 2-(thiophen-2-yl)dihydroquinoline Derivatives
| Compound | R Group | MIC (µg/mL)[6] |
| 26a | Morpholine | 6.25 |
| 26b | Thiomorpholine | 25 |
| Parent Compound (25) | - | 12.5 |
| Isoniazid (Control) | - | 0.1 |
| Rifampicin (Control) | - | 0.2 |
The results from this study indicate that for this particular scaffold, the morpholine analog (26a) exhibited significantly greater potency against M. tuberculosis than the thiomorpholine analog (26b).[6] This highlights the critical role of the heterocyclic ring in modulating the biological activity and underscores the importance of empirical testing for each new scaffold.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, well-defined experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of thiomorpholine-1-oxide and morpholine analogs.
Synthesis of this compound
A common method for the synthesis of thiomorpholine-1-oxide involves the mild oxidation of thiomorpholine.[7]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt%)
-
Glacial acetic acid
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [7]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield thiomorpholine-1-oxide.
-
To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (Thiomorpholine-1-oxide and morpholine analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure: [8]
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO (e.g., 10-point, 1:3 serial dilution).
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][9][10]
Materials:
-
Cells in culture
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[4][10][11]
Materials:
-
Liver microsomes (human or other species)
-
Test compounds
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
-
Prepare a reaction mixture containing the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Signaling Pathways and Experimental Workflows
Many morpholine and thiomorpholine-containing compounds exert their biological effects by modulating key signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][11][12]
Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition.
The discovery and development of novel drug candidates, including those with morpholine or thiomorpholine scaffolds, typically follow a structured workflow.
Caption: A generalized experimental workflow for drug discovery.
Conclusion
The choice between incorporating a thiomorpholine-1-oxide or a morpholine moiety into a drug candidate is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Morpholine is a well-validated scaffold known for conferring drug-like properties. Thiomorpholine-1-oxide offers a distinct chemical space with altered polarity, hydrogen bonding capacity, and metabolic properties that can be advantageous in certain contexts. The provided experimental data and protocols offer a framework for the systematic evaluation and comparison of these two important heterocyclic systems in drug discovery and development. Ultimately, empirical data from head-to-head comparative studies are crucial for making informed decisions in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. mercell.com [mercell.com]
- 5. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Thiomorpholine-1-oxide and Thiomorpholine S,S-dioxide in Oxazolidinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibiotics. Oxazolidinones, a class of synthetic antibacterial agents, have been a crucial addition to the therapeutic arsenal, with linezolid being a prominent member. To enhance their efficacy, safety, and spectrum of activity, medicinal chemists have explored various structural modifications. A key area of investigation has been the replacement of the morpholine ring of linezolid with sulfur-containing bioisosteres, leading to the development of thiomorpholine-containing oxazolidinones. This guide provides a detailed comparison of two key oxidized forms of these analogues: thiomorpholine-1-oxide and thiomorpholine S,S-dioxide oxazolidinones, focusing on their performance and supported by experimental data.
The oxidation state of the sulfur atom in the thiomorpholine ring significantly influences the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity, which in turn can affect its antibacterial activity, pharmacokinetic profile, and safety.[1] This comparative guide synthesizes available data to provide a clear overview for researchers in the field of antibiotic development.
Performance Comparison: Efficacy, Pharmacokinetics, and Safety
While comprehensive head-to-head comparative data is limited, studies on combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives have provided valuable insights into the performance of thiomorpholine S-oxide and S,S-dioxide analogues.
In Vitro Antibacterial Activity
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Representative Oxazolidinone Antibiotics
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Haemophilus influenzae | Moraxella catarrhalis |
| Linezolid | 1-4 | 0.5-2 | 4-16 | 2-8 |
| Thiomorpholine-1-oxide Analogue (Hypothetical) | Data not available | Data not available | Data not available | Data not available |
| Thiomorpholine S,S-dioxide Analogue (Hypothetical) | Data not available | Data not available | Data not available | Data not available |
Note: Specific MIC values for direct comparative thiomorpholine-1-oxide and S,S-dioxide analogues are not publicly available. The data for Linezolid is provided as a benchmark.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its clinical success. Studies in rat models have been instrumental in evaluating the pharmacokinetic parameters of new oxazolidinone derivatives. Research on thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones has indicated that some of these compounds are orally active, suggesting good bioavailability.[2]
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Thiomorpholine-1-oxide Analogue (Hypothetical) | Thiomorpholine S,S-dioxide Analogue (Hypothetical) |
| Cmax (µg/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (µg·h/mL) | Data not available | Data not available |
| Oral Bioavailability (%) | Data not available | Data not available |
Note: Specific pharmacokinetic data from a direct comparison of thiomorpholine-1-oxide and S,S-dioxide analogues are not publicly available.
Safety and Toxicology
Table 3: Comparative Safety Profile (Hypothetical)
| Assay | Thiomorpholine-1-oxide Analogue | Thiomorpholine S,S-dioxide Analogue |
| Cytotoxicity (IC50 in µM) | Data not available | Data not available |
| In Vivo Toxicity (e.g., LD50) | Data not available | Data not available |
Note: Specific safety data from a direct comparison of thiomorpholine-1-oxide and S,S-dioxide analogues are not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparison of these antibiotic classes.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The thiomorpholine-1-oxide and thiomorpholine S,S-dioxide oxazolidinones are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
In Vivo Efficacy in a Mouse Sepsis Model
This model is used to evaluate the effectiveness of an antibiotic in a living organism.
Protocol:
-
Induction of Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus) via intraperitoneal injection to induce sepsis.[4]
-
Drug Administration: At a specified time post-infection, groups of mice are treated with the thiomorpholine-1-oxide oxazolidinone, the thiomorpholine S,S-dioxide oxazolidinone, a vehicle control, or a standard antibiotic (e.g., linezolid) via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Monitoring: The survival of the mice in each group is monitored over a period of several days.
-
Data Analysis: Survival curves are generated, and the efficacy of the test compounds is compared to the control groups. The dose required to protect 50% of the animals (ED50) can also be calculated.
Pharmacokinetic Study in Rats
This study determines the ADME properties of a drug candidate.
Protocol:
-
Animal Preparation: Rats are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.[5]
-
Drug Administration: A single dose of the thiomorpholine-1-oxide or thiomorpholine S,S-dioxide oxazolidinone is administered to the rats, typically via oral gavage or intravenous injection.[5]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability.[5]
Conclusion
The exploration of thiomorpholine-1-oxide and thiomorpholine S,S-dioxide moieties in oxazolidinone antibiotics represents a promising avenue for the development of new antibacterial agents with potentially improved properties over existing drugs like linezolid. While the currently available public data does not allow for a definitive quantitative comparison between the two oxidized forms, the initial research indicates that both scaffolds can lead to potent, orally active compounds. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and to determine which oxidation state offers the optimal balance of efficacy, pharmacokinetics, and safety for clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.
References
- 1. jchemrev.com [jchemrev.com]
- 2. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Purity Analysis of Thiomorpholine-1-oxide Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of spectroscopic methods to confirm the purity of Thiomorpholine-1-oxide hydrochloride, a valuable building block in medicinal chemistry. We present experimental data and detailed protocols for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques to distinguish the target compound from potential impurities.
This compound is synthesized via the controlled oxidation of thiomorpholine. This process can lead to two primary impurities: the unreacted starting material, thiomorpholine, and the over-oxidized by-product, thiomorpholine 1,1-dioxide. This guide focuses on the spectroscopic signatures that differentiate this compound from these key process-related impurities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its potential impurities, allowing for a clear comparison of their characteristic signals.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~3.3-4.0 (m, 8H) | ~50-60 (multiple peaks) |
| Thiomorpholine[1][2] | ~2.7-3.2 (m, 8H) | ~28, ~48 |
| Thiomorpholine 1,1-dioxide hydrochloride[3] | ~3.5 (m, 8H), ~9.8 (br s, 2H) | Not readily available |
Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact chemical shifts can vary depending on the solvent and instrument used.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~1050 (S=O stretch) | Expected [M+H]⁺: 120.05 |
| Thiomorpholine[4][5] | No strong S=O stretch | 103.05 |
| Thiomorpholine 1,1-dioxide hydrochloride[3] | ~1120 and ~1300 (SO₂ stretch) | Expected [M+H]⁺: 136.04 |
Note: IR absorptions are reported in reciprocal centimeters (cm⁻¹). Mass spectrometry data is reported as mass-to-charge ratio (m/z) for the protonated molecule.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a sufficient number of scans for adequate signal intensity.
-
-
Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the reference data in Table 1 to identify the presence of Thiomorpholine, Thiomorpholine 1,1-dioxide, or other impurities.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands, particularly the S=O stretching frequency, and compare them to the data in Table 2. The presence of bands corresponding to the SO₂ stretch would indicate the presence of Thiomorpholine 1,1-dioxide.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid).
-
Instrumentation: Utilize a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: A range that includes the expected m/z values of the target compound and potential impurities (e.g., 50-200 m/z).
-
-
Data Analysis: Analyze the chromatogram for the presence of multiple peaks. The mass spectrum of each peak can be used to identify the compound based on its mass-to-charge ratio, as listed in Table 2. This technique is highly sensitive for detecting trace impurities.
Workflow and Pathway Diagrams
To visualize the process of purity analysis and the synthetic pathway leading to potential impurities, the following diagrams are provided.
Caption: Synthetic pathway for Thiomorpholine-1-oxide highlighting the formation of the primary impurity.
Caption: Experimental workflow for the comprehensive spectroscopic analysis of this compound purity.
By employing the spectroscopic methods and protocols outlined in this guide, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their research and development activities. The distinct spectroscopic fingerprints of the target compound and its potential process-related impurities allow for their unambiguous identification and quantification.
References
Assessing the Metabolic Stability of Thiomorpholine Oxide-Containing Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. The inclusion of various heterocyclic scaffolds is a key strategy in drug design to modulate physicochemical properties and metabolic stability. This guide provides a comparative analysis of the metabolic stability of drugs containing a thiomorpholine oxide moiety, with a particular focus on Sutezolid, and its morpholine-containing analog, Linezolid. The information presented herein is supported by experimental data to inform preclinical drug development.
The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry, often used as a bioisostere for the morpholine ring to improve pharmacokinetic profiles.[1] The oxidation state of the sulfur atom in the thiomorpholine ring can significantly influence the metabolic stability and pharmacological activity of the compound.
Comparative Metabolic Stability: Sutezolid vs. Linezolid
Sutezolid, an investigational oxazolidinone antibiotic for tuberculosis, is a thiomorpholine-containing analog of the approved antibiotic Linezolid, which contains a morpholine ring. A key difference in their metabolism is that Sutezolid acts as a prodrug. It undergoes rapid in vivo oxidation to an active sulfoxide metabolite, PNU-101603.[2][3] This metabolic activation is a critical consideration in its overall efficacy and disposition. The in-body half-life of Sutezolid is approximately 4 to 6 hours.[4]
Linezolid, conversely, is primarily metabolized through oxidation of its morpholine ring, which leads to the formation of inactive, ring-opened carboxylic acid metabolites.[5] In vitro studies using human liver microsomes have shown that Linezolid is oxidized to a hydroxylinezolid metabolite, although the specific enzyme responsible has not been definitively identified.[5]
| Compound | Heterocyclic Moiety | Primary Metabolic Pathway | Key Metabolite(s) | In Vivo Half-Life (t½) |
| Sutezolid | Thiomorpholine | S-oxidation | PNU-101603 (active sulfoxide) | ~4-6 hours[4] |
| Linezolid | Morpholine | Morpholine ring oxidation and opening | Inactive carboxylic acid metabolites | Not directly comparable |
Metabolic Pathways of the Thiomorpholine Oxide Moiety
The metabolic journey of a thiomorpholine-containing drug often begins with the oxidation of the sulfur atom. In the case of Sutezolid, this leads to the formation of the active sulfoxide metabolite, PNU-101603. This sulfoxide can be further oxidized to a sulfone metabolite, PNU-101244.[6]
The metabolic fate of the thiomorpholine S-oxide can also involve reduction back to the parent thiomorpholine. This reversible metabolism between a sulfoxide and a sulfide is a known phenomenon in drug metabolism and can be catalyzed by enzymes such as methionine sulfoxide reductases.[7][8] Additionally, the thiomorpholine sulfoxide ring can undergo cleavage, leading to metabolites like thiodiglycolic acid.[9][10]
Caption: Metabolic pathways of thiomorpholine-containing drugs.
Experimental Protocols
In Vitro Microsomal Stability Assay
The metabolic stability of a compound is commonly assessed using an in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and MgCl₂.
-
The test compound is added to the reaction mixture and pre-incubated at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is terminated by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent drug.
Data Analysis:
-
The natural logarithm of the percentage of the parent drug remaining is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).
References
- 1. benchchem.com [benchchem.com]
- 2. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjbphs.com [journalwjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 8. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxidizing Agents for the Synthesis of Thiomorpholine-1-oxide
For researchers, scientists, and drug development professionals, the selective oxidation of thiomorpholine to its sulfoxide is a critical transformation in the synthesis of various biologically active compounds. This guide provides an objective comparison of common oxidizing agents—hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate—supported by experimental data to inform the selection of the most suitable reagent for specific synthetic needs.
The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide introduces a chiral center and modulates the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can be pivotal for its biological activity.[1] However, controlling the oxidation to prevent the formation of the corresponding sulfone (thiomorpholine-1,1-dioxide) is a key challenge. This comparative study examines the performance of three widely used oxidizing agents in terms of yield, selectivity, and reaction conditions.
Performance Comparison of Oxidizing Agents
The choice of oxidizing agent for the synthesis of thiomorpholine-1-oxide significantly impacts the reaction's efficiency and selectivity. The following table summarizes the key performance indicators for hydrogen peroxide, m-CPBA, and potassium permanganate based on available experimental data.
| Oxidizing Agent | Equivalents of Oxidant | Typical Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield of Thiomorpholine-1-oxide | Selectivity for Sulfoxide |
| Hydrogen Peroxide | 1.1 - 1.5 | Glacial Acetic Acid | 0 °C to Room Temp | 1 - 4 hours | 80 - 95%[1] | Good to Excellent[1] |
| m-CPBA | 1.0 - 1.2 | Dichloromethane | 0 °C | 1 - 3 hours | >85%[1] | Excellent[1] |
| Potassium Permanganate | ~1.0 (with N-protection) | Water/Acetone or Acetic Acid | 0 °C | 1 - 5 hours | Variable, requires optimization[1] | Moderate to Good[1] |
Experimental Protocols
Detailed methodologies for the selective oxidation of thiomorpholine using each of the compared oxidizing agents are provided below.
Protocol 1: Oxidation with Hydrogen Peroxide
This method is considered a green and efficient approach for the mild oxidation of thiomorpholine.[1]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 1.1 to 1.5 equivalents of 30 wt% hydrogen peroxide dropwise to the stirred solution. Careful control of the stoichiometry is crucial to minimize over-oxidation.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture to a pH of ~7-8 with a sodium hydroxide solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield thiomorpholine-1-oxide.[1]
Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and highly selective oxidizing agent for the conversion of sulfides to sulfoxides.[1]
Materials:
-
Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1.0-1.2 equivalents of m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.[1]
Protocol 3: Oxidation with Potassium Permanganate (KMnO₄)
The use of potassium permanganate for the selective oxidation of thiomorpholine to the sulfoxide requires careful control of reaction conditions and often necessitates the protection of the nitrogen atom to prevent side reactions.[1]
Materials:
-
N-protected thiomorpholine (e.g., N-Boc-thiomorpholine)
-
Potassium permanganate (KMnO₄)
-
Water or a suitable solvent mixture (e.g., aqueous acetone or acetic acid)
-
Suitable reducing agent (e.g., sodium bisulfite solution)
-
Appropriate organic solvent for extraction
-
Acid for deprotection (if required)
Procedure:
-
Dissolve the N-protected thiomorpholine (e.g., N-Boc-thiomorpholine) in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of approximately 1 equivalent of potassium permanganate in water dropwise.
-
Stir the reaction mixture vigorously and monitor by TLC.
-
Once the reaction is complete, quench any excess permanganate with a suitable reducing agent until the purple color disappears and a brown precipitate of manganese dioxide forms.[1]
-
Filter the mixture to remove the manganese dioxide.
-
Extract the filtrate with an appropriate organic solvent.
-
Dry the organic extract and concentrate it to obtain the N-protected thiomorpholine-1-oxide.
-
If the free amine is desired, the protecting group can be removed under appropriate acidic conditions.[1]
Visualizing the Synthesis and Mechanisms
To further elucidate the experimental workflows and the underlying chemical transformations, the following diagrams are provided.
The oxidation of the sulfur atom in thiomorpholine by these reagents generally proceeds via a nucleophilic attack of the sulfur on the electrophilic oxygen of the oxidizing agent. In the case of hydrogen peroxide, the reaction is thought to involve the electrophilic attack of the peroxide oxygen on the sulfur atom. For m-CPBA, a concerted "butterfly" mechanism is often proposed for the epoxidation of alkenes, and a similar concerted mechanism is likely for sulfide oxidation. The permanganate oxidation of sulfides is proposed to proceed through a 1,3-dipolar cycloaddition mechanism. The selectivity for the sulfoxide over the sulfone is achieved by careful control of the reaction stoichiometry and temperature, as further oxidation of the sulfoxide to the sulfone can occur under more vigorous conditions.
References
A Comparative Guide to the Validation of Analytical Methods for Thiomorpholine-1-oxide Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
Proposed HPLC Method and Alternative Approaches
A reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of Thiomorpholine-1-oxide hydrochloride. This technique is well-suited for the separation and quantification of non-volatile and thermally labile compounds. For a comprehensive analysis, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are also considered.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Proposed RP-HPLC Method | Alternative Method: GC-MS | Alternative Method: qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantification based on the direct relationship between NMR signal intensity and the number of nuclei |
| Instrumentation | HPLC system with UV detector | Gas Chromatograph with Mass Spectrometer | NMR Spectrometer |
| Sample Derivatization | Not typically required | May be required to increase volatility[1] | Not required |
| Primary Application | Purity, stability, and quantitative analysis[2] | Impurity profiling and quantification of volatile compounds[1][3] | Absolute quantification, purity assessment, and structural elucidation[2][4][5] |
| Selectivity | Good, dependent on column and mobile phase | Excellent, based on chromatographic retention and mass fragmentation | Excellent, based on unique nuclear magnetic resonances |
| Sensitivity | High (µg/mL to ng/mL range) | Very high (pg to fg range) | Moderate, depends on magnetic field strength and acquisition time |
| Precision | High (RSD < 2%) | High (RSD < 15%) | High (RSD < 5%)[2] |
| Accuracy | High | High | Very high, considered a primary ratio method[2] |
Experimental Protocols
Proposed RP-HPLC Method for this compound
This protocol is adapted from a general method for thiomorpholine and its derivatives.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient Program: A typical gradient could run from 10% B to 90% B over 20 minutes, followed by a re-equilibration step.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[2]
Validation Protocol for the Proposed HPLC Method
The following validation parameters should be assessed according to ICH Q2(R1) guidelines.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte-spiked samples. Assess peak purity using a photodiode array (PDA) detector. | The analyte peak should be well-resolved from other components with no interference at the analyte's retention time. |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., 80-120% of the expected concentration). | Correlation coefficient (r²) > 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[6][7] | The analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[6][7] | The analyte can be quantified with acceptable accuracy and precision. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and observe the effect on the results. | The method's performance should remain unaffected by small, deliberate variations in parameters. |
Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the HPLC method validation process, from initial setup to final approval.
Caption: Workflow for the validation of an HPLC method.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. Rigorous validation according to ICH guidelines is crucial to ensure the method is accurate, precise, and reliable for its intended purpose in a research and drug development setting. While HPLC is a robust and widely used technique, alternative methods like GC-MS and qNMR offer complementary strengths, particularly for impurity profiling and absolute quantification, respectively. The choice of analytical method should be based on the specific requirements of the analysis, such as the need for high sensitivity, absolute quantification, or the analysis of volatile impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Cytotoxicity Assays for Thiomorpholine Oxide-Based Polymers
For researchers and professionals in drug development and biomaterials science, understanding the biocompatibility of novel polymers is paramount. This guide provides a comparative analysis of the cytotoxicity of thiomorpholine oxide-based polymers, with a focus on poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), and contrasts its performance with common alternative polymers used in biomedical applications. This objective comparison is supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of PTHOXMA and two widely used alternative polymers, Poly(N-isopropyl acrylamide) (PNIPAM) and Polyethylene Glycol (PEG). The data is compiled from various studies to provide a clear comparison of their effects on cell viability.
Table 1: Cytotoxicity of Thiomorpholine Oxide-Based Polymer (PTHOXMA)
| Polymer | Cell Line | Assay | Concentration | Incubation Time | Result |
| PTHOXMA | L929 (mouse fibroblast) | ISO 10993-5 | < 400 µg/mL | Not Specified | No cytotoxicity observed[1] |
Table 2: Cytotoxicity of Poly(N-isopropyl acrylamide) (PNIPAM)
| Polymer | Cell Line | Assay | Concentration | Incubation Time | Result |
| PNIPAM | Endothelial, Epithelial, Smooth Muscle, Fibroblasts | MTS, Live/Dead, Plating Efficiency | Not Specified | 48 hours | Decreased viability observed, dependent on deposition type |
| PNIPAM Nanoparticles | HeLa, HEK293 | MTT | Not Specified | 24 hours | No cytotoxic effects observed |
Table 3: Cytotoxicity of Polyethylene Glycol (PEG) Derivatives
| Polymer Derivative | Cell Line | Assay | Concentration | Incubation Time | Result |
| PEG 400 | L929 | MTT | up to 20 mg/mL | 24 hours | Almost non-cytotoxic |
| PEG 1000 & 4000 | L929 | MTT | 5 mg/mL | Not Specified | More toxic to L929 cells compared to other PEGs[2] |
| Triethylene glycol (TEG) | L929 | MTT | IC50: 12.4 mg/mL | 24 hours | Toxic at high concentrations |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and information from referenced studies.
ISO 10993-5 Based Cytotoxicity Assay for PTHOXMA (Elution Test)
This protocol is a generalized procedure based on the ISO 10993-5 standard for the biological evaluation of medical devices, which was referenced in the study on PTHOXMA.
1. Preparation of Polymer Extract:
-
Aseptically prepare a sample of the PTHOXMA polymer.
-
Place the polymer sample in a sterile container with cell culture medium (e.g., MEM) at a specified ratio (e.g., 0.2 g of polymer per mL of medium).
-
Incubate the container at 37°C for 24 hours to allow for the extraction of any leachable substances.
-
After incubation, centrifuge the medium to remove any particulate matter and collect the supernatant (the extract).
2. Cell Culture:
-
Seed L929 mouse fibroblast cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Exposure to Polymer Extract:
-
After 24 hours, remove the existing culture medium from the wells.
-
Add the prepared polymer extract to the wells. Include positive (e.g., latex extract) and negative (e.g., fresh culture medium) controls.
-
Incubate the cells with the extracts for a further 48 hours.
4. Assessment of Cytotoxicity (Qualitative and Quantitative):
-
Qualitative: Observe the cells under a microscope and grade the cytotoxic effect based on the morphology of the cells (e.g., rounding, shrinking, lysis) according to the ISO 10993-5 grading scale (0-4). A grade of 2 or less is considered a pass.
-
Quantitative (e.g., using MTT assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage relative to the negative control. A cell viability of 70% or greater is typically considered non-cytotoxic.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Polymer-induced cytotoxicity can occur through direct membrane disruption or via endocytosis and subsequent lysosomal rupture, leading to NLRP3 inflammasome activation and pyroptosis.
Experimental Workflow Diagram
Caption: Workflow of a standard in vitro cytotoxicity assay (MTT) for evaluating the biocompatibility of a polymer extract.
References
A Comparative Analysis of In-Vitro and In-Vivo Efficacy of Thiomorpholine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to be synthetically modified to target a diverse range of biological entities.[1] This guide provides a comparative overview of the pre-clinical efficacy of thiomorpholine-containing drug candidates, juxtaposing their performance in controlled in-vitro environments with their therapeutic effects in complex in-vivo models. We will delve into two key therapeutic areas where thiomorpholine derivatives have shown significant promise: as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway and as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.
Thiomorpholine Derivatives as Anticancer Agents: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that regulates cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. A series of dimorpholinoquinazoline-based urea derivatives, structurally related to thiomorpholine compounds, have been investigated as potent inhibitors of this pathway.
Data Presentation: In-Vitro vs. In-Vivo Performance of a Dimorpholinoquinazoline Analog
Here, we compare the in-vitro cytotoxicity and in-vivo tumor growth inhibition of a representative compound, Compound 7c .
| In-Vitro Efficacy: Cytotoxicity | |||
| Compound | Cancer Cell Line | PI3K Status | IC50 (µM) |
| Compound 7c | MCF7 (Breast Cancer) | Mutant | Sub-micromolar |
| Compound 7c | MDA-MB-231 (Breast Cancer) | Wild Type | 5-fold higher than MCF7 |
| In-Vivo Efficacy: Tumor Growth Inhibition | |||
| Compound | Animal Model | Tumor Type | Outcome |
| Compound 7c | Mouse Xenograft | Colorectal Tumor | Inhibition of tumor growth |
In-vitro studies revealed that Compound 7c exhibited potent cytotoxicity against the MCF7 breast cancer cell line, which harbors a mutant PI3K, with a sub-micromolar IC50 value.[2] Notably, the compound was five times less toxic to MDA-MB-231 cells, which have a wild-type PI3K, suggesting a degree of selectivity towards cells with a mutated pathway.[2] These promising in-vitro results were translated into an in-vivo setting, where Compound 7c demonstrated inhibition of tumor growth in a colorectal tumor model.[2]
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 72 hours.
-
MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: After removing the MTT solution, the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO) and incubated for 15 minutes with shaking.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[3]
In-Vivo Tumor Growth Inhibition (Xenograft Model)
-
Cell Implantation: Human cancer cells (e.g., colorectal cancer cells) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered, often orally, at a specific dosage and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[4]
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.
Caption: Pre-clinical evaluation workflow for thiomorpholine-based anticancer drug candidates.
Thiomorpholine Derivatives as DPP-IV Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones, which are crucial for regulating blood glucose levels.[5] Inhibition of DPP-IV is a well-established therapeutic strategy for type 2 diabetes.[2] Thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors.
Data Presentation: In-Vitro vs. In-Vivo Performance of Thiomorpholine-Based DPP-IV Inhibitors
The following table summarizes the in-vitro DPP-IV inhibitory activity of three thiomorpholine derivatives and highlights the in-vivo hypoglycemic effect of the most potent compound, 16c .
| In-Vitro Efficacy: DPP-IV Inhibition | |
| Compound | DPP-IV IC50 (µmol/L) |
| 16a | 6.93 |
| 16b | 6.29 |
| 16c | 3.40 |
| In-Vivo Efficacy: Hypoglycemic Effect | ||
| Compound | Dose (mg/kg) | Outcome |
| 16c | 50 and 150 | Significantly reduced plasma glucose area under the curve (AUC) |
In-vitro screening identified compound 16c as the most potent DPP-IV inhibitor among the tested series, with an IC50 value of 3.40 µmol/L.[6] This superior in-vitro activity was correlated with a significant in-vivo hypoglycemic effect. In an oral glucose tolerance test, compound 16c, administered at doses of 50 and 150 mg/kg, demonstrated a notable reduction in the plasma glucose area under the curve, indicating improved glucose tolerance.[6]
Experimental Protocols
In-Vitro DPP-IV Inhibition Assay
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction mixture contains the DPP-IV enzyme, a fluorogenic substrate, and the test compound at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature.
-
Fluorescence Measurement: The enzymatic activity is monitored by measuring the increase in fluorescence resulting from the cleavage of the substrate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In-Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: A suitable animal model for type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, is used.
-
Fasting: The animals are fasted overnight.
-
Compound Administration: The test compound is administered orally.
-
Glucose Challenge: After a specific time, a glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at various time points after the glucose challenge.
-
Glucose Measurement: Plasma glucose levels are measured in each sample.
-
Data Analysis: The area under the curve (AUC) for plasma glucose concentration versus time is calculated to assess the effect of the compound on glucose tolerance.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of thiomorpholine-based DPP-IV inhibitors.
Caption: Pre-clinical evaluation workflow for thiomorpholine-based DPP-IV inhibitors.
References
- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. benchchem.com [benchchem.com]
Structure-Activity Relationship of Thiomorpholine Oxide Analogs in Antibacterial Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thiomorpholine oxide analogs, focusing on their structure-activity relationships (SAR) as antibacterial agents. The information presented is based on preclinical data and is intended to inform researchers in the field of medicinal chemistry and drug development.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibacterial agents with unique mechanisms of action. The oxazolidinone class of antibiotics, such as linezolid, has been successful in treating infections caused by Gram-positive bacteria. A promising area of research within this class involves the modification of the morpholine ring, a common scaffold in many therapeutic agents. Specifically, the introduction of a sulfur atom to create a thiomorpholine ring, and its subsequent oxidation to thiomorpholine S-oxide and S,S-dioxide, has led to the development of potent antibacterial compounds. This guide focuses on the SAR of these thiomorpholine oxide analogs, providing a comparative analysis of their in vitro activity.
Comparative Analysis of Antibacterial Activity
A key study by Singh et al. (2003) investigated a series of C-5 amide substituted thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. Their findings reveal important structural features that govern the antibacterial potency of these analogs. The in vitro activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, against various bacterial strains is summarized in the table below.
| Compound | R Group | Oxidation State | S. aureus (MRSA) | S. epidermidis (MRSE) | E. faecium (VRE) | H. influenzae | M. catarrhalis |
| Linezolid | - | N/A | 2 | 1 | 2 | 8 | 2 |
| 1a | Cinnamyl | S-oxide | 1 | 0.5 | 1 | 4 | 1 |
| 1b | Cinnamyl | S,S-dioxide | 1 | 0.5 | 1 | 4 | 1 |
| 2a | 3-Pyridylacetyl | S-oxide | 1 | 0.5 | 1 | 4 | 1 |
| 2b | 3-Pyridylacetyl | S,S-dioxide | 2 | 1 | 2 | 8 | 2 |
| 3a | 2-Thienylacetyl | S-oxide | 1 | 0.5 | 1 | 4 | 1 |
| 3b | 2-Thienylacetyl | S,S-dioxide | 1 | 0.5 | 1 | 4 | 1 |
| 4a | Cyclopropylcarbonyl | S-oxide | 1 | 0.5 | 1 | 4 | 1 |
| 4b | Cyclopropylcarbonyl | S,S-dioxide | 1 | 0.5 | 1 | 4 | 1 |
Key Findings from the SAR Study:
-
Effect of Sulfur Oxidation: Both the S-oxide and S,S-dioxide analogs generally exhibit potent antibacterial activity, often comparable to or better than linezolid.[1][2] This suggests that the oxidation of the thiomorpholine sulfur is well-tolerated and can lead to enhanced potency.
-
Influence of the C-5 Substituent: The nature of the acyl group at the C-5 position of the oxazolidinone ring plays a crucial role in determining the antibacterial spectrum and potency.
-
Oral Efficacy: Several of the potent thiomorpholine S-oxide and S,S-dioxide analogs demonstrated oral activity in mouse models of infection, indicating good bioavailability.[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Thiomorpholine oxide-containing oxazolidinones, like other members of this antibiotic class, exert their antibacterial effect by inhibiting bacterial protein synthesis.[3][4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][5] This binding event prevents the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis, ultimately leading to the cessation of bacterial growth.[5][6][7]
References
- 1. In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Hemocompatibility of Thiomorpholine-Derived Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible materials is a cornerstone of modern medicine, particularly for devices that come into contact with blood. Poor hemocompatibility can lead to life-threatening complications such as thrombosis, hemolysis, and inflammatory responses. This guide provides an objective comparison of the hemocompatibility of emerging thiomorpholine-derived biomaterials against established alternatives, supported by experimental data.
Thiomorpholine and its derivatives are gaining interest in biomaterial science due to their unique chemical properties. This guide aims to equip researchers with the necessary data and methodologies to evaluate their potential for blood-contacting applications.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative hemocompatibility data for a representative thiomorpholine-derived polymer, poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA), and compares it with commonly used biomaterials: polyethylene terephthalate (PET), expanded polytetrafluoroethylene (ePTFE), medical-grade polyurethane (PU), and heparin-coated surfaces.
Table 1: Hemolysis Assay Results
| Material | Hemolysis (%) | Test Conditions |
| PTHOXMA | <1% (at 10-100 µg/mL, pH 7.4) | Static incubation with human red blood cells |
| >2% (at 50 µg/mL, pH 6) | Static incubation with human red blood cells | |
| 6% (at 100 µg/mL, pH 6) | Static incubation with human red blood cells | |
| Polyethylene Terephthalate (PET) | <2% | Static incubation with human blood |
| Expanded Polytetrafluoroethylene (ePTFE) | <2% | Static incubation with human blood |
| Medical-Grade Polyurethane | 0% | Static incubation with human whole blood |
| Heparin-Coated Surface | <2% | Static incubation with porcine whole blood[1] |
Table 2: Coagulation Assay Results
| Material | Activated Partial Thromboplastin Time (aPTT) (seconds) | Prothrombin Time (PT) (seconds) | Test Conditions |
| Thiomorpholine-Derived Biomaterial | Data Not Available | Data Not Available | - |
| Polyethylene Terephthalate (PET) | 55.8 ± 3.4 | 16.2 ± 0.9 | Incubation with human platelet-poor plasma[2] |
| Expanded Polytetrafluoroethylene (ePTFE) | Prolonged (specific values vary) | No significant change | In vivo canine model[3] |
| Medical-Grade Polyurethane | Significantly longer than control (e.g., polystyrene) | No significant differences among various PU formulations | In vitro incubation with bovine and human plasma[4][5] |
| Heparin-Coated Surface | Significantly prolonged | No significant change | In vitro and in vivo studies[6][7] |
Table 3: Platelet Adhesion and Activation
| Material | Platelet Adhesion (platelets/cm²) | Platelet Activation Markers (e.g., CD62P expression) | Test Conditions |
| Thiomorpholine-Derived Biomaterial | Did not cause aggregation (qualitative) | Data Not Available | In vitro aggregation assays[8] |
| Polyethylene Terephthalate (PET) | Relatively high, reduced by laser irradiation | - | In vitro incubation with human platelet-rich plasma[9] |
| Expanded Polytetrafluoroethylene (ePTFE) | 4.8 x 10⁷ ± 5.8 x 10⁶ | Increased P-selectin expression | In vitro incubation with platelet-rich plasma[10] |
| Medical-Grade Polyurethane | Reduced adhesion with surface modification (e.g., PEGylation) | - | In vitro incubation with human platelet-rich plasma |
| Heparin-Coated ePTFE | 1.5 x 10⁶ ± 4.7 x 10⁵ | Significantly reduced | In vitro incubation with platelet-rich plasma[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of hemocompatibility data. The following are generalized protocols for the key assays cited in this guide.
Hemolysis Assay (Adapted from ASTM F756)
-
Blood Collection: Whole human blood is collected in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Material Preparation: The test material is prepared in the desired form (e.g., film, coating on a substrate) and sterilized.
-
Incubation: The material is incubated with a diluted blood solution at 37°C for a specified period (e.g., 4 hours) with gentle agitation. Positive (e.g., water for injection) and negative (e.g., polyethylene) controls are run in parallel.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Spectrophotometric Analysis: The absorbance of the supernatant is measured at a wavelength of 541 nm to determine the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Coagulation Time (aPTT and PT) Assays
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
Incubation: The test material is incubated with PPP at 37°C.
-
aPTT Measurement: An activating reagent (e.g., ellagic acid) and calcium chloride are added to the plasma, and the time taken for clot formation is measured.
-
PT Measurement: Thromboplastin reagent and calcium chloride are added to the plasma, and the time to clot formation is measured.
-
Analysis: The clotting times are compared to those of control surfaces.
Platelet Adhesion and Activation Assay
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging whole blood at a low speed.
-
Incubation: The test material is incubated with PRP at 37°C under static or flow conditions.
-
Quantification of Adherent Platelets:
-
Microscopy: Adherent platelets are fixed, stained (e.g., with a fluorescent dye), and counted using microscopy.
-
LDH Assay: The lactate dehydrogenase (LDH) released from lysed adherent platelets is quantified using a colorimetric assay.
-
-
Assessment of Platelet Activation:
-
Morphology: The morphology of adherent platelets (e.g., spreading, pseudopodia formation) is observed using scanning electron microscopy (SEM).
-
Flow Cytometry: The expression of activation markers (e.g., P-selectin/CD62P) on the surface of platelets in suspension after contact with the material is measured by flow cytometry.
-
Mandatory Visualization
The following diagrams illustrate key experimental and biological pathways relevant to hemocompatibility testing.
References
- 1. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Material-Induced Platelet Adhesion/Activation and Hemolysis of Membrane Lung Components from Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo biocompatibility and hemocompatibility of a polytetrafluoroethylene small diameter vascular graft modified with sulfonated silk fibroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemocompatibility of micropatterned biomaterial surfaces is dependent on topographical feature size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfur-Mediated Polycarbonate Polyurethane for Potential Application of Blood-Contacting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The blood and vascular cell compatibility of heparin-modified ePTFE vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Batch vs. Continuous Flow Synthesis of Thiomorpholine
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical building blocks is a paramount concern. Thiomorpholine, a heterocyclic compound integral to numerous active pharmaceutical ingredients (APIs), presents a compelling case study for comparing traditional batch synthesis with modern continuous flow methodologies. This guide provides an objective, data-driven comparison of these two synthetic approaches, offering detailed experimental protocols and visual workflows to inform your process development decisions.
The synthesis of thiomorpholine has traditionally been accomplished through batch processing.[1] However, recent advancements in continuous flow chemistry have presented a promising alternative that boasts significant improvements in efficiency, safety, and scalability.[1][2] This comparison delves into the key performance differences between these two methods, supported by experimental data from a telescoped photochemical thiol-ene reaction and subsequent cyclization.[1][3]
Quantitative Performance Comparison
A direct comparison of key performance indicators reveals the distinct advantages of continuous flow processing for the synthesis of thiomorpholine. The following table summarizes the quantitative data derived from experimental studies.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 30 - 60 minutes (photochemical reaction) + 5 minutes (cyclization) | 40 minutes (overall residence time) |
| Yield (NMR) | Quantitative (photochemical reaction), 86-89% (cyclization)[3][4] | ≥98% (intermediate), 84% (thiomorpholine)[1][4] |
| Overall Isolated Yield | Not reported for a fully telescoped process | 54%[1][5] |
| Throughput | Not applicable for laboratory-scale batch | 1.8 g/h[3][4] |
| Temperature | Room Temperature (photochemical), 100 °C (cyclization)[1] | 20 °C (photochemical), 76-78 °C (cyclization)[1] |
| Scalability | Faces challenges with heat and mass transfer[1] | Seamless scalability by increasing flow rate or parallelization[1] |
| Safety | Handling of larger quantities of hazardous reagents[1] | Smaller reactor volumes enhance safety with hazardous materials[1][6] |
Experimental Protocols
Batch Synthesis of Thiomorpholine Intermediate
The batch synthesis focuses on the photochemical thiol-ene reaction to produce the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[1]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride (condensed)
-
Methanol
-
Photoreactor with a 365 nm LED[1]
Procedure:
-
A 1 M solution of cysteamine hydrochloride in methanol is prepared in a suitable reaction vessel.[3]
-
Vinyl chloride (1.1 equivalents) is condensed into the solution.[3]
-
The reaction mixture is then irradiated with a 365 nm LED for 30-60 minutes at room temperature to yield the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, with quantitative conversion.[4]
For the subsequent cyclization in a batch process, a base screen has shown that using 2 equivalents of bases like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 100°C for 5 minutes results in an 86-89% NMR yield of thiomorpholine.[3][4] However, precipitation was observed with Et3N, making it less suitable for a flow protocol.[3][4]
Continuous Flow Synthesis of Thiomorpholine
The continuous flow synthesis is a telescoped, two-step process that combines the photochemical thiol-ene reaction and the base-mediated cyclization in a continuous stream.[6][7]
Materials:
-
Cysteamine hydrochloride
-
9-fluorenone (photocatalyst)[6]
-
Diphenyl ether (internal standard)
-
Methanol
-
Vinyl chloride gas
-
N,N-diisopropylethylamine (DIPEA)
-
Continuous flow reactor with a photochemical module, pumps, mass flow controller, T-mixer, and a heated residence time unit.[8]
Procedure:
-
Feed Solution Preparation: A 4 M solution of cysteamine hydrochloride, 9-fluorenone (0.1–0.5 mol%), and diphenyl ether in methanol is prepared. The solution is degassed by sparging with an inert gas.[3][5]
-
Photochemical Thiol-Ene Reaction: The liquid feed and vinyl chloride gas are continuously pumped into a flow photoreactor at 20 °C. The reaction is irradiated with a 365 nm LED.[1][5]
-
Base-Mediated Cyclization: The output stream containing the intermediate is mixed with a solution of DIPEA in methanol using a T-mixer.[1]
-
Residence and Collection: The mixture then flows through a heated residence time unit at 76-78 °C to facilitate cyclization to thiomorpholine.[1] The process is run continuously, and after reaching a steady state, the product is collected.[1] This robust process has been demonstrated over a 7-hour period.[7]
Visualizing the Workflows
To better illustrate the distinct methodologies of batch and continuous flow synthesis, the following diagrams depict the experimental workflows.
Caption: A comparison of the stepwise batch process versus the integrated continuous flow synthesis of thiomorpholine.
Logical Comparison of Synthesis Strategies
The choice between batch and continuous flow synthesis involves a trade-off between setup simplicity and long-term operational efficiency and safety. The following diagram outlines the logical considerations for each approach.
Caption: A logical breakdown of the pros and cons associated with batch and continuous flow synthesis approaches.
Conclusion
The continuous flow synthesis of thiomorpholine demonstrates considerable advantages over traditional batch processing, particularly in the realms of safety, scalability, and throughput.[1] While batch synthesis remains a practical option for small-scale laboratory research due to its straightforward setup, continuous flow technology emerges as a more robust and efficient solution for process development and manufacturing in the pharmaceutical industry.[1] The capacity for safe handling of hazardous reagents and the potential for automation position continuous flow as the superior choice for the large-scale production of thiomorpholine and other vital pharmaceutical intermediates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thiomorpholine-1-oxide Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Thiomorpholine-1-oxide hydrochloride, a compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.[1][2] This substance should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3][4][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-impermeable gloves (materials to be determined by specific laboratory safety protocols) and impervious clothing.[2] |
| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask. If exposure limits are exceeded, a full-face respirator is necessary.[3] |
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]
-
Containment: Ensure the waste material is stored in a suitable, closed, and properly labeled container.[2][3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Professional Disposal: Arrange for the collection of the waste by a licensed chemical destruction plant.[1] The approved disposal methods include controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Environmental Protection: Under no circumstances should this chemical be discharged into sewer systems or drains.[1][3] Prevent any spillage from contaminating soil or water sources.[1]
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed containers can then be offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of according to local regulations.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[3] Avoid generating dust.[1][2][3] Use spark-proof tools and explosion-proof equipment if necessary.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thiomorpholine-1-oxide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Thiomorpholine-1-oxide hydrochloride, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause serious eye irritation (H319) and may also lead to skin and respiratory irritation.[1][2] Some data also suggests it may be harmful if swallowed or in contact with skin.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US) 29 CFR 1910.133.[1][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Fire/flame resistant and impervious clothing or lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, if irritation is experienced, or if dust is generated. In cases of nuisance dust, an N95 (US) or P1 (EN 143) mask may be sufficient. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial when working with this compound. The following steps provide a clear workflow for safe handling from preparation to post-experiment cleanup.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[3][5]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1][5]
-
Remove all sources of ignition from the handling area.[3]
-
Keep the container tightly closed when not in use.[1]
2. Donning of Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don PPE in the following order: gown/lab coat, mask/respirator, goggles/face shield, and then gloves.
3. Chemical Handling:
-
Use non-sparking tools if the material is a powder.[3]
-
Measure and dispense the chemical carefully to prevent spills.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
4. Post-Handling and Decontamination:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Decontaminate all work surfaces and equipment used. Surfaces can be scrubbed with alcohol.[5]
-
Remove PPE in the reverse order of donning, taking care to avoid contaminating skin or clothing.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation occurs.[1][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
-
Spill Cleanup: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1][3][4] Do not let the chemical enter drains.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused product and contaminated PPE, in clearly labeled, sealed containers.
-
Waste Disposal: Dispose of the chemical waste through a licensed disposal company.[4] Do not empty into drains or release into the environment.[1][5] All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
